molecular formula C9H14BN B1298667 Diethyl(3-pyridyl)borane CAS No. 89878-14-8

Diethyl(3-pyridyl)borane

货号: B1298667
CAS 编号: 89878-14-8
分子量: 147.03 g/mol
InChI 键: OJKBCQOJVMAHDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl(3-pyridyl)borane is a useful research compound. Its molecular formula is C9H14BN and its molecular weight is 147.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

diethyl(pyridin-3-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKBCQOJVMAHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349087
Record name Diethyl(3-pyridyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89878-14-8
Record name 3-(Diethylboryl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89878-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Diethylboryl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089878148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl(3-pyridyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(diethylboranyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.155.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(DIETHYLBORYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BC5KW7BC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl(3-pyridyl)borane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in modern medicinal chemistry, Diethyl(3-pyridyl)borane is a versatile organoboron compound that plays a crucial role in the synthesis of complex organic molecules, most notably as a key reagent in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development, particularly in the synthesis of kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 3-(diethylboranyl)pyridine, is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 89878-14-8
Molecular Formula C₉H₁₄BN
Molecular Weight 147.03 g/mol
Melting Point 172-175 °C
Boiling Point 205.9 °C at 760 mmHg
Density 0.86 g/cm³
Solubility Slightly soluble in water

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic methods. Key spectral data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data can vary slightly based on the solvent and instrument used, typical chemical shifts are as follows:

¹H NMR:

  • Signals corresponding to the ethyl protons.

  • Characteristic signals for the protons on the pyridine (B92270) ring.

¹³C NMR:

  • Resonances for the ethyl carbons.

  • Distinct signals for the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • C-H stretching vibrations from the ethyl and pyridyl groups.

  • C=C and C=N stretching vibrations within the pyridine ring.

  • B-C stretching vibrations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a lithiated pyridine derivative with a diethylborane source. Two detailed experimental protocols are provided below.

Experimental Protocol 1

Materials:

Procedure:

  • To a solution of 3-bromopyridine (10.04 g, 64 mmol) in anhydrous diethyl ether (200 ml) at -40°C under a nitrogen atmosphere, add n-butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) dropwise over 5 minutes, ensuring the temperature remains below -40°C.[1]

  • Stir the reaction mixture at -40°C for 20 minutes.

  • Cool the mixture to -70°C and add diethylmethoxyborane in THF (64.0 ml of a 1M solution, 64 mmol) dropwise over 5 minutes, maintaining the temperature below -63°C.[1]

  • Allow the reaction to warm slowly to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with dichloromethane, to yield this compound as a yellow crystalline solid (7.3 g).[1]

Experimental Protocol 2

Materials:

  • 3-Bromopyridine

  • n-Butyllithium (n-BuLi)

  • Diethylmethoxyborane

  • Anhydrous butyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isopropanol (B130326)

Procedure:

  • To a solution of n-butyllithium (165 ml, 264 mmol) in anhydrous butyl ether (250 ml) at -78°C under a nitrogen atmosphere, add 3-bromopyridine (25.4 ml, 264 mmol).[2]

  • After stirring for 1 hour, add diethylmethoxyborane (52 ml, 396 mmol).[2]

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Add water and brine, then separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the resulting slurry in isopropanol (500 ml), cool, and isolate the product by filtration to give this compound (29.8 g).[2]

G cluster_synthesis Synthesis of this compound 3-Bromopyridine 3-Bromopyridine Lithiated Pyridine Intermediate Lithiated Pyridine Intermediate 3-Bromopyridine->Lithiated Pyridine Intermediate  n-BuLi n-BuLi n-BuLi This compound This compound Lithiated Pyridine Intermediate->this compound  Diethylmethoxyborane Diethylmethoxyborane Diethylmethoxyborane

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound is a valuable reagent in the synthesis of biologically active molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide. It is widely used to synthesize biaryl compounds, which are common motifs in drug molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl or heteroaryl halide

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants Aryl Halide This compound Palladium Catalyst Base Reaction Setup Degas and Heat Reactants->Reaction Setup Reaction Monitoring TLC / LC-MS Reaction Setup->Reaction Monitoring Workup Aqueous Extraction Reaction Monitoring->Workup Purification Chromatography / Recrystallization Workup->Purification Coupled Product Coupled Product Purification->Coupled Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors for protein kinases, which are critical targets in cancer therapy. Specifically, it has been utilized in the development of inhibitors for Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases are key players in the DNA Damage Response (DDR) pathway.

ATM/ATR Signaling Pathway:

The ATM and ATR kinases are central to the cellular response to DNA damage. Upon activation by DNA lesions, they phosphorylate a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents.

G cluster_pathway Simplified ATM/ATR Signaling Pathway DNA Damage DNA Damage ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases Activation Effector Kinases (e.g., Chk1, Chk2) Effector Kinases (e.g., Chk1, Chk2) ATM/ATR Kinases->Effector Kinases (e.g., Chk1, Chk2) Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Effector Kinases (e.g., Chk1, Chk2)->Cell Cycle Arrest DNA Repair DNA Repair Effector Kinases (e.g., Chk1, Chk2)->DNA Repair Apoptosis Apoptosis Effector Kinases (e.g., Chk1, Chk2)->Apoptosis

Caption: Overview of the ATM/ATR DNA damage response pathway.

Examples of Bioactive Molecules Synthesized Using this compound:

While specific synthetic details are often proprietary, the literature indicates the use of this compound as a key building block for potent kinase inhibitors. One such example is the ATR inhibitor ZH-12.

CompoundTarget KinaseIC₅₀ (µM)
ZH-12ATR0.0068[3]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a highly valuable and versatile reagent for organic synthesis, particularly within the pharmaceutical industry. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists. Its role in the synthesis of potent kinase inhibitors, such as those targeting the ATM/ATR pathway, highlights its significance in the development of novel cancer therapeutics. This guide provides researchers and drug development professionals with a foundational understanding of the properties, synthesis, and applications of this important chemical entity.

References

An In-depth Technical Guide to Diethyl(3-pyridyl)borane: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl(3-pyridyl)borane (CAS No. 89878-14-8) is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring a pyridine (B92270) ring coupled to a diethylboryl group, makes it an invaluable reagent for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It includes detailed experimental protocols for its synthesis and a representative application in Suzuki-Miyaura coupling. Furthermore, this document explores its significant role in drug development, notably in the synthesis of kinase inhibitors targeting the DNA damage response pathway, and provides visualizations of key chemical processes and biological pathways to facilitate a deeper understanding for research and development professionals.

Core Chemical and Physical Properties

This compound is a white to yellow crystalline powder that is stable under normal conditions. It is characterized by its slight solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and tetrahydrofuran (B95107).[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 89878-14-8[2],[3],[4]
Molecular Formula C₉H₁₄BN[2],[5]
Molecular Weight 147.03 g/mol [2],[5]
Appearance White to yellow crystalline powder[1]
Melting Point 164-175 °C[4],[1]
Boiling Point 205.9 °C (at 760 mmHg, Predicted)[4]
Density 0.86 - 1.05 g/cm³ (Predicted)[4]
Solubility Slightly soluble in water. Soluble in DCM, Ethyl Acetate, THF, Toluene.[4],[1]
InChI Key OJKBCQOJVMAHDX-UHFFFAOYSA-N[5]
Canonical SMILES CCB(CC)C1=CN=CC=C1[5],[1]

Spectroscopic and Analytical Data

The structural identity and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Table 2: Spectroscopic Data for this compound
TechniqueData (Solvent: CDCl₃)Reference(s)
¹³C NMR δ (ppm): 149.8, 142.1, 138.5, 122.8, 15.0 (br), 8.6[6]
¹H NMR Predicted δ (ppm): ~8.5-8.7 (m, 2H, Py-H), ~7.6 (m, 1H, Py-H), ~7.2 (m, 1H, Py-H), ~1.0 (m, 10H, B-Et)N/A
FT-IR Characteristic Peaks (cm⁻¹): ~3050 (Aromatic C-H Stretch), ~2960, 2870 (Aliphatic C-H Stretch), ~1590, 1470 (C=C, C=N Ring Stretch)[7],[5]

Note: ¹H NMR data is predictive based on chemical structure, as specific literature values were not available. The broad signal for the boron-adjacent carbon in ¹³C NMR is characteristic of quadrupolar relaxation.

Reactivity and Key Applications in Drug Development

This compound is a key intermediate in synthetic chemistry, primarily utilized for its ability to form new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl and hetero-biaryl scaffolds, which are prevalent in many pharmaceutical agents. The pyridine moiety of the borane (B79455) can be coupled with a wide range of aryl and heteroaryl halides or triflates.

Suzuki_Mechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Trans Transmetalation PdII_A->Trans PyrB This compound + Base (OH⁻) PyrB_act [Pyr-B(Et)₂(OH)]⁻ (Borate Complex) PyrB->PyrB_act PdII_B Ar-Pd(II)L₂-Pyr Trans->PdII_B PyrB_act->Trans RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Pyr (Coupled Product) RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Kinase Inhibitors for Cancer Therapy

A significant application in drug development is the use of this compound to synthesize inhibitors of key protein kinases involved in the DNA Damage Response (DDR), such as Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinases.[4] These kinases are central regulators of cell cycle checkpoints and DNA repair. Inhibiting them is a promising strategy in oncology, particularly for inducing synthetic lethality in cancers with existing DNA repair deficiencies (e.g., BRCA mutations).

DDR_Pathway DNA_Damage DNA Damage (e.g., Double-Strand Breaks) ATM ATM Kinase DNA_Damage->ATM activates ATR ATR Kinase DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates ATR->Chk2 phosphorylates Inhibitor Inhibitors derived from This compound Inhibitor->ATM inhibits Inhibitor->ATR inhibits p53 p53 Chk2->p53 activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

Figure 2: Simplified ATM/ATR DNA damage response signaling pathway.

Other Applications

This borane derivative also serves as a precursor for:

  • Abiraterone Acetate: An important therapeutic agent for prostate cancer.[4]

  • Trisubstituted Pyrimidines: Used to create diverse chemical libraries for drug screening.[4]

  • Palladium-catalyzed Aminations and Intramolecular Heck Reactions. [4]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established literature procedures for the synthesis via lithiation of 3-bromopyridine (B30812) followed by reaction with an electrophilic boron source.[3]

Synthesis_Workflow Start Start: 3-Bromopyridine in Ether Step1 Cool to -40°C under N₂ Start->Step1 Step2 Add n-Butyllithium (Maintain T < -40°C) Step1->Step2 Step3 Stir for 20 min at -40°C Step2->Step3 Step4 Cool to -70°C Step3->Step4 Step5 Add Diethylmethoxyborane (B30974) in THF (Maintain T < -63°C) Step4->Step5 Step6 Warm to Room Temperature Step5->Step6 Step7 Workup: Add Ethyl Acetate, Wash with Brine Step6->Step7 Step8 Dry (Na₂SO₄) & Concentrate Step7->Step8 Step9 Purification: Silica (B1680970) Gel Column Chromatography Step8->Step9 End Product: This compound Step9->End

Figure 3: Workflow for the synthesis of this compound.

Materials and Equipment:

  • 3-Bromopyridine

  • n-Butyllithium (2.5M solution in hexanes)

  • Diethylmethoxyborane (1M solution in THF)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (eluent)

  • Round-bottom flask, dropping funnel, thermometer, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: To a solution of 3-bromopyridine (10.04 g, 64 mmol) in anhydrous ether (200 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the mixture to -40 °C.[3]

  • Lithiation: Add n-butyllithium (25.6 mL of a 2.5M solution in hexanes, 64 mmol) dropwise over 5 minutes, ensuring the internal temperature is maintained below -40 °C.[3]

  • Stirring: Stir the reaction mixture at -40 °C for 20 minutes.[3]

  • Borylation: Cool the mixture to -70 °C. Add diethylmethoxyborane in THF (64.0 mL of a 1M solution, 64 mmol) dropwise over 5 minutes, keeping the internal temperature below -63 °C.[3]

  • Warming: Allow the reaction to warm slowly to room temperature.[3]

  • Aqueous Workup: Dilute the mixture with ethyl acetate and wash with brine. Separate the organic layer.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with dichloromethane, to afford this compound as a yellow crystalline solid.[3]

Representative Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling

This protocol demonstrates a highly efficient method for coupling two different aryl halides, where one is first converted to its boronate ester in situ, followed by coupling with the second halide. This example uses 3-bromopyridine, the precursor to our title compound's reactive intermediate.[9]

Materials and Equipment:

  • Aryl/Heteroaryl Halide 1 (e.g., 5-bromoindanone)

  • Aryl/Heteroaryl Halide 2 (e.g., 3-bromopyridine)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Acetate (KOAc)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane (anhydrous)

  • Microwave reactor or oil bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Borylation Step: In a microwave vial, combine the first halide (1 equiv.), B₂pin₂ (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), and KOAc (3 equiv.) in anhydrous dioxane (0.5 M).[9]

  • Heating: Heat the mixture at 120 °C for 45 minutes under microwave irradiation (or until starting material is consumed as monitored by TLC/LCMS).[9]

  • Suzuki Coupling Step: To the cooled reaction mixture, add the second halide (3-bromopyridine, 1 equiv.) and 2M aqueous Na₂CO₃ (2 equiv.).[9]

  • Heating: Heat the mixture again at 120 °C for 30 minutes under microwave irradiation.[9]

  • Workup and Purification: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired bi-aryl product.[9]

Safety and Handling

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[4]

  • Decomposition: Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and boron oxides.

Conclusion

This compound is a high-value synthetic intermediate with significant utility for researchers in organic synthesis and drug discovery. Its role in facilitating the creation of C-C bonds via the robust Suzuki-Miyaura coupling reaction enables the efficient assembly of complex molecular frameworks. The application of this reagent in the synthesis of targeted therapeutics, especially ATM/ATR kinase inhibitors, underscores its importance in the development of next-generation anticancer agents. This guide provides the essential technical information and protocols required for its safe and effective use in a research and development setting.

References

An In-Depth Technical Guide to Diethyl(3-pyridyl)borane (CAS 89878-14-8)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and should not be considered a substitute for professional chemical expertise or a comprehensive safety data sheet (SDS). Always consult the latest SDS before handling this chemical and conduct a thorough risk assessment.

Introduction

Diethyl(3-pyridyl)borane is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and material science sectors.[1] Its unique structure, featuring a pyridine (B92270) ring linked to a diethylboryl group, makes it an excellent reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a white to off-white or yellow crystalline powder or chunks.[2][3][4][5] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 89878-14-8[6][7][8][9]
Molecular Formula C₉H₁₄BN[6][9][10]
Molecular Weight 147.03 g/mol [6][9][11]
Appearance White to almost white powder or chunks[2][3]
Melting Point 172-175 °C (lit.)[2][7]
Boiling Point 205.9 °C at 760 mmHg[3]
Density 0.86 g/cm³[3][12]
Solubility Slightly soluble in water[3][7]
Purity ≥97% or ≥98.5% (typical)[2][3][6]
SMILES CCB(C1=CC=CN=C1)CC[6]
InChI Key OJKBCQOJVMAHDX-UHFFFAOYSA-N[11]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a lithiated pyridine derivative with a diethylborane reagent. Two detailed experimental protocols are provided below.

Experimental Protocol 1: Synthesis from 3-Bromopyridine (B30812) and Diethylmethoxyborane (B30974) in Butyl Ether

This protocol details the synthesis via lithiation of 3-bromopyridine followed by reaction with diethylmethoxyborane.

Reagents and Equipment:

  • n-Butyl lithium (solution)

  • 3-Bromopyridine

  • Diethylmethoxyborane

  • Butyl ether (anhydrous)

  • Isopropanol (B130326)

  • Water, Brine

  • Sodium sulfate (B86663)

  • Reaction flask, dropping funnel, magnetic stirrer, cooling bath (-78 °C), nitrogen atmosphere setup, rotary evaporator, filtration apparatus.

Procedure: [13]

  • To a solution of n-butyl lithium (165 ml, 264 mmol) in butyl ether (250 ml) at -78 °C under a nitrogen atmosphere, add 3-bromopyridine (25.4 ml, 264 mmol).

  • Stir the mixture at -78 °C for 1 hour.

  • Add diethylmethoxyborane (52 ml, 396 mmol) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding water and brine.

  • Separate the organic layer and dry it over sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Dissolve the resulting slurry in isopropanol (500 ml) and cool the solution.

  • Isolate the product, this compound, by filtration (yield: 29.8 g).

Experimental Protocol 2: Synthesis from 3-Bromopyridine and Diethylmethoxyborane in Ether/THF

This protocol provides an alternative procedure with different solvents and purification by column chromatography.

Reagents and Equipment:

  • n-Butyllithium (2.5M solution in hexanes)

  • 3-Bromopyridine

  • Diethylmethoxyborane (1M solution in THF)

  • Diethyl ether (anhydrous)

  • Ethyl acetate (B1210297), Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (B109758)

  • Reaction flask, dropping funnel, magnetic stirrer, cooling baths (-40 °C, -70 °C), nitrogen atmosphere setup, rotary evaporator, chromatography column.

Procedure: [14]

  • Add n-butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) rapidly to a solution of 3-bromopyridine (10.04 g, 64 mmol) in diethyl ether (200 ml) at -40 °C under a nitrogen atmosphere over 5 minutes, maintaining the temperature below -40 °C.[14]

  • Stir the reaction mixture at -40 °C for 20 minutes.[14]

  • Cool the mixture to -70 °C and add diethylmethoxyborane in tetrahydrofuran (B95107) (64.0 ml of a 1M solution, 64 mmol) rapidly over 5 minutes, keeping the temperature below -63 °C.[14]

  • Allow the reaction to warm slowly to room temperature.[14]

  • Dilute the mixture with ethyl acetate and wash with brine.[14]

  • Dry the organic layer with Na₂SO₄ and remove the solvent under reduced pressure to obtain the crude product.[14]

  • Purify the crude product by column chromatography on silica gel, eluting with dichloromethane to afford this compound as a yellow crystalline solid (7.3 g).[14]

Synthesis_Pathways cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 3-Bromopyridine_1 3-Bromopyridine Intermediate_1 3-Lithiopyridine 3-Bromopyridine_1->Intermediate_1 1 hr nBuLi_1 n-BuLi Butyl Ether, -78°C nBuLi_1->Intermediate_1 Product_1 This compound Intermediate_1->Product_1 Warm to RT, 16 hr DEMB_1 Diethylmethoxyborane DEMB_1->Product_1 3-Bromopyridine_2 3-Bromopyridine Intermediate_2 3-Lithiopyridine 3-Bromopyridine_2->Intermediate_2 20 min nBuLi_2 n-BuLi Ether, -40°C nBuLi_2->Intermediate_2 Product_2 This compound Intermediate_2->Product_2 Cool to -70°C, then warm to RT DEMB_2 Diethylmethoxyborane in THF DEMB_2->Product_2

Caption: Synthesis pathways for this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and complex molecules for drug screening.[1]

Key Applications:

  • Abiraterone Acetate Synthesis: It is widely used as a crucial intermediate for the synthesis of Abiraterone acetate, a significant drug in the treatment of prostate cancer.[5][15]

  • Kinase Inhibitors: The compound is instrumental in preparing inhibitors of ataxia telangiectasia mutated (ATM) and Rad3-related (ATR) protein kinases, which are promising targets for anticancer therapies.[1][7][8]

  • Suzuki-Miyaura Coupling: As a boronic acid derivative, it is a versatile partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of biaryl and heterocyclic systems.[1][7][8] This is particularly useful for creating diverse chemical libraries for drug screening.[1]

  • Other Reactions: It also serves as a reactant in palladium-catalyzed amination reactions, intramolecular Heck reactions, and N-methylation of the pyridyl group.[2][7]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol outlines a general procedure for using this compound in a Suzuki-Miyaura cross-coupling reaction, based on its application in the synthesis of 17-(3-Pyridyl)androsta-5,16-dien-3beta-ol, a precursor to Abiraterone.

Reagents and Equipment:

  • Aryl or vinyl halide/triflate (e.g., 17-iodo-androsta-5,16-dien-3beta-ol)

  • This compound

  • Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride)

  • Base (e.g., 2M aqueous sodium carbonate)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Reaction flask, condenser, magnetic stirrer, heating mantle, nitrogen atmosphere setup, separatory funnel, rotary evaporator.

Procedure (Example): [16]

  • To a stirred solution of the aryl halide (e.g., 17-iodo-androsta-5,16-dien-3beta-ol, 20 mmol) in THF (120 ml), add the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride, 0.2 mmol).[16]

  • Add this compound (22 mmol) to the mixture.[16]

  • Add the aqueous base (e.g., 2M sodium carbonate, 50 ml).[16]

  • Heat the mixture under a nitrogen atmosphere with stirring (e.g., at 80 °C) for a sufficient time (e.g., 48 hours) until reaction completion is observed by a suitable technique (e.g., TLC, LC-MS).[16]

  • Cool the reaction mixture to room temperature.

  • Partition the mixture between an organic solvent (e.g., diethyl ether) and water.

  • Separate the organic phase, dry it (e.g., over Na₂CO₃), and concentrate it under reduced pressure.[16]

  • Purify the crude product by a suitable method such as recrystallization or column chromatography.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst ArylHalide Aryl Halide (R-X) Setup Combine Reactants in Solvent (e.g., THF) under Inert Atmosphere ArylHalide->Setup Borane This compound Borane->Setup Catalyst Pd Catalyst Catalyst->Setup Base Aqueous Base Base->Setup Heating Heat Mixture (e.g., 80°C, 48h) Setup->Heating Workup Cool & Partition (Organic Solvent/Water) Heating->Workup Isolation Separate, Dry, and Concentrate Organic Layer Workup->Isolation Purification Purify Product (e.g., Recrystallization) Isolation->Purification FinalProduct Coupled Product (R-3-pyridyl) Purification->FinalProduct

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be taken during handling.

Table 2: Hazard and Precautionary Information

CategoryInformationSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[10][17][18]
GHS Signal Word Warning[10]
Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves, lab coat. Use in a well-ventilated area or fume hood.[10][17][19]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[10][17][19]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[10][17][19]
First Aid (Inhalation) Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[17][19]
Incompatible Materials Strong oxidizing agents, strong acids.[10][17]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up.[3][5][17]
Disposal Dispose of contents/container to an approved waste disposal plant.[17]

Thermal Decomposition: Toxic vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and boron oxides, may be released upon thermal decomposition.[10]

Spectroscopic Data

While specific spectra are not provided in this guide, ¹³C NMR data is available in public databases.[20] Researchers should obtain lot-specific certificates of analysis for detailed spectroscopic information.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development.[1][15] Its utility in constructing complex molecular architectures through robust C-C bond-forming reactions underscores its importance.[1] Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

An In-Depth Technical Guide to the Synthesis of Diethyl(3-pyridyl)borane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Diethyl(3-pyridyl)borane, a critical building block in modern organic and medicinal chemistry. This compound serves as a key reagent in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Its application is pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) such as Abiraterone Acetate and inhibitors of protein kinases like ATR, which are under investigation as potential anticancer agents.[2][3] This document details the primary and alternative synthetic pathways, providing in-depth experimental protocols, quantitative data summaries, and visual representations of the chemical transformations and workflows.

Introduction

Organoboron compounds, particularly arylboronic acids and their esters, are indispensable tools in contemporary organic synthesis. This compound, with its pyridine (B92270) moiety, offers a versatile handle for constructing biaryl and heteroaryl structures that are prevalent in many biologically active compounds. The reliable and efficient synthesis of this reagent is therefore of significant interest to the pharmaceutical and chemical research communities. This guide focuses on three principal synthetic strategies: lithiation-borylation, a Grignard-based approach, and a palladium-catalyzed Miyaura borylation followed by transesterification.

Synthetic Routes and Mechanisms

Primary Route: Lithiation of 3-Bromopyridine (B30812) and Borylation

The most established and widely reported method for the synthesis of this compound involves the halogen-metal exchange of 3-bromopyridine with an organolithium reagent, typically n-butyllithium, to form 3-lithiopyridine in situ. This highly reactive intermediate is then quenched with an electrophilic boron source, diethylmethoxyborane (B30974), to yield the desired product. The reaction is typically carried out at low temperatures to control the reactivity of the organolithium species and prevent side reactions.

Lithiation_Borylation 3-Bromopyridine 3-Bromopyridine 3-Lithiopyridine 3-Lithiopyridine 3-Bromopyridine->3-Lithiopyridine n-BuLi, Ether, -40 to -78 °C n-Butyllithium n-Butyllithium n-Butyllithium->3-Lithiopyridine This compound This compound 3-Lithiopyridine->this compound Et2BOMe, THF, -70 °C to RT Diethylmethoxyborane Diethylmethoxyborane Diethylmethoxyborane->this compound

Caption: Lithiation-Borylation Pathway for this compound Synthesis.

Alternative Route 1: Grignard Reagent-Based Synthesis

An alternative approach involves the formation of a 3-pyridyl Grignard reagent, 3-pyridylmagnesium bromide, from 3-bromopyridine and magnesium metal. This organomagnesium compound is then reacted with a suitable diethylboron (B14726175) electrophile, such as diethylmethoxyborane or chlorodiethylborane, to afford this compound. While Grignard reagents are generally less reactive than their organolithium counterparts, this method can offer advantages in terms of functional group tolerance and milder reaction conditions.

Grignard_Synthesis 3-Bromopyridine 3-Bromopyridine 3-Pyridylmagnesium bromide 3-Pyridylmagnesium bromide 3-Bromopyridine->3-Pyridylmagnesium bromide Mg, THF, reflux Magnesium Magnesium Magnesium->3-Pyridylmagnesium bromide This compound This compound 3-Pyridylmagnesium bromide->this compound Et2BOMe, THF, 0 °C to RT Diethylmethoxyborane Diethylmethoxyborane Diethylmethoxyborane->this compound

Caption: Grignard-Based Synthesis of this compound.

Alternative Route 2: Palladium-Catalyzed Miyaura Borylation and Transesterification

A modern and highly versatile method for the formation of aryl-boron bonds is the Miyaura borylation reaction. In this approach, 3-bromopyridine is coupled with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. This reaction yields 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (B130249) (a pinacol (B44631) boronate ester). The pinacol ester is then subjected to transesterification with ethanol (B145695) under acidic or basic conditions to furnish the final this compound. This two-step sequence offers excellent functional group compatibility.

Miyaura_Borylation cluster_0 Miyaura Borylation cluster_1 Transesterification 3-Bromopyridine 3-Bromopyridine 3-Pyridyl Pinacol Boronate 3-Pyridyl Pinacol Boronate 3-Bromopyridine->3-Pyridyl Pinacol Boronate Pd catalyst, Base, Solvent B2pin2 B2pin2 B2pin2->3-Pyridyl Pinacol Boronate This compound This compound 3-Pyridyl Pinacol Boronate->this compound Ethanol, Acid/Base catalyst Ethanol Ethanol Ethanol->this compound Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up cluster_3 Purification cluster_4 Characterization Dry Glassware Dry Glassware Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Dry Glassware->Inert Atmosphere (N2/Ar) Add Reagents Add Reagents Inert Atmosphere (N2/Ar)->Add Reagents TLC TLC Add Reagents->TLC LC-MS LC-MS TLC->LC-MS GC-MS GC-MS LC-MS->GC-MS Quenching Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Distillation Distillation Column Chromatography->Distillation NMR (1H, 13C, 11B) NMR (1H, 13C, 11B) Distillation->NMR (1H, 13C, 11B) Mass Spectrometry Mass Spectrometry NMR (1H, 13C, 11B)->Mass Spectrometry Elemental Analysis Elemental Analysis Mass Spectrometry->Elemental Analysis

References

An In-depth Technical Guide to Diethyl(3-pyridyl)borane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Diethyl(3-pyridyl)borane, a key intermediate in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound, also known by its IUPAC name diethyl(pyridin-3-yl)borane, is an organoborane compound.[1][2] Its structure consists of a pyridine (B92270) ring substituted at the 3-position with a diethylboryl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C9H14BN[1][3][4][5]
Molecular Weight 147.03 g/mol [1][2][3][4][5][6]
CAS Number 89878-14-8[1][3]
Appearance White to yellow crystalline powder/solid[6][7]
Melting Point 164°C to 175°C[7][8][9]
Canonical SMILES B(CC)(CC)C1=CN=CC=C1[1][4]
InChI Key OJKBCQOJVMAHDX-UHFFFAOYSA-N[1]

Spectroscopic data such as Infrared (IR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR are available for the characterization of this compound.[2][10][11]

Experimental Protocols for Synthesis

Two common methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis via Lithiation of 3-Bromopyridine (B30812)

This protocol involves the lithiation of 3-bromopyridine followed by reaction with diethylmethoxyborane (B30974).

  • Materials:

  • Procedure: [6]

    • A solution of 3-bromopyridine (10.04 g, 64 mmol) in ether (200 ml) is cooled to -40°C under a nitrogen atmosphere.

    • n-Butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) is added dropwise over 5 minutes, ensuring the temperature remains below -40°C.

    • The reaction mixture is stirred at -40°C for 20 minutes and then cooled to -70°C.

    • Diethylmethoxyborane (64.0 ml of a 1M solution in tetrahydrofuran, 64 mmol) is added dropwise over 5 minutes, maintaining the temperature below -63°C.

    • The reaction is allowed to warm to room temperature.

    • The mixture is diluted with ethyl acetate and washed with brine.

    • The organic layer is dried over Na2SO4 and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel, eluting with dichloromethane to yield this compound as a yellow crystalline solid.

Protocol 2: Alternative Synthesis in Butyl Ether

This method presents an alternative solvent and workup procedure.

  • Materials:

    • 3-bromopyridine

    • n-Butyllithium

    • Diethylmethoxyborane

    • Butyl ether

    • Water

    • Brine

    • Sodium sulfate (Na2SO4)

    • Isopropanol (B130326)

  • Procedure: [12]

    • To a solution of n-butyl lithium (165 ml, 264 mmol) in butyl ether (250 ml) at -78°C under nitrogen, 3-bromopyridine (25.4 ml, 264 mmol) is added.

    • After 1 hour, diethylmethoxyborane (52 ml, 396 mmol) is added.

    • The mixture is allowed to warm to room temperature and stirred for 16 hours.

    • Water and brine are added, and the organic layer is separated.

    • The organic layer is dried over sodium sulfate and then concentrated.

    • The resulting slurry is dissolved in isopropanol (500 ml) and cooled.

    • The product is isolated by filtration to give this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in various chemical transformations.

  • Pharmaceutical Synthesis: It is utilized in the preparation of inhibitors for the Ataxia Telangiectasia Mutated and Rad3-related (ATR) protein kinase, which are being investigated as potential anticancer agents.[3][8] ATR kinase is a key enzyme in the DNA damage response pathway.

  • Cross-Coupling Reactions: This compound is a reactant in Suzuki coupling reactions for the synthesis of trisubstituted pyrimidines from polyhalopyrimidines.[3][8][13] It is also used in palladium-catalyzed amination reactions and intramolecular Heck reactions.[8]

Visualization of a Relevant Signaling Pathway

The following diagram illustrates the role of ATR kinase in the DNA damage response pathway. This compound is a reactant used to synthesize inhibitors of this critical enzyme.

ATR_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR_Activation ATR Kinase Activation DNA_Damage->ATR_Activation Cell_Cycle_Arrest Cell Cycle Arrest ATR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair ATR_Activation->DNA_Repair Apoptosis Apoptosis ATR_Activation->Apoptosis Inhibitor ATR Inhibitor (Synthesized using this compound) Inhibitor->ATR_Activation

Caption: ATR Kinase Signaling Pathway in DNA Damage Response.

References

Technical Guide: Spectroscopic and Synthetic Overview of Diethyl(3-pyridyl)borane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(3-pyridyl)borane is a versatile organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a key building block, particularly in palladium-catalyzed cross-coupling reactions, has made it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a summary of the available spectroscopic data, detailed experimental protocols for its synthesis, and illustrates its role in key chemical transformations.

Spectroscopic Data

Precise, experimentally determined spectroscopic data for this compound is available through commercial suppliers. Researchers are advised to consult the spectral data provided with purchased samples for the most accurate information. The following tables are representative of the data that would be obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available--Pyridyl-H
Data not publicly available--Pyridyl-H
Data not publicly available--Pyridyl-H
Data not publicly available--Pyridyl-H
Data not publicly availableQuartet4H-B-CH₂-CH₃
Data not publicly availableTriplet6H-B-CH₂-CH₃

Note: The specific chemical shifts for the pyridyl protons and the ethyl groups are dependent on the solvent and experimental conditions. Data is typically acquired in solvents such as CDCl₃.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not publicly availablePyridyl-C (ipso-B)
Data not publicly availablePyridyl-C
Data not publicly availablePyridyl-C
Data not publicly availablePyridyl-C
Data not publicly availablePyridyl-C
Data not publicly available-B-CH₂-CH₃
Data not publicly available-B-CH₂-CH₃

Note: The signal for the carbon atom attached to the boron (ipso-carbon) may be broadened due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
Data not publicly available-C-H stretching (aromatic)
Data not publicly available-C-H stretching (aliphatic)
Data not publicly available-C=C, C=N stretching (pyridyl ring)
Data not publicly available-B-C stretching
Data not publicly available-C-H bending

Note: The IR spectrum provides valuable information about the functional groups present in the molecule.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of a lithiated pyridine (B92270) derivative with an appropriate borane (B79455) reagent. The following protocols are based on established literature procedures.[1][2]

Synthesis of this compound from 3-Bromopyridine (B30812)

Reaction Scheme:

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation 3-Bromopyridine 3-Bromopyridine 3-Lithiopyridine 3-Lithiopyridine 3-Bromopyridine->3-Lithiopyridine n-BuLi, Ether, -40 °C This compound This compound 3-Lithiopyridine->this compound Diethylmethoxyborane (B30974), THF, -70 °C to RT

Caption: Synthesis of this compound.

Materials:

Procedure: [1]

  • To a solution of 3-bromopyridine (10.04 g, 64 mmol) in anhydrous diethyl ether (200 mL) under a nitrogen atmosphere, cooled to -40 °C, add n-butyllithium (25.6 mL of a 2.5 M solution in hexanes, 64 mmol) dropwise over 5 minutes, ensuring the temperature remains below -40 °C.

  • Stir the resulting mixture at -40 °C for 20 minutes.

  • Cool the reaction mixture to -70 °C.

  • Add diethylmethoxyborane (64.0 mL of a 1 M solution in THF, 64 mmol) dropwise over 5 minutes, maintaining the temperature below -63 °C.

  • Allow the reaction to warm slowly to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with dichloromethane, to yield this compound as a yellow crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls and other complex organic structures.

Suzuki_Coupling cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Aryl Halide (R-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Organoborane This compound Transmetalation Transmetalation Organoborane->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Base->Transmetalation Coupled_Product Coupled Product (R-Aryl) Oxidative_Addition->Transmetalation R-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination R-Pd(II)-Aryl Reductive_Elimination->Pd_Catalyst forms product Reductive_Elimination->Coupled_Product

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

References

An In-depth Technical Guide to the Lewis Acidity of Pyridylborane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Lewis acidity of pyridylborane compounds, a class of molecules with significant potential in catalysis and drug development. It delves into the fundamental principles governing their acidity, the experimental and computational methods used for its quantification, and the intricate relationship between their structure and reactivity. This document aims to serve as a valuable resource for researchers seeking to understand, predict, and modulate the Lewis acidic properties of these versatile compounds.

Introduction to Lewis Acidity in Boron Chemistry

The concept of Lewis acidity, defined as the ability of a chemical species to accept an electron pair, is central to understanding the reactivity of a vast array of compounds. In the realm of boron chemistry, the electron-deficient nature of the boron atom, with its vacant p-orbital, makes organoboranes potent Lewis acids. This inherent acidity drives their utility in a multitude of chemical transformations, including catalysis, sensing, and materials science.

Pyridylboranes are a fascinating subclass of organoboranes where a pyridine (B92270) ring is covalently attached to the boron center. This arrangement introduces an intramolecular Lewis base (the pyridine nitrogen) in proximity to the Lewis acidic boron atom. The resulting interplay between the electron-donating pyridine and the electron-accepting borane (B79455) core gives rise to unique electronic properties and reactivities, often manifesting as "frustrated Lewis pairs" (FLPs) where steric hindrance prevents the formation of a classical intramolecular adduct. The Lewis acidity of these compounds is a critical parameter that dictates their behavior in chemical reactions and their potential for applications in areas such as drug delivery and bio-conjugation.

Quantifying Lewis Acidity: Methodologies and Protocols

A precise understanding of the Lewis acidity of pyridylborane compounds requires robust quantitative methods. Both experimental and computational approaches are employed to establish a reliable scale of Lewis acidity.

Experimental Determination of Lewis Acidity

One of the most widely adopted experimental techniques for determining Lewis acidity is the Gutmann-Beckett method.[1] This method utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which is a strong Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a change in the electronic environment of the phosphorus atom, which can be monitored by ³¹P NMR spectroscopy.

The Lewis acidity is quantified by the change in the ³¹P NMR chemical shift (Δδ³¹P) upon formation of the adduct between the borane and Et₃PO. A larger downfield shift indicates a stronger Lewis acid. The Acceptor Number (AN) can be calculated from the chemical shift of the sample (δ_sample) using the following equation, referenced against hexane (B92381) (AN = 0) and SbCl₅ (AN = 100):[1]

AN = 2.21 × (δ_sample - 41.0)

Experimental Protocol: Gutmann-Beckett Method

  • Sample Preparation: In a nitrogen-filled glovebox, a solution of the pyridylborane compound (typically ~0.1 mmol) is prepared in a dry, deuterated, and non-coordinating solvent (e.g., CD₂Cl₂ or C₆D₆).

  • Probe Addition: A solution of triethylphosphine oxide (Et₃PO) in the same solvent is added to the borane solution, typically in a 1:1 molar ratio.

  • NMR Analysis: The ³¹P NMR spectrum of the resulting solution is recorded.

  • Data Analysis: The chemical shift of the Et₃PO-borane adduct is compared to that of free Et₃PO in the same solvent to determine the Δδ³¹P value.

Computational Quantification of Lewis Acidity

Computational chemistry provides powerful tools to predict and understand the Lewis acidity of molecules. The most common metric is the Fluoride (B91410) Ion Affinity (FIA).

The FIA is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion. A more positive FIA value corresponds to a stronger Lewis acid.

LA + F⁻ → [LA-F]⁻

FIA = -ΔH

FIA values are typically calculated using density functional theory (DFT) or higher-level ab initio methods. These calculations provide a thermodynamic measure of the intrinsic Lewis acidity of a molecule, free from solvent effects.

Computational Protocol: Fluoride Ion Affinity (FIA) Calculation

  • Geometry Optimization: The geometries of the Lewis acid (pyridylborane) and its fluoride adduct are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Enthalpy Calculation: The gas-phase enthalpies of the Lewis acid, the fluoride ion, and the fluoride adduct are calculated.

  • FIA Calculation: The FIA is calculated as the negative of the difference between the enthalpy of the adduct and the sum of the enthalpies of the Lewis acid and the fluoride ion.

Quantitative Lewis Acidity Data for Boron Compounds

CompoundGutmann-Beckett Acceptor Number (AN)Fluoride Ion Affinity (FIA) (kJ/mol)
B(C₆F₅)₃82452
BPh₃-354
BCl₃-425
BF₃89342

Note: The table presents data for common boranes for comparative purposes. Specific quantitative data for a series of pyridylboranes is a subject of ongoing research and not available in a comprehensive format in the reviewed literature.

Structure-Acidity Relationships in Pyridylboranes

The Lewis acidity of pyridylborane compounds is a delicate balance of several factors:

  • Inductive Effects: Electron-withdrawing substituents on the aryl groups attached to the boron atom increase its electrophilicity and, consequently, its Lewis acidity.

  • Steric Hindrance: Bulky substituents around the boron center can hinder the approach of a Lewis base, a key feature in the design of frustrated Lewis pairs.

  • Intramolecular N→B Interaction: The lone pair on the pyridine nitrogen can interact with the vacant p-orbital of the boron atom. The strength of this interaction, which is influenced by the geometry and the electronic properties of the molecule, can significantly modulate the external Lewis acidity. In many cases, this interaction is weak, leading to the "frustrated" character of the Lewis pair.

G LA Lewis Acidity of Pyridylborane Inductive Inductive Effects (Substituents on Boron) Inductive->LA Increases Acidity Steric Steric Hindrance (Bulky Groups) Steric->LA Modulates Reactivity (Frustrated Lewis Pairs) NB_Interaction Intramolecular N->B Interaction NB_Interaction->LA Decreases External Acidity

Experimental and Computational Workflows

The determination of Lewis acidity follows a structured workflow, integrating both experimental and computational methods for a comprehensive understanding.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis of Pyridylborane Purification Purification & Characterization GB_Method Gutmann-Beckett Method (³¹P NMR with Et₃PO) Analysis_Exp Determine Δδ(³¹P) and AN Correlation Correlate Experimental and Computational Results Analysis_Exp->Correlation Model Build Molecular Model Optimization Geometry Optimization (DFT) FIA_Calc FIA Calculation Analysis_Comp Analyze Electronic Structure Analysis_Comp->Correlation

Applications and Future Outlook

The tunable Lewis acidity of pyridylborane compounds makes them promising candidates for a variety of applications:

  • Catalysis: As components of frustrated Lewis pairs, they can activate small molecules like H₂, CO₂, and olefins, enabling metal-free hydrogenation and carbon dioxide fixation reactions.

  • Drug Development: The ability to modulate Lewis acidity is crucial for designing boronic acid-based drugs that can selectively interact with biological targets.

  • Sensing: The interaction of the pyridylborane with analytes can lead to changes in their photophysical properties, forming the basis for fluorescent sensors.

The field of pyridylborane chemistry is rapidly evolving. Future research will likely focus on the synthesis of novel pyridylborane architectures with precisely controlled Lewis acidity, leading to the development of more efficient catalysts and sophisticated therapeutic agents. A deeper understanding of the structure-acidity relationships, supported by comprehensive quantitative data, will be paramount to unlocking the full potential of this exciting class of compounds.

Conclusion

This technical guide has provided a detailed overview of the Lewis acidity of pyridylborane compounds. The fundamental principles, methods of quantification, and the interplay of structural and electronic factors have been discussed. While a comprehensive quantitative dataset for a wide range of pyridylboranes is an area for future research, the methodologies and concepts presented herein provide a robust framework for scientists and researchers to navigate this promising area of chemistry. The continued exploration of these ambiphilic molecules holds the key to significant advancements in catalysis, materials science, and medicine.

References

The Genesis of a Synthetic Revolution: An In-depth Technical Guide to the Discovery and History of Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ascent of organoboron chemistry from a niche area of study to a cornerstone of modern synthetic organic chemistry is a testament to scientific curiosity, serendipity, and the relentless pursuit of transformative chemical reactivity. Organoboron reagents, once considered mere laboratory curiosities, are now indispensable tools in academic and industrial research, particularly in the realm of drug discovery and development. Their unique reactivity, functional group tolerance, and stereospecificity have enabled the construction of complex molecular architectures with unprecedented efficiency. This technical guide provides an in-depth exploration of the discovery and history of organoboron reagents, detailing the seminal experiments that laid their foundation and the conceptual breakthroughs that unlocked their vast synthetic potential.

The Dawn of Organoboron Chemistry: Edward Frankland's Pioneering Synthesis

The journey into the world of organoboron chemistry began in the mid-19th century. In 1860, the English chemist Edward Frankland, a pioneer in the field of organometallic chemistry, reported the first synthesis of an organoboron compound, triethylborane (B153662).[1] This landmark achievement, while not immediately recognized for its full potential, marked the formal birth of a new class of chemical reagents.

Experimental Protocol: Frankland's Synthesis of Triethylborane (1860)

Objective: To synthesize triethylborane through the reaction of diethylzinc (B1219324) and triethyl borate (B1201080).

Reagents:

  • Diethylzinc (Zn(C₂H₅)₂)

  • Triethyl borate (B(OC₂H₅)₃)

  • Anhydrous ether (solvent)

Procedure (Inferred):

  • In a flask equipped for distillation and maintained under an inert atmosphere (e.g., carbon dioxide), a solution of diethylzinc in anhydrous ether is prepared.

  • Triethyl borate is slowly added to the diethylzinc solution. The reaction is exothermic and likely required cooling to control the rate.

  • The reaction mixture is heated to drive the reaction to completion and to distill the volatile triethylborane product.

  • The collected distillate, triethylborane, is a spontaneously flammable liquid and must be handled with extreme care under an inert atmosphere.

Reaction:

3 Zn(C₂H₅)₂ + 2 B(OC₂H₅)₃ → 2 B(C₂H₅)₃ + 3 Zn(OC₂H₅)₂

While successful, Frankland's method was hazardous and the utility of the resulting triethylborane was not immediately apparent. For nearly a century, organoboron chemistry remained a relatively unexplored field.

The Brown Revolution: Hydroboration and the Dawn of a New Era

The landscape of organoboron chemistry was irrevocably changed in the mid-20th century by the groundbreaking work of Herbert C. Brown at Purdue University. In 1956, Brown and his students discovered the hydroboration reaction, the addition of a boron-hydrogen bond across a carbon-carbon double bond.[2] This discovery, which earned Brown a share of the 1979 Nobel Prize in Chemistry, transformed organoboranes from chemical curiosities into versatile synthetic intermediates.

The Hydroboration-Oxidation of 1-Hexene (B165129): A Foundational Experiment

One of the earliest and most illustrative examples of the power of hydroboration is the conversion of 1-hexene to 1-hexanol (B41254). This reaction demonstrates the hallmark anti-Markovnikov regioselectivity and syn-stereospecificity of the hydroboration-oxidation sequence.

Detailed Experimental Protocol: Hydroboration-Oxidation of 1-Hexene

The following protocol is adapted from a procedure published in Organic Syntheses, a testament to the reliability and practicality of Brown's methodology.[3]

Objective: To synthesize 1-hexanol from 1-hexene via a hydroboration-oxidation sequence.

Reagents:

  • 1-Hexene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Sodium hydroxide (B78521) (NaOH) solution (3 N)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

Procedure:

Part A: Hydroboration of 1-Hexene to Trihexylborane (B75710)

  • A dry, 500-mL, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser topped with a nitrogen inlet. The apparatus is flushed with dry nitrogen to ensure an inert atmosphere.

  • In the flask, place 25.3 g (0.301 mole) of 1-hexene and 150 mL of anhydrous tetrahydrofuran.

  • The flask is cooled in an ice bath to maintain the temperature below 20 °C.

  • With stirring, 103 mL (0.110 mole) of a 1.07 M solution of borane (B79455) in tetrahydrofuran is added dropwise over a 20-minute period.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour to ensure the completion of the hydroboration.

Part B: Oxidation of Trihexylborane to 1-Hexanol

  • To the solution of trihexylborane from Part A, 34 mL (0.1 mole) of a 3 N solution of sodium hydroxide is added.

  • The flask is cooled in a water bath to maintain the temperature at approximately 35 °C.

  • 36 mL (0.35 mole) of 30% hydrogen peroxide is added dropwise at a rate that maintains the reaction temperature around 35 °C. The addition is exothermic.

  • After the addition is complete, the mixture is stirred at room temperature for an additional hour.

  • The reaction mixture is then poured into 100 mL of water. The organic layer is separated, and the aqueous layer is extracted with 50 mL of diethyl ether.

  • The combined organic extracts are washed with three 50-mL portions of saturated brine solution and dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the residual 1-hexanol is purified by fractional distillation.

Quantitative Data from Early Hydroboration Studies

The power of hydroboration lies in its predictable regioselectivity, particularly with sterically hindered boranes. The following table summarizes the regioselectivity of hydroboration for various alkenes with different borane reagents, demonstrating the anti-Markovnikov preference.

AlkeneBorane Reagent% Boron at Less Substituted Carbon% Boron at More Substituted Carbon
1-HexeneDiborane (B₂H₆)946
StyreneDiborane (B₂H₆)8020
Styrene9-BBN98.51.5
2-Methyl-1-penteneDiborane (B₂H₆)991
4-Methyl-2-penteneDiborane (B₂H₆)5743
4-Methyl-2-pentene9-BBN99.80.2

Data compiled from various sources reporting on early hydroboration studies.

The Suzuki-Miyaura Coupling: A Paradigm Shift in Carbon-Carbon Bond Formation

While hydroboration provided a robust method for preparing organoboranes, their full potential as synthetic reagents was realized with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel method for the stereospecific cross-coupling of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides.[4][5] This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most powerful and widely used methods for constructing carbon-carbon bonds. Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010 for their work on palladium-catalyzed cross-couplings in organic synthesis.[6]

The Original Suzuki-Miyaura Coupling: A Stereospecific Synthesis of Dienes

The initial report by Suzuki and Miyaura focused on the coupling of alkenylboranes with alkenyl halides to produce conjugated dienes with high stereospecificity.

Detailed Experimental Protocol: The First Suzuki-Miyaura Cross-Coupling

The following is a representative protocol based on the conditions described in the seminal 1979 Tetrahedron Letters publication.[4][5]

Objective: To achieve the stereospecific cross-coupling of an alkenylborane with an alkenyl halide.

Reagents:

  • 1-Alkenylborane (e.g., derived from the hydroboration of an alkyne)

  • 1-Alkenyl halide (e.g., (E)-1-bromo-1-hexene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Sodium ethoxide, NaOEt)

  • Solvent (e.g., Benzene or Tetrahydrofuran)

Procedure:

  • A reaction flask is charged with the 1-alkenylborane and the 1-alkenyl halide in the chosen solvent under a nitrogen atmosphere.

  • A catalytic amount of the palladium catalyst (typically 1-5 mol%) is added to the mixture.

  • The base (e.g., a solution of sodium ethoxide in ethanol) is then added, and the reaction mixture is stirred at a specified temperature (e.g., reflux) for a set period.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., gas chromatography).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The resulting crude product is then purified by chromatography or distillation to yield the desired conjugated diene.

Quantitative Data from the Original Suzuki-Miyaura Coupling

The initial report highlighted the high yields and stereospecificity of the reaction.

AlkenylboraneAlkenyl HalideBaseSolventYield (%)
(E)-1-Hexenyl-1,3,2-benzodioxaborole(E)-1-Bromo-1-hexeneNaOEtBenzene88
(E)-1-Hexenyl-1,3,2-benzodioxaborole(Z)-1-Bromo-1-hexeneNaOEtBenzene78
(Z)-1-Hexenyl-1,3,2-benzodioxaborole(E)-1-Bromo-1-hexeneNaOEtBenzene76
(E)-Cyclohexenyl-1,3,2-benzodioxaborole(E)-1-Iodo-1-octeneNaOEtBenzene91

Data adapted from Miyaura, N.; Yamada, K.; Suzuki, A. Tetrahedron Lett. 1979, 20 (36), 3437–3440.[4][5]

Visualizing the Core Concepts in Organoboron Chemistry

To better understand the logical progression and the key chemical transformations in the history and application of organoboron reagents, the following diagrams have been generated using the DOT language.

Historical_Development Frankland 1860: Frankland synthesizes triethylborane Brown 1956: H.C. Brown discovers hydroboration Frankland->Brown Foundational Discovery Suzuki_Miyaura 1979: Suzuki and Miyaura develop palladium-catalyzed cross-coupling Brown->Suzuki_Miyaura Provides access to diverse organoborane substrates Drug_Discovery Late 20th - 21st Century: Applications in Drug Discovery (e.g., Bortezomib) Suzuki_Miyaura->Drug_Discovery Enables complex molecule synthesis

Caption: A timeline of key discoveries in organoboron chemistry.

Hydroboration_Workflow Alkene Alkene Hydroboration Hydroboration (syn-addition, anti-Markovnikov) Alkene->Hydroboration Borane Borane (BH3) Borane->Hydroboration Organoborane Trialkylborane Hydroboration->Organoborane Oxidation Oxidation (H2O2, NaOH) Organoborane->Oxidation Alcohol Alcohol Oxidation->Alcohol

Caption: Experimental workflow of the hydroboration-oxidation reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add R¹-X PdII_RX R¹-Pd(II)Ln-X Ox_Add->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 Red_Elim Reductive Elimination PdII_R1R2->Red_Elim Red_Elim->Pd0 Product R¹-R² Red_Elim->Product Organoborane R²-B(OR)₂ Organoborane->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bortezomib_Pathway Bortezomib Bortezomib (Organoboron Proteasome Inhibitor) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Apoptosis Apoptosis Bortezomib->Apoptosis Induces IkB IκB Proteasome->IkB Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) Nucleus->Gene_Transcription Activates Gene_Transcription->Apoptosis Inhibits

Caption: Simplified signaling pathway of Bortezomib's mechanism of action.

Conclusion: From a Single Compound to a Universe of Possibilities

The history of organoboron reagents is a compelling narrative of how fundamental discoveries can blossom into transformative technologies. From Edward Frankland's initial synthesis of triethylborane to the elegant and powerful reactions developed by Herbert C. Brown, Akira Suzuki, and Norio Miyaura, the field has continuously evolved, pushing the boundaries of what is possible in chemical synthesis. The applications of organoboron chemistry in drug discovery, exemplified by the proteasome inhibitor bortezomib, underscore the profound impact of this field on human health. For researchers and scientists in drug development, a deep understanding of the history and fundamental principles of organoboron chemistry is not just an academic exercise but a critical foundation for future innovation. The journey of organoboron reagents is far from over, and the next chapter, undoubtedly, will be written in the laboratories of those who continue to explore the rich and versatile chemistry of boron.

References

In-Depth Technical Guide on the Solubility of Diethyl(3-pyridyl)borane in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(3-pyridyl)borane (CAS No. 89878-14-8) is a versatile organoboron compound of significant interest in synthetic organic chemistry and drug discovery. Its utility as a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in the synthesis of potent enzyme inhibitors, underscores the importance of understanding its fundamental physicochemical properties. This guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, supported by experimental protocols and visualizations of its key applications.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective use and handling in a laboratory setting.

PropertyValueReference
CAS Number 89878-14-8--INVALID-LINK--
Molecular Formula C₉H₁₄BN--INVALID-LINK--
Molecular Weight 147.03 g/mol --INVALID-LINK--
Appearance White to off-white powder or crystal--INVALID-LINK--
Melting Point 172-175 °C--INVALID-LINK--
Boiling Point 205.9 °C at 760 mmHg--INVALID-LINK--
Density 0.86 g/cm³--INVALID-LINK--

Solubility Profile

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on a combination of qualitative statements from safety data sheets and the known solubility characteristics of analogous arylboronic acids and their derivatives, a representative solubility profile can be constructed.

SolventSolvent TypeQualitative SolubilityQuantitative Solubility (at 20°C)
WaterPolar ProticSlightly Soluble< 10 mg/L[1]
Dichloromethane (DCM)Polar AproticSolubleData not available
Ethyl AcetatePolar AproticSolubleData not available
Tetrahydrofuran (THF)Polar AproticSolubleData not available
TolueneNon-polar AproticSolubleData not available
AcetonePolar AproticLikely SolubleData not available
Diethyl EtherNon-polar AproticLikely SolubleData not available
HexaneNon-polar AproticLikely Insoluble/Slightly SolubleData not available
MethanolPolar ProticLikely SolubleData not available
EthanolPolar ProticLikely SolubleData not available
Dimethylformamide (DMF)Polar AproticLikely SolubleData not available
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleData not available

Note: The "Likely Soluble" and "Likely Insoluble/Slightly Soluble" entries are inferred from the general solubility of organoboron compounds and the stated solubility in solvents with similar polarities. Experimental verification is recommended for precise quantitative values.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid compound like this compound in various organic solvents. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected laboratory solvents (e.g., Toluene, THF, Ethanol, Hexane)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (0.2 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess of the solid should be visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

  • Sample Collection:

    • After equilibration, allow the undissolved solid to settle at the bottom of the vial.

    • Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant into a syringe.

    • Attach a 0.2 µm syringe filter to the syringe.

    • Dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume transferred.

  • Solvent Evaporation:

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of the solute is recommended).

    • Continue heating until the solvent has completely evaporated and a constant weight of the dried solid is achieved.

  • Data Analysis:

    • Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish.

    • Determine the solubility in grams per 100 mL ( g/100 mL) or other desired units using the following formula:

    Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution taken (mL)) * 100

  • Replication:

    • Repeat the experiment at least two more times for each solvent to ensure the reproducibility of the results.

Visualizations: Applications of this compound

A. Experimental Workflow: Suzuki-Miyaura Coupling

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The following diagram illustrates a typical workflow for such a reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine in Flask: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base solvent Add Solvent (e.g., Toluene, THF) reagents->solvent degas Degas Mixture (e.g., N2 or Ar sparging) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Isolated Product ATR_Signaling_Pathway cluster_stimulus Cellular Stress cluster_pathway ATR Signaling Cascade cluster_inhibition Therapeutic Intervention dna_damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase dna_damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates CellCycle Cell Cycle Arrest CHK1->CellCycle DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CHK1->Apoptosis inhibitor ATR Inhibitor (Synthesized from This compound) inhibitor->ATR inhibits

References

The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Reactivity of the Pyridyl-Boron Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridyl-boron bond, a linchpin in contemporary organic synthesis, offers a versatile and powerful tool for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth exploration of the fundamental reactivity of this critical chemical linkage, offering a comprehensive overview of its synthesis, key transformations, and the underlying principles that govern its behavior. Detailed experimental protocols for seminal reactions and a quantitative analysis of its properties are presented to empower researchers in harnessing the full potential of pyridyl-boron chemistry.

The Nature of the Pyridyl-Boron Bond: A Blend of Stability and Reactivity

The pyridyl-boron bond represents a unique intersection of functionalities. The electron-withdrawing nature of the pyridine (B92270) ring and the inherent Lewis acidity of the boron atom create a polarized bond that is both sufficiently stable for isolation and handling, yet reactive enough to participate in a wide array of chemical transformations.

Bond Characteristics:

Computational and crystallographic studies have provided insights into the geometry of the pyridyl-boron bond. For instance, in boron difluoride complexes bearing π-expanded pyridine ligands, the N–B bond lengths are observed to be in the range of 1.574 Å to 1.636 Å, with slight fluctuations between the ground and excited states.[1] The C–N bond within the pyridine ring of these complexes exhibits some double bond character, contributing to the overall rigidity of the system.[1] The average B-C bond length in certain pyridylboronic acid derivatives has been reported to be approximately 1.6035 Å.[2]

The reactivity of the pyridyl-boron bond is significantly influenced by the position of the boron substituent on the pyridine ring. Notably, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, a challenge often referred to as the "2-pyridyl problem."[3] This instability has spurred the development of various strategies to stabilize these valuable reagents, as will be discussed in subsequent sections. In contrast, 3- and 4-pyridylboronic acids exhibit greater stability.

Lewis Acidity:

Boronic acids, including their pyridyl derivatives, are Lewis acids that can exist in equilibrium with their corresponding boronate forms in aqueous solutions.[4][5][6] The Lewis acidity of these compounds can be quantitatively assessed through various methods, including the determination of acceptor numbers.[4] This property plays a crucial role in their reactivity, influencing their interaction with bases and their participation in catalytic cycles. The formation of adducts with Lewis bases, such as pyridine, can significantly impact the electronic properties and reactivity of the boron center.[7]

Synthesis of Pyridyl-Boron Compounds: A Toolkit for Molecular Architects

A variety of synthetic methodologies have been developed to access a diverse range of pyridyl-boron compounds, including pyridylboronic acids, their esters (e.g., pinacol (B44631) esters), trifluoroborates, and MIDA (N-methyliminodiacetic acid) boronates.

Halogen-Metal Exchange and Borylation

The reaction of a halopyridine with an organometallic reagent (typically an organolithium or Grignard reagent) followed by quenching with a trialkyl borate (B1201080) remains a fundamental and widely used method for the synthesis of pyridylboronic acids and their esters.

Palladium-Catalyzed Cross-Coupling Borylation

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is a powerful and versatile method for the synthesis of pyridylboronic esters.

Iridium-Catalyzed C-H Borylation

A significant advancement in the synthesis of pyridyl-boron compounds is the direct C-H borylation of pyridines catalyzed by iridium complexes. This method offers an atom-economical approach to functionalize the pyridine ring, often with high regioselectivity governed by steric and electronic factors.[8][9][10][11][12]

experimental_workflow_iridium_borylation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents [Ir(OMe)(COD)]₂ (precatalyst) tmphen (ligand) Pinacolborane (HBPin) Pyridine Substrate Mixing Combine reagents in a Schlenk flask under N₂ Reagents->Mixing Add sequentially Heating Heat at 80 °C Mixing->Heating Stir Cooling Cool to room temperature Heating->Cooling Monitor by TLC/GC-MS Extraction Dissolve in CH₂Cl₂ Remove volatiles Cooling->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product Pyridylboronic Ester Purification->Product

Key Reactivity of the Pyridyl-Boron Bond

The utility of pyridyl-boron compounds stems from their participation in a variety of powerful chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed cross-coupling of a pyridyl-boron reagent with an organic halide or triflate is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[13][14][15][16][17][18][19][20][21] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Pyridyl R¹-Pd(II)L₂-Pyridyl Transmetalation->Pd(II)Pyridyl PyridylBoronate Pyridyl-B(OR)₂ PyridylBoronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation RedElim Reductive Elimination Pd(II)Pyridyl->RedElim RedElim->Pd(0)L2 Regeneration Product R¹-Pyridyl RedElim->Product

The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the pyridyl group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[15][22]

Protodeboronation

As mentioned previously, the cleavage of the C-B bond by a proton source is a significant side reaction, particularly for electron-deficient heteroarylboronic acids like 2-pyridylboronic acid.[9] This process can be influenced by the reaction conditions, including the presence of water and the acidity of the medium.

Formation of Lewis Adducts

The Lewis acidic boron atom in pyridyl-boron compounds can interact with Lewis bases, including the nitrogen atom of another pyridine molecule. This can lead to the formation of adducts that can modulate the reactivity of the boron species.[7]

Stabilized Pyridyl-Boron Reagents: Overcoming the "2-Pyridyl Problem"

The inherent instability of 2-pyridylboronic acid has led to the development of several stabilized derivatives that are more robust and easier to handle.

  • Pyridyl Trifluoroborates: Potassium pyridyltrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent surrogates for pyridylboronic acids in Suzuki-Miyaura coupling reactions.[23][24]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline derivatives.[3][25][26][27][28] They are particularly valuable in iterative cross-coupling strategies due to their unique chromatographic behavior, allowing for a "catch and release" purification strategy.[25][28]

MIDA_Boronate_Logic cluster_synthesis Synthesis and Stability cluster_reaction Reaction and Deprotection cluster_purification Purification BoronicAcid Unstable Pyridylboronic Acid MIDABoronate Stable Pyridyl MIDA Boronate BoronicAcid->MIDABoronate MIDA MIDA Anhydride MIDA->MIDABoronate Coupling Suzuki-Miyaura Coupling MIDABoronate->Coupling Deprotection Slow Release of Boronic Acid Coupling->Deprotection Chromatography Silica (B1680970) Gel Chromatography Coupling->Chromatography Deprotection->Coupling Catch Catch: Elute Impurities (Et₂O) Chromatography->Catch Release Release: Elute Product (THF) Catch->Release

Data Presentation: Quantitative Insights into Pyridyl-Boron Reactivity

The following tables summarize key quantitative data related to the synthesis and reactivity of pyridyl-boron compounds, providing a basis for comparison and reaction optimization.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of a 2-Pyridylboronate [19]

EntryAryl/Heteroaryl ChlorideProductYield (%)
14-Chlorobenzonitrile2-(4-cyanophenyl)pyridine73
24-n-Butylchlorobenzene2-(4-n-butylphenyl)pyridine76
32-Chloro-p-xylene2-(2,5-dimethylphenyl)pyridine70
44-Chloroanisole2-(4-methoxyphenyl)pyridine78
53-Chloropyridine2,3'-Bipyridine85

Reaction Conditions: 1.0 equiv of aryl or heteroaryl chloride, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, 1.5 mol% Pd₂dba₃, 3.0 mol% phosphine (B1218219) oxide ligand, Dioxane, 110 °C.

Table 2: Iridium-Catalyzed Borylation of CF₃-Substituted Pyridines [29]

EntrySubstrateProduct(s) (Ratio)Yield (%)
12,3-bis(trifluoromethyl)pyridine5-borylated82
22,4-bis(trifluoromethyl)pyridine6-borylated95
32,5-bis(trifluoromethyl)pyridine3-borylated85
42,6-bis(trifluoromethyl)pyridine4-borylated92
53,5-bis(trifluoromethyl)pyridine2- and 4-borylated (1:1.5)88

Yields are for isolated compounds.

Experimental Protocols: A Practical Guide

This section provides detailed experimental procedures for key transformations involving pyridyl-boron compounds.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a 2-Pyridylboronate[13]

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

  • Anhydrous potassium fluoride (B91410) (KF) (3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) (2.0-3.0 mol%)

  • Phosphine or phosphine oxide ligand (e.g., ligand 1 from the source) (6.0-9.0 mol%)

  • Anhydrous 1,4-dioxane (B91453)

Procedure:

  • In an oven-dried, resealable Schlenk tube equipped with a Teflon screw valve, combine Pd₂dba₃, the ligand, lithium triisopropyl 2-pyridylboronate, and anhydrous KF.

  • Cap the Schlenk tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle twice).

  • Add anhydrous 1,4-dioxane via syringe, followed by the aryl halide (if liquid, add via syringe; if solid, add with the other solid reagents).

  • Replace the rubber septum with the Teflon screw valve and seal the tube.

  • Heat the reaction mixture to 110 °C until the aryl halide is completely consumed, as monitored by gas chromatography.

  • Allow the reaction to cool to room temperature.

  • Filter the reaction solution through a thin pad of silica gel, eluting with ethyl acetate.

  • Concentrate the eluent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Iridium-Catalyzed C-H Borylation of a CF₃-Substituted Pyridine[8]

Materials:

  • [Ir(OMe)(COD)]₂ (precatalyst) (1 mol%)

  • 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (ligand) (2 mol%)

  • Pinacolborane (HBPin) (3.0 equiv total)

  • Trifluoromethylpyridine substrate (1.0 equiv)

Procedure:

  • Weigh the [Ir(OMe)(COD)]₂ precatalyst and the tmphen ligand in the air.

  • In a fume hood, charge a Schlenk flask equipped with a magnetic stir bar with nitrogen and evacuate (at least three cycles).

  • Under a positive nitrogen pressure, add pinacolborane (1.5 equiv) and the trifluoromethylpyridine substrate using a micropipette. Stir the mixture at room temperature for 1 hour in the closed Schlenk flask.

  • Under a nitrogen flow, add the [Ir(OMe)(COD)]₂ precatalyst, the tmphen ligand, and additional pinacolborane (1.5 equiv) to the Schlenk flask.

  • Close the Schlenk flask and heat the reaction mixture at 80 °C in an oil bath.

  • Monitor the progress of the reaction by TLC and/or GC-MS.

  • Once the reaction is complete, cool the flask to room temperature and open it to the air.

  • Dissolve the crude reaction mixture in dichloromethane (B109758) and remove the volatiles under vacuum using a rotary evaporator.

  • Purify the crude product by column chromatography using silica gel as the stationary phase.

Protocol 3: Synthesis of Potassium 4-Trifluoroborate[2.2]paracyclophane[23]

Materials:

  • 4-Bromo[2.2]paracyclophane (1.00 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (nBuLi) (1.10 equiv)

  • Triisopropylborate (1.50 equiv)

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve 4-bromo[2.2]paracyclophane in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add nBuLi dropwise via syringe.

  • After 1 hour, quench the yellow solution with triisopropylborate.

  • Allow the now colorless solution to slowly warm to room temperature.

  • Follow the subsequent steps for the conversion to the trifluoroborate salt as detailed in the original literature.

Conclusion and Future Outlook

The chemistry of the pyridyl-boron bond continues to be a vibrant and rapidly evolving field. The development of new, more stable pyridyl-boron reagents and more efficient and selective catalytic systems will undoubtedly expand the synthetic chemist's toolbox. As our understanding of the fundamental reactivity of this bond deepens, so too will our ability to design and construct increasingly complex and functional molecules for a wide range of applications, from life-saving pharmaceuticals to cutting-edge materials. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon as they explore the exciting frontiers of pyridyl-boron chemistry.

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of Diethyl(3-pyridyl)borane for the Synthesis of Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction has seen extensive application in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Among the various organoboron reagents utilized in this transformation, diethyl(3-pyridyl)borane has emerged as a valuable building block for introducing a 3-pyridyl moiety onto an aromatic core.[5][6] The resulting 3-arylpyridine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. It includes a summary of reaction conditions, a comprehensive table of substrate scope with corresponding yields, and a detailed experimental procedure. Additionally, diagrams illustrating the reaction workflow and the catalytic cycle are provided to aid researchers in the successful implementation of this methodology.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of base and the nature of the aryl halide. The following table summarizes the yields obtained for the synthesis of various 3-arylpyridines.

EntryAryl HalideBaseSolventYield (%)
1IodobenzeneNaOEtBenzene (B151609)75
2BromobenzeneNaOEtBenzene70
3p-IodoanisoleNaOEtBenzene85
4p-BromoanisoleNaOEtBenzene82
5p-IodotolueneNaOEtBenzene88
6p-BromotolueneNaOEtBenzene84
7p-ChlorotolueneNaOEtBenzene25
8p-BromobenzonitrileNaOEtBenzene78
9p-IodonitrobenzeneNaOEtBenzene80
10o-BromotolueneNaOEtBenzene65
11IodobenzeneKOH/Bu₄NBrTHF78
12p-BromotolueneKOH/Bu₄NBrTHF84

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Halides: [5]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene, etc.)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Base (e.g., Sodium ethoxide (NaOEt) or Potassium hydroxide (B78521) (KOH) with Tetrabutylammonium (B224687) bromide (Bu₄NBr))

  • Anhydrous solvent (Benzene or Tetrahydrofuran (THF))

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.5 mmol), the selected base (3 mmol), and the palladium catalyst, Pd(PPh₃)₄ (5-10 mol%).

  • Add the anhydrous solvent (Benzene or THF) to the flask.

  • To this stirred suspension, add this compound (1 mmol).

  • Heat the reaction mixture to reflux temperature and maintain stirring under the inert atmosphere.

  • Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Perform an aqueous work-up. The exact procedure may vary depending on the specific product, but typically involves dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-arylpyridine.

Note: The choice of base and solvent can significantly impact the reaction yield. As indicated in the data table, sodium ethoxide in benzene and a combination of potassium hydroxide and tetrabutylammonium bromide in THF have been shown to be effective.[5]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Add Aryl Halide, Base, and Pd(PPh3)4 to Schlenk Flask B Add Anhydrous Solvent A->B C Add this compound B->C D Reflux under Inert Atmosphere C->D E Aqueous Work-up D->E F Solvent Removal E->F G Column Chromatography F->G H Pure 3-Arylpyridine G->H

Caption: Experimental workflow for the synthesis of 3-arylpyridines.

suzuki_catalytic_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Ar-X transmetalation Transmetalation pd2_biaryl (3-Pyridyl)-Pd(II)-Ar(L2) pd2_complex->pd2_biaryl [(3-Pyridyl)B(Et)2(OH)]- boronate [(3-Pyridyl)B(Et)2(OH)]- base Base (e.g., OEt-) diethylborane This compound diethylborane->boronate + Base pd2_biaryl->pd0 3-Arylpyridine reductive_elimination Reductive Elimination product 3-Arylpyridine aryl_halide Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Using Diethyl(3-pyridyl)borane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The Suzuki-Miyaura coupling, a prominent example of these transformations, utilizes organoboron compounds as coupling partners and has become an indispensable tool in medicinal chemistry for the construction of complex molecular architectures.[1][2] Diethyl(3-pyridyl)borane has emerged as a valuable reagent in this context, serving as a versatile building block for the introduction of the 3-pyridyl moiety, a common motif in pharmaceutically active compounds.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Development

The 3-pyridyl structure is a key component in a wide array of therapeutic agents. The use of this compound in Suzuki-Miyaura coupling reactions provides a direct and efficient route to synthesize 3-arylpyridines, which are important intermediates in the development of novel pharmaceuticals.[3]

A significant application of this methodology lies in the synthesis of inhibitors for protein kinases such as Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinases.[1] These kinases are crucial components of the DNA damage response (DDR) pathway, and their inhibition is a promising strategy in cancer therapy.[1][4][5] By facilitating the synthesis of complex heterocyclic systems that can interact with these kinase targets, this compound plays a vital role in the discovery of new anticancer agents.[1]

G

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various aryl halides, as reported by Terashima and coworkers.[3]

EntryAryl HalideBaseSolventTime (h)Yield (%)
1IodobenzeneNaOEtBenzene675
2IodobenzeneKOH/Bu₄NBrTHF282
3BromobenzeneKOH/Bu₄NBrTHF280
4p-BromoanisoleKOH/Bu₄NBrTHF285
5p-BromotolueneKOH/Bu₄NBrTHF284
6p-ChlorobromobenzeneKOH/Bu₄NBrTHF265
7o-ChlorobromobenzeneKOH/Bu₄NBrTHF255
8p-BromonitrobenzeneKOH/Bu₄NBrTHF278

Experimental Protocols

Materials and Methods
  • Reagents: this compound, aryl halides, palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), bases (e.g., potassium hydroxide (B78521), sodium ethoxide), phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and solvents (e.g., THF, benzene) should be of appropriate grade and purity for organic synthesis. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Equipment: Standard laboratory glassware for organic synthesis, including round-bottom flasks, condensers, and magnetic stirrers. Inert atmosphere techniques (e.g., Schlenk line or glovebox) are required.

Synthesis of this compound

A representative procedure for the synthesis of this compound is as follows:

  • To a solution of 3-bromopyridine (B30812) (1.0 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.0 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add diethylmethoxyborane (B30974) (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over sodium sulfate (B86663), concentrate under reduced pressure, and purify the residue by chromatography to yield this compound.

General Protocol for Palladium-Catalyzed Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide:[3]

  • To a stirred mixture of the aryl halide (1.5 mmol) and Pd(PPh₃)₄ (0.05 mmol) in THF (10 mL) under a nitrogen atmosphere at room temperature, add tetrabutylammonium bromide (0.1 mmol), powdered potassium hydroxide (3.0 mmol), and this compound (1.0 mmol).[3]

  • Heat the mixture under reflux for 2 hours.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with brine.[3]

  • Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure.[3]

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 3-arylpyridine.[3]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L₂-R Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Borane R-B(Et)₂ (Base) Borane->Transmetal

References

Application of Diethyl(3-pyridyl)borane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(3-pyridyl)borane is a versatile organoboron reagent that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the construction of complex molecular architectures, such as biaryl and heteroaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The stability, reactivity, and commercial availability of this compound make it an invaluable tool for medicinal chemists in the development of novel therapeutics.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for anticancer agents.

Core Applications in Pharmaceutical Synthesis

This compound is principally utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce a 3-pyridyl moiety into a target molecule. This is particularly significant in the synthesis of:

  • Protein Kinase Inhibitors: Many kinase inhibitors feature a pyridine (B92270) ring as a key pharmacophore for binding to the ATP-binding site of the enzyme. This compound is used in the synthesis of inhibitors for targets such as Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) protein kinases, which are involved in DNA damage repair and are important targets in oncology.[1]

  • Abiraterone Acetate (B1210297) Intermediates: Abiraterone acetate is a crucial drug for the treatment of prostate cancer. A key step in its synthesis involves the Suzuki-Miyaura coupling of a steroidal vinyl triflate or vinyl iodide with this compound.

  • Trisubstituted Pyrimidines: The pyrimidine (B1678525) scaffold is another essential motif in medicinal chemistry. This compound can be coupled with dihalopyrimidines to regioselectively introduce a pyridyl group, leading to the synthesis of diverse libraries of compounds for drug screening.[1]

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound

Application/ProductCoupling PartnersCatalystBaseSolventTemp. (°C)Yield (%)
Abiraterone Acetate Intermediate3β-acetoxy-17-iodoandrosta-5,16-diene + this compoundPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water80~85
ATM Kinase Inhibitor Precursor8-bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one + this compoundPd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water90Not Specified
4-(3-pyridyl)pyrimidine4-chloro-pyrimidine + this compoundPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water100 (MW)Good to Excellent

Experimental Protocols

Synthesis of an Abiraterone Acetate Intermediate via Suzuki-Miyaura Coupling

This protocol describes the coupling of a steroidal vinyl iodide with this compound.

Materials:

  • 3β-acetoxy-17-iodoandrosta-5,16-diene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel, add 3β-acetoxy-17-iodoandrosta-5,16-diene (1.0 eq) and this compound (1.5 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Prepare a 2M aqueous solution of Sodium Carbonate.

  • Add a solvent mixture of Toluene, Ethanol, and the aqueous Sodium Carbonate solution (e.g., in a 3:1:1 ratio).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3β-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene.

Synthesis of an ATM Kinase Inhibitor Precursor

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to form a pyridinyl-substituted imidazoquinolinone core, a common scaffold in ATM kinase inhibitors.

Materials:

  • 8-bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a reaction flask, combine 8-bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (1.0 eq), this compound (1.2 eq), and Potassium Carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq).

  • Add a mixture of 1,4-Dioxane and water (e.g., 4:1 v/v).

  • Purge the flask with argon or nitrogen for 10-15 minutes.

  • Heat the mixture to 90 °C with stirring under an inert atmosphere for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Synthesis of a Trisubstituted Pyrimidine Intermediate

This protocol describes the regioselective Suzuki-Miyaura coupling of a dichloropyrimidine with this compound, typically at the more reactive C4 position.

Materials:

  • 2,4-Dichloropyrimidine (B19661)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 eq), this compound (1.1 eq), and Potassium Carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).

  • Add a degassed mixture of 1,4-Dioxane and water (e.g., 2:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Monitor for the formation of the mono-substituted product by LC-MS.

  • After completion, cool the vial to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to isolate the 2-chloro-4-(pyridin-3-yl)pyrimidine. Further substitution at the C2 position can be achieved in a subsequent step if desired.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, This compound, & Base Catalyst Add Palladium Catalyst Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas (Ar or N2) Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling using this compound.

Signaling_Pathway_Inhibition cluster_pathway DNA Damage Response Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Downstream Downstream Signaling (Cell Cycle Arrest, DNA Repair) ATM_ATR->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibitor Kinase Inhibitor (Synthesized using This compound) Inhibitor->ATM_ATR Inhibition

Caption: Inhibition of the ATM/ATR signaling pathway by inhibitors synthesized with this compound.

References

Application Notes and Protocols for the Synthesis of Trisubstituted Pyrimidines Using Diethyl(3-pyridyl)borane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is of paramount importance for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the pyrimidine ring. Diethyl(3-pyridyl)borane has emerged as a key reagent in this context, allowing for the efficient synthesis of pyridinyl-substituted pyrimidines, which are prevalent in many biologically active compounds.[1][2]

These application notes provide detailed protocols for the synthesis of trisubstituted pyrimidines via the Suzuki-Miyaura coupling of this compound with dihalopyrimidines. The protocols cover regioselective mono-substitution and one-pot di-substitution, offering researchers a guide to synthesizing diverse libraries of pyrimidine derivatives for drug screening and development.[1]

Reaction Principle: The Suzuki-Miyaura Coupling

The synthesis of pyridinyl-substituted pyrimidines using this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction proceeds via a catalytic cycle involving the oxidative addition of the halopyrimidine to a Pd(0) species, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

In the case of dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661), the reaction can be controlled to achieve either mono- or di-substitution. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards oxidative addition than the C2 position, allowing for regioselective mono-arylation at the C4 position under controlled conditions.[3][4]

Data Presentation

Table 1: Regioselective Mono-substitution of 2,4-Dichloropyrimidine with Various Boronic Acids (Microwave-Assisted)
EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine81
24-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidine75
34-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine85
43-Thiopheneboronic acid2-Chloro-4-(thiophen-3-yl)pyrimidine68
5 This compound 2-Chloro-4-(pyridin-3-yl)pyrimidine Estimated 70-80 *
Table 2: One-Pot Di-substitution of 2,4-Dichloropyrimidine
EntryBoronic Acid 1Boronic Acid 2ProductYield (%)
1Phenylboronic acidPhenylboronic acid2,4-Diphenylpyrimidine76
24-Methylphenylboronic acidPhenylboronic acid2-Phenyl-4-(p-tolyl)pyrimidine72
3 This compound Phenylboronic acid 2-Phenyl-4-(pyridin-3-yl)pyrimidine Estimated 60-70
4 This compound This compound 2,4-Di(pyridin-3-yl)pyrimidine Estimated 50-65

Note: Yields for reactions involving this compound are estimations. Optimization may be required.

Experimental Protocols

Protocol 1: Microwave-Assisted Regioselective Synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine

This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with aryl and heteroaryl boronic acids.[3]

Materials:

  • 2,4-Dichloropyrimidine

  • This compound (or a corresponding pyridin-3-ylboronic acid/ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water, degassed

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Microwave reactor vial

  • Argon or Nitrogen gas

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq.), this compound (0.6 mmol, 1.2 eq.), and potassium carbonate (1.5 mmol, 3.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and degassed water (2 mL).

  • Flush the vial with argon or nitrogen gas and securely cap it.

  • Place the vial in the microwave reactor and irradiate at 100°C for 15-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-chloro-4-(pyridin-3-yl)pyrimidine.

Protocol 2: One-Pot Synthesis of 2,4-Di(pyridin-3-yl)pyrimidine

This protocol is a conceptual adaptation for a one-pot double Suzuki coupling.

Materials:

  • 2,4-Dichloropyrimidine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • A suitable solvent system (e.g., 1,4-dioxane/water, DME, or toluene)

  • Argon or Nitrogen gas

Procedure:

Step 1: First Coupling (C4-selective)

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,4-dichloropyrimidine (1.0 eq.) in the chosen solvent.

  • Add this compound (1.1 eq.), the base (e.g., K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to a moderate temperature (e.g., 80-90°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the mono-substituted product is formed.

Step 2: Second Coupling (C2-substitution)

  • To the same reaction flask, add a second portion of this compound (1.1 eq.), additional base if necessary, and potentially a fresh portion of the palladium catalyst.

  • Increase the reaction temperature (e.g., to 100-110°C) to facilitate the coupling at the less reactive C2 position.

  • Continue to monitor the reaction until the mono-substituted intermediate is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous Na₂SO₄, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 2,4-di(pyridin-3-yl)pyrimidine.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification DHP Dihalopyrimidine Mix Mix & Degas DHP->Mix DPB This compound DPB->Mix Cat Pd Catalyst Cat->Mix Base Base Base->Mix Heat Heat (Conventional or MW) Mix->Heat Extract Extraction Heat->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Chromatography Concentrate->Purify Product Trisubstituted Pyrimidine Purify->Product Signaling_Pathway Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Py-Cl Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Organoborane R-B(Et)2 Organoborane->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-R Reductive_Elimination->Product

References

Application Notes and Protocols: Diethyl(3-pyridyl)borane in the Synthesis of Nitrogen-Containing Heterocycles via Sequential Suzuki-Miyaura Coupling and Intramolecular Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of complex nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development. The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of a wide variety of cyclic and polycyclic structures. Diethyl(3-pyridyl)borane is a versatile and commercially available reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a pyridine (B92270) moiety, a common structural motif in pharmacologically active compounds.

This document outlines a robust two-step synthetic strategy that leverages the utility of this compound in a Suzuki-Miyaura coupling to generate a key precursor, which then undergoes an intramolecular Heck reaction to afford a pyridyl-fused nitrogen heterocycle. This sequential approach provides a reliable pathway to novel and complex molecular architectures of interest in drug discovery programs.

Overall Synthetic Strategy

The overall synthetic scheme involves a two-step, one-pot or sequential process:

  • Suzuki-Miyaura Coupling: this compound is coupled with a suitable halo-aniline derivative (e.g., an ortho-halo-N-allylaniline) to form a pyridyl-substituted Heck precursor.

  • Intramolecular Heck Reaction: The resulting precursor undergoes a palladium-catalyzed intramolecular cyclization to yield the desired nitrogen-containing heterocyclic product.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Intramolecular Heck Reaction This compound This compound Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling Ortho-halo-N-allylaniline Ortho-halo-N-allylaniline Ortho-halo-N-allylaniline->Suzuki_Coupling Heck_Precursor N-allyl-2-(pyridin-3-yl)aniline Suzuki_Coupling->Heck_Precursor Heck_Reaction Intramolecular Heck Reaction Heck_Precursor->Heck_Reaction Final_Product Pyridyl-fused Nitrogen Heterocycle Heck_Reaction->Final_Product

Figure 1: Overall workflow for the synthesis of pyridyl-fused nitrogen heterocycles.

Part 1: Suzuki-Miyaura Coupling for Heck Precursor Synthesis

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In this step, this compound is coupled with an ortho-halo-N-allylaniline to generate the key intermediate for the subsequent intramolecular Heck reaction.

Tabulated Data: Representative Conditions for Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-bromo-N-allylanilinePd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1001285-95
22-iodo-N-allylanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O80890-98
32-chloro-N-allylanilinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃t-BuOH/H₂O1101875-85
Experimental Protocol: Synthesis of N-allyl-2-(pyridin-3-yl)aniline

Materials:

  • 2-bromo-N-allylaniline

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N-allylaniline (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq) to the flask.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-allyl-2-(pyridin-3-yl)aniline.

Part 2: Intramolecular Heck Reaction for Heterocycle Formation

The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems. The N-allyl-2-(pyridin-3-yl)aniline synthesized in the previous step is cyclized under palladium catalysis to form the desired pyridyl-fused nitrogen heterocycle.

Tabulated Data: Representative Conditions for Intramolecular Heck Reaction
EntryCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Ag₂CO₃Acetonitrile (B52724)801270-85
2Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)Et₃NDMF100675-90
3PdCl₂(PPh₃)₂ (5)-NaOAcDMA1202465-80
Experimental Protocol: Synthesis of a Pyridyl-fused Dihydroindole Derivative

Materials:

  • N-allyl-2-(pyridin-3-yl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Silver(I) carbonate (Ag₂CO₃)

  • Acetonitrile (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-allyl-2-(pyridin-3-yl)aniline (1.0 eq) and silver(I) carbonate (1.5 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq) to the tube.

  • Add anhydrous acetonitrile via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the final pyridyl-fused dihydroindole derivative.

Reaction Mechanism and Visualization

The catalytic cycle of the intramolecular Heck reaction generally proceeds through a series of well-established steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active palladium(0) catalyst.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd(II)_Complex Migratory_Insertion Migratory Insertion (Intramolecular) Aryl_Pd(II)_Complex->Migratory_Insertion Alkyl_Pd(II)_Complex Alkyl-Pd(II) Intermediate Migratory_Insertion->Alkyl_Pd(II)_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd(II)_Complex->Beta_Hydride_Elimination Hydrido_Pd(II)_Complex Hydrido-Pd(II) Complex Beta_Hydride_Elimination->Hydrido_Pd(II)_Complex Product Cyclized Product Beta_Hydride_Elimination->Product Reductive_Elimination Reductive Elimination Hydrido_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Precursor Heck Precursor (Ar-X) Precursor->Oxidative_Addition Base Base Base->Reductive_Elimination

Figure 2: Catalytic cycle of the intramolecular Heck reaction.

Conclusion

The sequential Suzuki-Miyaura coupling and intramolecular Heck reaction provides a powerful and flexible strategy for the synthesis of complex pyridyl-fused nitrogen heterocycles. The use of this compound as a readily available starting material makes this approach particularly attractive for applications in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a valuable guide for researchers in the development of novel molecular entities. Further optimization of reaction conditions may be necessary for specific substrates.

Application Notes and Protocols for N-Methylation of the Pyridyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the N-methylation of the pyridyl group, a crucial chemical transformation in the synthesis of various compounds, including pharmaceuticals and ionic liquids. The methods outlined below offer different approaches to achieve N-methylation, catering to various substrate requirements and experimental setups.

Introduction

N-methylation of a pyridine (B92270) ring introduces a positive charge on the nitrogen atom, forming a pyridinium (B92312) salt. This modification significantly alters the electronic and physical properties of the molecule, influencing its solubility, stability, and biological activity. The choice of methylating agent and reaction conditions is critical for achieving high yields and selectivity, especially in the presence of other reactive functional groups. This guide details two robust methods for the N-methylation of pyridyl groups and provides an overview of other potential strategies.

Methods for N-Methylation of Pyridyl Groups

Several methods have been developed for the N-methylation of pyridines, each with its advantages and limitations. The selection of a specific protocol depends on factors such as the substrate's reactivity, the desired scale of the reaction, and the available laboratory equipment.

Summary of Common N-Methylation Methods
MethodMethylating AgentCatalyst/BaseTemperatureKey Features
Vapor-Phase Methylation MethanolNickel-Nickel Oxide150-400 °CSelective for the alpha position; suitable for industrial scale.[1]
Solid-Phase Methylation Phenyl Trimethylammonium Iodide (PhMe₃NI)Cesium CarbonateNot specifiedSafe, high-yielding, and selective for N-methylation of pyridine-2-carboxamides.[2]
Organometallic Methylation MeLi, MgR₂, ZnR₂NoneNot specifiedUsed for specific bis(imino)pyridine systems; can have side reactions.[3][4]
From Pyridine N-Oxides Various PeroxidesNot specifiedNot specifiedAn alternative route involving the activation of the pyridine ring.[5][6]
Via N-Carbomethoxypyridinium Salts Methyl ChloroformateNoneRoom Temperature to 50°CForms an intermediate that is decarboxylated to the N-methylated product.[7][8]
Selective for Amino-Pyridines Methyl TriflateAcid (for protection), NaH (for deprotonation)Not specifiedProtects the more basic amino group to achieve selective N-methylation of the pyridine nitrogen.[9]
Enzymatic Methylation S-adenosyl-L-methionineN-methyltransferasesPhysiologicalHighly specific; used in biological systems.[10]

Protocol 1: N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)

This protocol is adapted for the selective N-methylation of pyridine-2-carboxamides, utilizing a safe and easy-to-handle solid methylating agent.[2]

Materials
  • Pyridine-2-carboxamide derivative

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • 8 mL glass vial with a magnetic stirring bar and septum screw cap

  • Argon or Nitrogen gas supply

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

Experimental Procedure
  • Reaction Setup:

    • To an 8 mL glass vial equipped with a magnetic stirring bar, add the pyridine-2-carboxamide (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).[2]

    • Seal the vial with a septum screw cap.

  • Inert Atmosphere:

    • Evacuate the vial and backfill with argon or nitrogen gas.

    • Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Reaction:

    • Add the anhydrous solvent to the vial via syringe.

    • Place the vial in a preheated heating block or oil bath at the desired temperature (optimization may be required, typically ranging from 80-120 °C).

    • Stir the reaction mixture for the required time (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-methylated pyridinium salt.

Workflow for N-Methylation using PhMe₃NI```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Product A Add Pyridine-2-carboxamide, PhMe3NI, and Cs2CO3 to vial B Seal vial and establish inert atmosphere (Ar/N2) A->B C Add anhydrous solvent B->C D Heat and stir reaction mixture C->D E Cool, quench with water, and extract with organic solvent D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G H Pure N-methylated Pyridinium Salt G->H

Caption: Pathway for N-Methylation via Decarboxylation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methylating agents can be toxic and should be handled with care.

  • Reactions under pressure or at high temperatures should be conducted with appropriate safety measures.

By following these detailed protocols, researchers can effectively perform the N-methylation of pyridyl groups for a wide range of applications in chemical synthesis and drug development.

References

Application Notes: Diethyl(3-pyridyl)borane as a Key Intermediate in the Synthesis of Abiraterone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone (B193195) acetate (B1210297), a potent inhibitor of cytochrome P450 17A1 (CYP17A1), is a critical therapeutic agent in the treatment of metastatic castration-resistant prostate cancer.[1][2] Its synthesis relies on the strategic formation of a carbon-carbon bond between a steroidal backbone and a pyridine (B92270) ring. Diethyl(3-pyridyl)borane has emerged as a crucial intermediate, enabling this key transformation through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides a detailed overview, experimental protocols, and quantitative data for the synthesis of Abiraterone acetate utilizing this compound.

Synthetic Strategy Overview

The synthesis of Abiraterone acetate from the readily available starting material, dehydroepiandrosterone-3-acetate (DHEA-acetate), is a multi-step process. A common and efficient route involves three primary transformations:

  • Hydrazone Formation: The 17-keto group of DHEA-acetate is converted to a hydrazone. This is typically achieved through a partial Wolff–Kishner reduction method using hydrazine (B178648) hydrate (B1144303).[1][2]

  • Vinyl Halide Formation: The hydrazone intermediate is then transformed into a vinyl iodide. The Barton vinyl iodide synthesis, which utilizes iodine and a base like tetramethylguanidine (TMG), is a frequently employed method.[1][2]

  • Suzuki-Miyaura Coupling: This is the pivotal step where this compound is coupled with the vinyl iodide intermediate. This reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base.[1]

An alternative approach involves the formation of a 17-enol triflate from the starting steroid, which then undergoes the Suzuki coupling with this compound.[3] While effective, this route can be associated with higher costs.[3]

Overall Synthesis Workflow

G DHEA_acetate Dehydroepiandrosterone-3-acetate Hydrazone Hydrazone Intermediate DHEA_acetate->Hydrazone Hydrazine Hydrate Vinyl_Iodide Vinyl Iodide Intermediate Hydrazone->Vinyl_Iodide Iodine, TMG Abiraterone_Acetate Abiraterone Acetate Vinyl_Iodide->Abiraterone_Acetate This compound, Pd(PPh3)2Cl2, Na2CO3

Caption: Synthetic workflow for Abiraterone Acetate.

Quantitative Data Summary

The following table summarizes the selectivity and purity achieved in an optimized process for the synthesis of Abiraterone acetate.[1]

Reaction StepKey ReagentsSelectivity (%)Purity (%)
1. Hydrazone Formation Hydrazine Hydrate, Ethyl Acetate~95~99
2. Vinyl Iodide Formation Iodine, Tetramethylguanidine (TMG)~85~96
3. Suzuki-Miyaura Coupling This compound, Pd(PPh₃)₂Cl₂~82~99

Experimental Protocols

Protocol 1: Synthesis of the Hydrazone Intermediate

This protocol is based on the partial Wolff–Kishner reduction method.[1][2]

  • To a stirred solution of dehydroepiandrosterone-3-acetate (1 equivalent) in ethyl acetate (14-15 volumes), add hydrazine hydrate (1.3-5.0 equivalents) at ambient temperature.[1]

  • Heat the reaction mixture to reflux (approximately 60–70 °C) and maintain for 10–16 hours.[1]

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to isolate the crude product.

  • The crude hydrazone intermediate can be further purified by recrystallization.

Protocol 2: Synthesis of the Vinyl Iodide Intermediate

This protocol follows the Barton vinyl iodide synthesis methodology.[1][2]

  • In a reaction vessel, prepare a mixture of iodine (approximately 1.95 equivalents) and tetramethylguanidine (TMG) (approximately 3.80 equivalents) in ethyl acetate at a temperature of 15–20 °C.[4]

  • Slowly add a solution of the hydrazone intermediate (1 equivalent) in ethyl acetate to the iodine/TMG mixture, ensuring the temperature is maintained between 15–20 °C.[1]

  • Stir the reaction mixture for 2–3 hours at the same temperature.[1]

  • Monitor the formation of the vinyl iodide product via HPLC.

  • Once the reaction is complete, quench any excess iodine.

  • Wash the organic layer with aqueous solutions to remove impurities.

  • Isolate the vinyl iodide intermediate.

Protocol 3: Suzuki-Miyaura Coupling to Yield Abiraterone Acetate

This final step utilizes this compound to form the desired product.

G cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Vinyl_Iodide Vinyl Iodide Intermediate Oxidative_Addition Oxidative Addition Vinyl_Iodide->Oxidative_Addition Borane This compound Transmetalation Transmetalation Borane->Transmetalation Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Abiraterone_Acetate Abiraterone Acetate Reductive_Elimination->Abiraterone_Acetate Base Base (e.g., Na2CO3) Base->Transmetalation

Caption: Suzuki-Miyaura coupling mechanism.

  • To a solution of the vinyl iodide intermediate (1 equivalent) in a suitable solvent such as aqueous isopropanol (B130326) or tetrahydrofuran, add this compound (0.95-1.2 equivalents).[1][5]

  • Add a base, typically an aqueous solution of sodium carbonate (4-10 equivalents).[1]

  • Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride.[1]

  • Heat the reaction mixture to reflux and maintain until the reaction is complete, as monitored by HPLC.

  • Cool the reaction mixture to room temperature.

  • Perform an extractive workup to isolate the crude Abiraterone acetate.

  • The crude product can be purified by crystallization to achieve high purity.

Conclusion

This compound is an indispensable intermediate in the efficient synthesis of Abiraterone acetate. The Suzuki-Miyaura coupling reaction provides a reliable method for the crucial C-C bond formation between the steroidal core and the pyridine moiety. The protocols outlined, when optimized, can lead to high yields and purities, making this synthetic route amenable to large-scale production in the pharmaceutical industry. Careful control of reaction conditions at each step is critical to minimize impurity formation and maximize overall throughput.

References

Catalytic Applications of Diethyl(3-pyridyl)borane in Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl(3-pyridyl)borane is a versatile organoborane compound recognized for its utility as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While its direct application as a primary catalyst in polymerization is not extensively documented in peer-reviewed literature, its chemical structure, featuring both a Lewis acidic boron center and a Lewis basic pyridine (B92270) moiety, suggests significant potential in catalysis. This document explores the prospective catalytic applications of this compound in polymerization, drawing parallels from established principles of Lewis acid and Frustrated Lewis Pair (FLP) catalysis. Detailed hypothetical protocols for key polymerization experiments are provided to guide researchers in exploring its catalytic activity.

Introduction to Potential Catalytic Activity

This compound possesses a unique combination of a three-coordinate boron atom, which can act as a Lewis acid, and a pyridine nitrogen atom, which is a Lewis base. This bifunctional nature opens up intriguing possibilities for its use in polymerization catalysis.

  • As a Lewis Acid Catalyst: The vacant p-orbital on the boron atom can accept electron density from a monomer, thereby activating it towards nucleophilic attack. This is a common mechanism in the ring-opening polymerization (ROP) of cyclic monomers like epoxides and lactones, as well as in the cationic polymerization of vinyl monomers.

  • As a Component of a Frustrated Lewis Pair (FLP): In the presence of a sterically hindered Lewis base, the Lewis acidic boron and the Lewis basic nitrogen of this compound, or an external Lewis base, may be sterically prevented from forming a classical adduct. This "frustrated" combination can activate small molecules, including monomers, to initiate polymerization.

Potential Catalytic Applications and Mechanisms

Lewis Acid-Catalyzed Ring-Opening Polymerization (ROP)

Organoboranes are known to catalyze the ROP of epoxides. This compound could potentially catalyze this reaction through the coordination of the boron atom to the oxygen of the epoxide ring, making it more susceptible to nucleophilic attack by another monomer unit or an initiator.

lewis_acid_rop cluster_initiation Initiation cluster_propagation Propagation Catalyst This compound Monomer1 Epoxide Catalyst->Monomer1 Coordination Activated_Monomer Activated Epoxide-Borane Complex Monomer2 Epoxide Activated_Monomer->Monomer2 Nucleophilic Attack Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain

Caption: Proposed mechanism for Lewis acid-catalyzed ROP of epoxides.

Frustrated Lewis Pair (FLP) Polymerization

In combination with a bulky Lewis base (e.g., a sterically hindered phosphine (B1218219) or amine), this compound could form an FLP. This FLP could then activate a variety of monomers, such as conjugated alkenes (e.g., methyl methacrylate) or alkynes, by heterolytically cleaving a C-H or other bond to generate a zwitterionic species that initiates polymerization.

flp_polymerization cluster_flp_formation FLP Formation cluster_initiation Initiation cluster_propagation Propagation Lewis_Acid This compound FLP Frustrated Lewis Pair Lewis_Acid->FLP Lewis_Base Bulky Lewis Base Lewis_Base->FLP Monomer Vinyl Monomer FLP->Monomer Monomer Activation Zwitterion Zwitterionic Initiator Monomer->Zwitterion Another_Monomer Monomer Zwitterion->Another_Monomer Addition Polymer_Chain Propagating Polymer Chain Another_Monomer->Polymer_Chain protocol_workflow Setup Schlenk flask dried and purged with N2 Reagents Add anhydrous toluene, then cyclohexene (B86901) oxide Setup->Reagents Catalyst_Addition Inject this compound solution Reagents->Catalyst_Addition Reaction Stir at desired temperature Catalyst_Addition->Reaction Quench Add methanol (B129727) to terminate Reaction->Quench Isolation Precipitate polymer in cold methanol Quench->Isolation Drying Dry polymer under vacuum Isolation->Drying Characterization Analyze by GPC and NMR Drying->Characterization

Application Notes and Protocols for Suzuki-Miyaura Reaction with Heteroaryl Boranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful tool is particularly crucial in drug discovery and development, where the construction of complex biaryl and heteroaryl-aryl structures is paramount.[4][5][6][7] This document provides a detailed, step-by-step procedure for conducting the Suzuki-Miyaura reaction with a specific focus on the often-challenging yet highly valuable class of substrates: heteroaryl boranes.

Introduction

Heteroaromatic moieties are prevalent in a vast number of pharmaceuticals and bioactive molecules. The Suzuki-Miyaura reaction offers a versatile method for their incorporation into molecular scaffolds.[1][3] However, the coupling of heteroaryl boranes can present unique challenges, including:

  • Protodeboronation: Heteroaryl boronic acids can be prone to decomposition through the loss of the boronic acid group.[1][8]

  • Catalyst Inhibition: The Lewis basic nature of some heteroatoms can lead to catalyst deactivation.[1][9]

  • Poor Solubility: Highly polar heterocyclic compounds may exhibit poor solubility in common organic solvents.[1]

Recent advancements in catalyst systems, including the development of specialized ligands and tailored reaction conditions, have significantly expanded the scope and utility of this reaction for heteroaryl substrates.[2][10][11][12][13]

Experimental Protocols

This section outlines a general, step-by-step procedure for the Suzuki-Miyaura cross-coupling of a heteroaryl boronic acid (or ester) with an aryl or heteroaryl halide. It is important to note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrate combinations.

General Procedure
  • Reagent Preparation:

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), the heteroaryl boronic acid or boronic ester (1.2-2.0 equiv), and the base (2.0-3.0 equiv).

    • Note: The choice of borane (B79455) reagent can be critical. While boronic acids are common, boronate esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can offer enhanced stability and reactivity for certain heteroaryl systems.[8]

  • Inert Atmosphere:

    • Seal the vessel with a septum or screw cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

    • In a separate vial, prepare a stock solution of the palladium catalyst and ligand if they are not pre-mixed.

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., SPhos, XPhos, RuPhos) to the reaction mixture. The catalyst loading typically ranges from 1-5 mol %.[10][13]

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of various heteroaryl boranes with different coupling partners.

Table 1: Coupling of 2-Pyridyl Boronates with Aryl Halides

EntryAryl HalideBorane ReagentCatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.0)1 (3.0)KFDioxane1101274[14]
23,5-Bis(trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃ (1.0)1 (3.0)KFDioxane1101282[14]
32-Bromotoluene2-PyridylboronatePd₂(dba)₃ (1.0)1 (3.0)KFDioxane1101285[14]
44-Chlorobenzonitrile2-PyridylboronatePd₂(dba)₃ (1.5)1 (4.5)KFDioxane1101271[14]

Table 2: Coupling of Various Heteroaryl Boronic Acids with Heteroaryl Halides

EntryHeteroaryl HalideHeteroaryl Boronic AcidCatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromoquinoline2-BromopyridinePd(OAc)₂ (4.0)SPhos (8.0)K₃PO₄Toluene/H₂O1001895[15]
23-Bromoquinoline3-BromopyridinePd(OAc)₂ (4.0)SPhos (8.0)K₃PO₄Toluene/H₂O1001884[15]
32-Chloropyridine3-Furanboronic acidPd(OAc)₂ (2.0)1 (4.0)K₃PO₄Toluene1001285[12]
42-Chloro-6-methylpyridine3-Thiopheneboronic acidPd(OAc)₂ (2.0)1 (4.0)K₃PO₄Toluene1001292[12]

Mandatory Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[16]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl/Heteroaryl Halide) PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ (Heteroaryl Borane) + Base PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² (Coupled Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Reaction Setup

The following diagram illustrates the logical workflow for setting up a Suzuki-Miyaura reaction with heteroaryl boranes.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reagents Weigh Reagents: - Aryl Halide - Heteroaryl Borane - Base combine Combine Solids in Reaction Vessel reagents->combine glassware Oven-dry Glassware glassware->combine inert Establish Inert Atmosphere combine->inert add_solvents Add Degassed Solvent inert->add_solvents add_catalyst Add Catalyst/Ligand Solution add_solvents->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl(3-pyridyl)borane Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving Diethyl(3-pyridyl)borane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Suzuki coupling?

This compound is an organoboron compound featuring a pyridine (B92270) ring attached to a diethylboryl group.[1] It is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a fundamental process for building complex organic molecules.[1][2] This reaction is valued in medicinal chemistry for its mild conditions and tolerance of many functional groups, making it essential for synthesizing biaryl and heterocyclic compounds for drug discovery.[1][3]

Q2: What are the most critical parameters for a successful reaction with this compound?

Optimizing a Suzuki coupling reaction involves balancing multiple interacting parameters.[4] The most critical factors include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[4][5] Due to the presence of the pyridine nitrogen, which can coordinate to the palladium catalyst, and the sensitivity of the C-B bond, careful selection of these components is crucial to avoid low yields and side reactions.

Q3: Why is my reaction yield low or nonexistent?

Low yields can stem from several issues:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air, leading to oxidation and loss of activity.[6] Additionally, the nitrogen atom on the pyridine ring can sometimes poison the catalyst.[7]

  • Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium is a critical step that is highly dependent on the choice of base and solvent.[8][9]

  • Reagent Degradation: this compound can be susceptible to protodeboronation (cleavage of the C-B bond), especially in the presence of proton sources like water or at elevated temperatures.[10]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides and may require more specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step.[2][11]

Q4: How can I minimize common side products?

Several side reactions can reduce the yield of the desired product:

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source. To minimize this, use anhydrous solvents, milder bases (e.g., NaHCO₃, KF), lower reaction temperatures, and shorter reaction times.[10]

  • Homocoupling: This involves the coupling of two borane (B79455) molecules or two aryl halide molecules. It is often promoted by the presence of oxygen.[10][12] Thoroughly degassing all solvents and reagents and maintaining a strict inert (nitrogen or argon) atmosphere is essential to prevent this.[10][13]

  • Dehalogenation: The starting aryl halide can be reduced to the corresponding arene. This can be minimized by carefully screening and optimizing the reaction parameters (temperature, base, solvent) to favor the cross-coupling pathway.[10]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during Suzuki reactions with this compound.

Problem: Low or No Product Formation

If your reaction is not proceeding as expected, a systematic approach can help identify the cause. A logical troubleshooting workflow is presented below.

G start Low / No Yield q1 Starting Material (Aryl Halide) Consumed? start->q1 cause1 Likely Cause: Side Reactions q1->cause1 Yes cause2 Likely Cause: Inactive Catalyst System q1->cause2 No sol1a Check for Protodeboronation: - Use anhydrous solvent - Use milder base (KF, NaHCO3) - Lower reaction temperature cause1->sol1a sol1b Check for Homocoupling: - Thoroughly degas solvents - Ensure inert atmosphere cause1->sol1b sol2a Check Catalyst/Ligand: - Use fresh, air-stable precatalyst - Screen different ligands (e.g., Buchwald ligands) - Ensure proper Pd:Ligand ratio cause2->sol2a sol2b Check Base/Solvent: - Screen different bases (K3PO4, Cs2CO3) - Ensure base is finely ground and dry - Try different solvent systems (e.g., Dioxane/H2O, Toluene) cause2->sol2b sol2c Check Temperature: - Increase temperature (if stability allows) - Monitor for decomposition cause2->sol2c

Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Solutions

Possible Cause 1: Inactive Catalyst or Inefficient Ligand The choice of catalyst and ligand is critical, especially for less reactive aryl chlorides or sterically hindered substrates.[2][8] While Pd(PPh₃)₄ is common, modern catalyst systems often provide superior results for challenging couplings.[5]

Solutions:

  • Use Air-Stable Pre-catalysts: Employ modern, air-stable palladium(II) pre-catalysts (e.g., Buchwald pre-catalysts) which are reduced to the active Pd(0) species in situ.[14]

  • Screen Ligands: For heteroaromatic couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote oxidative addition and prevent catalyst deactivation.[5][15]

  • Optimize Catalyst Loading: While typically 1-5 mol% is used, challenging reactions may benefit from slightly higher catalyst loading.[13]

Catalyst / Ligand SystemTypical SubstratesKey Advantages
Pd(PPh₃)₄ Aryl iodides, bromidesWidely available, classic catalyst.[7]
PdCl₂(dppf) Aryl bromides, some chloridesGood for many heteroaromatic couplings.[7][13]
Pd₂(dba)₃ / P(t-Bu)₃ Aryl chlorides, triflatesHigh activity, often effective at room temp.[9]
Buchwald Pre-catalysts (e.g., XPhos Pd G3) Challenging aryl/heteroaryl chloridesHigh stability and reactivity, broad scope.[14][16]

Possible Cause 2: Suboptimal Base or Solvent The base is essential for activating the organoboron compound to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[8][9] The solvent must dissolve the reagents and facilitate the catalytic cycle.

Solutions:

  • Base Selection: The choice of base can dramatically affect yield.[8] Stronger, non-nucleophilic bases are often preferred. Ensure the base is anhydrous and finely powdered for heterogeneous reactions.[15]

  • Solvent System: Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water to dissolve the base, are common.[5][17] For particularly difficult couplings, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) may be effective.[5][14]

BaseSolvent SystemComments
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂O, DMF/H₂OCommon, effective for many systems.[18][19] Na₂CO₃ is often highly effective.[18][19]
K₃PO₄ Dioxane, TolueneStronger base, often used for less reactive substrates like aryl chlorides. May require a small amount of water to be effective.[7][10][15]
Cs₂CO₃ Dioxane, TolueneVery strong base, useful for highly challenging couplings.[5]
KF THFMilder base, can be useful if substrates are base-sensitive.[5]

Experimental Protocols & Visualizations

Generalized Experimental Protocol

This protocol provides a general workflow for a Suzuki coupling reaction. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.

G A 1. Setup & Degassing - Add solids (Aryl Halide, Base, Catalyst) to a dry Schlenk flask. - Evacuate and backfill with inert gas (3x). B 2. Solvent & Reagent Addition - Add degassed anhydrous solvent via syringe. - Add this compound solution via syringe. A->B C 3. Reaction - Heat mixture to desired temperature (e.g., 80-110 °C). - Stir for the required time, monitoring by TLC or LC-MS. B->C D 4. Work-up - Cool reaction to room temperature. - Quench with water or saturated NH4Cl. - Extract with an organic solvent (e.g., Ethyl Acetate). C->D E 5. Purification - Dry organic layer (Na2SO4 or MgSO4), filter, and concentrate. - Purify crude product via column chromatography. D->E

Caption: General experimental workflow for Suzuki coupling.

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), base (e.g., K₃PO₄, 2.0-3.0 eq), and palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%).[5]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via a syringe. If an aqueous system is required, add the degassed water portion.

  • Borane Addition: Add the this compound (1.1-1.5 eq) to the reaction mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[5] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel.[13]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[8][20] The base is crucial for the transmetalation step.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A OxAdd Oxidative Addition OxAdd->PdII_A PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetal Transmetalation Transmetal->PdII_B PdII_B->Pd0 RedElim Reductive Elimination PdII_B->RedElim Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Borane R²-B(Et)₂ (this compound) AteComplex [R²-B(Et)₂(Base)]⁻ Borane->AteComplex Base Base (e.g., K₃PO₄) Base->AteComplex AteComplex->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Diethyl(3-pyridyl)borane stability and decomposition pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl(3-pyridyl)borane

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and potential decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] It is crucial to keep it away from moisture and incompatible materials such as strong oxidizing agents and strong acids.[2][3][4] While some suppliers recommend storage at ambient temperature, others suggest -20°C.[5][6] Always refer to the specific storage instructions provided by the supplier from whom the compound was purchased.

Q2: How stable is this compound under normal laboratory conditions?

A2: this compound is considered stable under normal and recommended storage conditions.[1][2][5] However, it is sensitive to certain environmental factors. Exposure to heat, sparks, open flames, high temperatures, and incompatible chemicals should be avoided.[2][5]

Q3: Is this compound sensitive to air or water?

A3: While many organoboranes react with water, this compound is described as being slightly soluble in water.[3][4][7] However, like many borane (B79455) derivatives, it is best handled under anhydrous conditions to prevent potential decomposition or reaction.[8] The compound should be kept in a tightly sealed container to minimize exposure to atmospheric moisture.[1]

Q4: What are the primary decomposition pathways and hazardous products?

A4: The main decomposition pathway of concern is thermal decomposition.[2][5] When exposed to high heat or fire, this compound can decompose and release toxic vapors.[5] The hazardous decomposition products include carbon oxides (carbon monoxide and carbon dioxide), nitrogen oxides (NOx), and oxides of boron.[2][5]

Q5: What materials are incompatible with this compound?

A5: The primary materials to avoid are strong oxidizing agents and strong acids.[2] Contact with these substances can lead to vigorous reactions and decomposition. Always ensure that reaction vessels and storage areas are free from these incompatible materials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Compound appears discolored, clumped, or has changed texture. Exposure to air/moisture; Gradual decomposition due to improper storage.Do not use the compound if its physical appearance has significantly changed. It may indicate impurity or degradation. Consider acquiring a new batch. Dispose of the compromised material according to local regulations.[1]
The compound was briefly exposed to humid air. Accidental opening of the container in a non-inert atmosphere.If the exposure was minimal, the compound might still be viable for less sensitive applications. For critical experiments, it is recommended to use a fresh, unexposed sample. To mitigate, handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
A spill has occurred. Accidental mishandling.Evacuate personnel from the immediate area and ensure adequate ventilation.[1] Shut off all sources of ignition.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[1][5] For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][2] The spill area can then be cleaned.[5] For large spills, contact emergency responders.[5]
Suspected decomposition during a reaction at elevated temperatures. Exceeding the thermal stability limit of the compound.Immediately cool the reaction vessel. If toxic fumes are suspected (oxides of nitrogen, carbon, or boron), use the apparatus in a well-ventilated fume hood.[2][5] Re-evaluate the reaction parameters and consider running the experiment at a lower temperature if possible.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 89878-14-8[1][9]
Molecular Formula C₉H₁₄BN[9][10]
Molecular Weight 147.03 g/mol [9][11]
Appearance White to yellow crystalline powder or solid[1][10]
Melting Point 164 - 175 °C[4][7][10]
Boiling Point 205.9 °C at 760 mmHg[4]
Solubility Slightly soluble in water[3][4][7]

Visualizations

DecompositionPathway Decomposition Pathway of this compound cluster_products A This compound (C₉H₁₄BN) B Thermal Energy (Heat, Flame) C Decomposition Products B->C leads to D Carbon Oxides (CO, CO₂) C->D E Nitrogen Oxides (NOx) C->E F Boron Oxides C->F

Caption: Thermal decomposition pathway.

HandlingWorkflow General Experimental Workflow Start Start Storage Retrieve from cool, dry, tightly sealed storage Start->Storage Inert Handle under inert atmosphere (N₂ or Ar) Storage->Inert Weigh Weigh required amount Inert->Weigh Reaction Add to reaction vessel (free of incompatibles) Weigh->Reaction Conditions Run reaction under specified conditions Reaction->Conditions Monitor Monitor for signs of decomposition Conditions->Monitor End Proceed with workup Monitor->End  Stable Stop Stop reaction & re-evaluate Monitor->Stop Decomposing StabilityFactors Factors Affecting Stability cluster_causes Adverse Conditions Compound This compound (Stable Form) Decomposition Decomposition (COx, NOx, Boron Oxides) Compound->Decomposition can lead to Heat Heat / Ignition Sources Heat->Decomposition Moisture Moisture / Air Exposure Moisture->Decomposition Chemicals Incompatible Chemicals (Strong Oxidizers/Acids) Chemicals->Decomposition

References

Technical Support Center: Preventing Protodeboronation of Pyridylborane Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenge of protodeboronation of pyridylborane reagents, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with pyridylborane reagents?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid reagent, leading to a reduced yield of the desired cross-coupled product and the formation of a deboronated byproduct (e.g., pyridine), which can complicate purification.[1][3] 2-Pyridylboronic acids are especially susceptible to this decomposition pathway, making their use in Suzuki-Miyaura coupling reactions particularly challenging.[1][4][5]

Q2: Why are 2-pyridylboronic acids more unstable than 3- and 4-pyridylboronic acids?

A2: The instability of 2-pyridylboronic acids is primarily due to the position of the nitrogen atom relative to the boronic acid group. Under neutral pH conditions, 2-pyridylboronic acid can form a zwitterionic intermediate that is highly reactive and undergoes rapid unimolecular fragmentation, leading to protodeboronation.[2][6] In contrast, 3- and 4-pyridylboronic acids do not form such a reactive intermediate and are therefore significantly more stable.[6]

Q3: What are the main factors that promote the protodeboronation of 2-pyridylboronic acids?

A3: Several factors can accelerate the rate of protodeboronation:

  • pH: 2-Pyridylboronic acids are most unstable at neutral pH due to the formation of the reactive zwitterionic species. Both acidic and basic conditions can shift the equilibrium away from this intermediate and slow down decomposition.[1][2]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.[1]

  • Water: The presence of water can act as a proton source, facilitating the cleavage of the C-B bond.[3]

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction becomes more significant.[1]

Q4: What are the most effective strategies to prevent protodeboronation in situ?

A4: The most effective strategies involve modifying the boronic acid reagent to increase its stability and optimizing the reaction conditions:

  • Use of Boronic Esters: Converting the unstable boronic acid to a more stable derivative is a highly effective approach. Common examples include pinacol (B44631) esters and N-methyliminodiacetic acid (MIDA) boronates.[3]

  • "Slow-Release" Strategy: MIDA boronates are particularly effective as they are bench-stable solids that slowly release the active boronic acid under the reaction conditions. This keeps the concentration of the unstable free boronic acid low, minimizing protodeboronation.[3]

  • Reaction Condition Optimization: This includes using milder bases (e.g., K₃PO₄, Cs₂CO₃), lower reaction temperatures, and anhydrous solvents.[3]

  • Highly Active Catalysts: Employing a highly active palladium catalyst and ligand system can accelerate the desired Suzuki-Miyaura coupling, allowing it to outcompete the protodeboronation side reaction.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with protodeboronation-prone pyridylborane reagents.

Problem Probable Cause(s) Suggested Solution(s)
Low to no yield of the desired product, with significant starting material consumed. 1. Protodeboronation of the Pyridylboronic Acid: This is the most common issue, especially with 2-pyridylboronic acid.[1][3]a. Switch to a Stable Boronic Acid Derivative: Use a pinacol ester or, preferably, a MIDA boronate of the pyridylborane.[3] b. Optimize Reaction pH: Avoid neutral pH. Use a suitable base like K₃PO₄ or Cs₂CO₃.[1] c. Lower the Reaction Temperature: If the catalyst system is active enough, reducing the temperature can decrease the rate of protodeboronation.[1] d. Use a Highly Active Catalyst: Employ a modern palladium catalyst system (e.g., with Buchwald-type ligands like SPhos or XPhos) to accelerate the cross-coupling.[1]
Formation of pyridine (B92270) (or the corresponding deboronated heterocycle) as a major byproduct. Direct evidence of protodeboronation. [1]Implement the solutions listed above for "Low to no yield" to minimize this side reaction. The primary strategy is to stabilize the boronic acid reagent.
Homocoupling of the boronic acid reagent (formation of bipyridyl). 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[3] 2. Inefficient Catalyst Activation: If a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, it can promote homocoupling.[7]a. Degas Solvents and Reagents: Thoroughly degas all components of the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).[3] b. Use a Pd(0) Source or an Efficient Precatalyst System: This can help to minimize the concentration of Pd(II) species that lead to homocoupling.[7]
Low reactivity of the aryl halide (especially aryl chlorides). 1. Inefficient Oxidative Addition: Aryl chlorides are less reactive than bromides and iodides, and the oxidative addition step can be slow.[7] 2. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center and inhibit its catalytic activity.[7]a. Use Specialized Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote oxidative addition and shield the palladium center.[7] b. Increase Reaction Temperature: This can help to overcome the activation barrier for C-Cl bond activation, but must be balanced against the increased rate of protodeboronation.[7]

Data Presentation

The stability of pyridylboronic acids and their derivatives varies significantly. The following tables summarize available quantitative and qualitative data.

Table 1: Comparative Stability of Pyridylboronic Acids

CompoundPosition of BoronConditionsHalf-life (t½)Reference(s)
Pyridylboronic Acid2-pH 7, 70 °C≈ 25-50 seconds[6]
Pyridylboronic Acid3-pH 12, 70 °C> 1 week[6]
Pyridylboronic Acid4-pH 12, 70 °C> 1 week[6]

Table 2: Qualitative Stability and Performance of 2-Pyridylboron Reagents

Reagent TypeStabilityHandlingPerformance in Suzuki-Miyaura CouplingReference(s)
2-Pyridylboronic AcidVery low; prone to rapid protodeboronation.Difficult; should be used immediately after preparation or purchase.Often gives low and inconsistent yields, especially with less reactive halides.[3][3]
2-Pyridylboronic Acid Pinacol EsterModerate; more stable than the free acid but can still undergo protodeboronation.Easier to handle and purify than the free acid.Generally provides higher and more reproducible yields than the free acid.[3]
2-Pyridyl MIDA BoronateHigh; bench-stable, crystalline solid, resistant to air and moisture.Easy to handle, purify by chromatography, and store long-term.Consistently provides high yields, even with challenging aryl chlorides, due to the "slow-release" mechanism.[3][8][3][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a 2-Pyridyl MIDA Boronate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 5 mol%)

  • Base (e.g., K₃PO₄, 5.0 equiv)

  • Additive (e.g., Cu(OAc)₂, 50 mol%)

  • Co-additive (e.g., Diethanolamine, 1.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, palladium precatalyst, base, and any solid additives.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add the anhydrous solvent via syringe to achieve the desired concentration (e.g., 0.125 M with respect to the aryl halide).

  • Add any liquid co-additives via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Mechanism of Protodeboronation of 2-Pyridylboronic Acid

protodeboronation_mechanism boronic_acid 2-Pyridylboronic Acid (Neutral Form) zwitterion Zwitterionic Intermediate (Highly Reactive) boronic_acid->zwitterion Neutral pH boronate Boronate Anion boronic_acid->boronate zwitterion->boronic_acid pyridine Pyridine (Protodeboronated Product) zwitterion->pyridine Unimolecular Fragmentation boric_acid B(OH)₃ zwitterion->boric_acid boronate->boronic_acid

Caption: Mechanism of protodeboronation for 2-pyridylboronic acid via a zwitterionic intermediate.

Experimental Workflow for Suzuki-Miyaura Coupling

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Halide, 2-Pyridyl MIDA Boronate, Base, and Catalyst inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup and Extraction quench->extract purify Dry and Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship for Reagent Selection

reagent_selection start Start: Need to perform a Suzuki-Miyaura coupling with a 2-pyridyl nucleophile boronic_acid_stability Is the corresponding 2-pyridylboronic acid known to be stable? start->boronic_acid_stability use_boronic_acid Use 2-pyridylboronic acid directly (with optimized conditions) boronic_acid_stability->use_boronic_acid Yes use_stabilized_reagent Use a stabilized reagent boronic_acid_stability->use_stabilized_reagent No mida_vs_pinacol Is the coupling partner challenging (e.g., aryl chloride) or is iterative coupling planned? use_stabilized_reagent->mida_vs_pinacol use_mida Use 2-pyridyl MIDA boronate (slow-release strategy) mida_vs_pinacol->use_mida Yes use_pinacol Use 2-pyridyl pinacol boronate mida_vs_pinacol->use_pinacol No

Caption: Decision tree for selecting the appropriate 2-pyridylboron reagent.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of Diethyl(3-pyridyl)borane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation using diethyl(3-pyridyl)borane. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: this compound, like other pyridylboron reagents, can present unique challenges. The electron-deficient nature of the pyridine (B92270) ring can slow down the crucial transmetalation step in the catalytic cycle. Furthermore, the presence of the basic nitrogen atom in the pyridine ring can lead to catalyst inhibition by coordinating to the palladium center. A significant side reaction to consider is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of pyridine as a byproduct and reducing the overall yield.[1][2]

Q2: How does this compound compare to 3-pyridylboronic acid in terms of reactivity and stability?

A2: While direct comparative studies are limited, triorganoboranes like this compound can exhibit different reactivity profiles compared to their boronic acid counterparts. The ethyl groups can influence the electronic properties and steric bulk at the boron center, which in turn affects the rate of transmetalation. Boronic acids are susceptible to forming anhydrides (boroxines) and are known to be prone to protodeboronation, a challenge that can sometimes be mitigated by using boronate esters or, in this case, a triorganoborane. However, all pyridylboron reagents are sensitive to reaction conditions, particularly the choice of base and the presence of water.[1][3]

Q3: Which palladium catalysts and ligands are most effective for coupling this compound?

A3: The choice of catalyst and ligand is critical for a successful coupling reaction. For electron-deficient heteroarylboranes like this compound, catalyst systems that promote rapid oxidative addition and transmetalation are preferred. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos, BrettPhos), are often effective.[4] These ligands can stabilize the palladium catalyst and facilitate the challenging steps of the catalytic cycle. For less reactive coupling partners, such as aryl chlorides, more active catalyst systems, potentially involving N-heterocyclic carbene (NHC) ligands, may be necessary.[5]

Q4: What is the role of the base in the coupling reaction, and how do I select the appropriate one?

A4: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. It activates the organoboron reagent to facilitate transmetalation. The choice of base can significantly impact the reaction yield.[3][6] For pyridylborane couplings, a careful selection is necessary to promote the desired reaction while minimizing side reactions like protodeboronation. Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent, and screening of different bases may be required.[6][7] In some cases, weaker bases are found to be more effective in preventing protodeboronation.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Catalyst Inactivity: The palladium catalyst may be deactivated or inhibited.- Ensure the use of a high-quality, active palladium precatalyst. - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the catalyst and promote the catalytic cycle. - Increase catalyst loading if necessary, but be mindful of potential side reactions.
Inefficient Transmetalation: The transfer of the 3-pyridyl group to the palladium center is slow.- Optimize the choice of base; screen inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). - Consider the use of a fluoride (B91410) source (e.g., CsF) which can sometimes facilitate transmetalation.
Low Reactivity of Coupling Partner: Aryl chlorides or sterically hindered aryl halides may be unreactive.- Switch to a more active catalyst system, such as one employing an N-heterocyclic carbene (NHC) ligand. - Increase the reaction temperature, while monitoring for decomposition.
Significant Protodeboronation (Formation of Pyridine) Presence of Protic Sources: Water or other protic impurities can lead to the cleavage of the C-B bond.- Use anhydrous solvents and reagents. - Consider using a milder base (e.g., K₂CO₃) to reduce the rate of this side reaction.[1]
Slow Cross-Coupling: If the desired reaction is slow, protodeboronation can become a competitive pathway.- Optimize the catalyst and ligand to accelerate the rate of the Suzuki coupling. - A more active catalyst can outcompete the protodeboronation side reaction.
Formation of Homocoupled Byproducts Presence of Oxygen: Oxygen can promote the homocoupling of the borane (B79455) reagent.- Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Catalysis: A suboptimal catalyst system can lead to side reactions.- Screen different palladium catalysts and ligands to find a system that favors the cross-coupling pathway.

Data on Catalyst and Ligand Performance for 3-Pyridylboron Couplings

The following table summarizes data for the Suzuki-Miyaura coupling of 3-pyridylboronic acid derivatives with various aryl halides. While specific data for this compound is limited, these results provide a valuable starting point for catalyst and ligand selection.

CatalystLigandBaseSolventCoupling PartnerProductYield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃DMF2-Bromothiophene2-(3-Pyridyl)thiophene75
Pd(PPh₃)₄PPh₃Na₂CO₃DMF3-Bromothiophene3-(3-Pyridyl)thiophene78
Pd(PPh₃)₄PPh₃Na₂CO₃DMF2-Bromopyridine2,3'-Bipyridine65
Pd(PPh₃)₄PPh₃Na₂CO₃DMF3-Bromopyridine3,3'-Bipyridine72
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane (B91453)4-Bromoanisole3-(4-Methoxyphenyl)pyridine>95
Pd(OAc)₂BrettPhosK₃PO₄1,4-Dioxane4-Chlorotoluene3-(4-Methylphenyl)pyridine~80

Note: The data for SPhos and BrettPhos are representative yields for similar electron-deficient heteroarylboronic acids and may require optimization for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Add the this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or GC/MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Catalyst and Ligand Screening

G cluster_0 Reaction Setup cluster_1 Screening cluster_2 Analysis & Optimization A Define Substrates: This compound + Aryl Halide C Screen Catalysts (e.g., Pd(OAc)2, Pd2(dba)3) A->C B Select Initial Conditions: Base (e.g., K2CO3) Solvent (e.g., Dioxane) Temperature (e.g., 100°C) B->C D Screen Ligands (e.g., PPh3, SPhos, XPhos) C->D with best catalyst E Analyze Yields (LC-MS, GC-MS) D->E F Identify Lead Conditions E->F F->C re-screen if needed G Optimize Base and Temperature F->G promising leads H Optimized Protocol G->H

Caption: A workflow for systematic screening of catalysts and ligands.

Troubleshooting Logic for Low Yield

G A Low Yield Observed B Check for Protodeboronation (LC-MS for pyridine byproduct) A->B C Significant Protodeboronation? B->C D Use Milder Base (e.g., K2CO3) Use Anhydrous Solvent C->D Yes E Check for Unreacted Starting Material C->E No J Re-run Optimized Reaction D->J F Mainly Starting Material Remaining? E->F G Increase Catalyst/Ligand Activity (e.g., Buchwald Ligand) Increase Temperature F->G Yes H Complex Mixture of Byproducts F->H No G->J I Lower Reaction Temperature Screen Different Solvents H->I I->J

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Safe handling and storage procedures for Diethyl(3-pyridyl)borane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the safe handling, storage, and use of Diethyl(3-pyridyl)borane. It includes troubleshooting advice for common experimental issues, frequently asked questions, and detailed protocols to ensure the safe and effective application of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organoboron compound widely used in organic synthesis. Its principal application is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This reaction is crucial for the synthesis of complex molecules, including biaryl compounds and various heterocyclic systems, which are significant in medicinal chemistry for the development of new therapeutic agents.[1]

Q2: What are the main hazards associated with this compound?

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, as well as respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: How should I properly store this compound?

To ensure its stability and integrity, this compound should be stored in a cool, dry, and well-ventilated place.[3][4] The container should be kept tightly closed to prevent exposure to moisture and air.[3][4] Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen).[5]

Q4: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents and strong acids.[6] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: What happens if this compound is exposed to high temperatures?

Upon thermal decomposition, this compound can release toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and boron oxides.[6] It is important to keep the compound away from heat, sparks, and open flames.[6]

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

Researchers using this compound in Suzuki-Miyaura coupling reactions may encounter several common issues. This guide provides potential causes and solutions to troubleshoot your experiments.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Solution
Catalyst Deactivation: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, inhibiting its activity.Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. These can help to stabilize the active catalyst and prevent deactivation.
Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center can be sluggish.The choice of base is critical. Stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate this step. In some cases, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.
Protodeboronation: The C-B bond of the pyridylborane can be cleaved by a proton source (like water), especially at elevated temperatures, leading to the formation of pyridine as a byproduct.Use anhydrous solvents and reagents. Employ milder reaction conditions (lower temperature, shorter reaction time) if possible. Milder bases such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can also reduce the rate of this side reaction.
Poor Quality of Reagents: Degradation of this compound, aryl halide, or catalyst can lead to poor results.Ensure the purity of all reagents. Boronic acids can degrade upon storage, so using a fresh batch or re-purifying older stock is recommended. Ensure the palladium catalyst is active and has been stored correctly.

Problem 2: Formation of Significant Side Products

Potential Cause Troubleshooting Solution
Homocoupling: Two molecules of the this compound couple together, forming bipyridyl impurities. This is often promoted by the presence of oxygen.Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) may reduce homocoupling compared to the in-situ reduction of Pd(II) precatalysts.
Dehalogenation: The starting aryl halide is reduced, resulting in the corresponding arene byproduct.Optimize reaction conditions (temperature, base, solvent) to favor the cross-coupling pathway. Screening different ligands can also help to minimize this side reaction.
Side products from Ligands: In some cases, aryl-aryl exchange from phosphine ligands can be observed.The choice of phosphine ligand is important. If this is a suspected issue, screening different ligands may be necessary to minimize this byproduct.

Quantitative Data Summary

Parameter Condition A Yield (%) Condition B Yield (%) Reference
Base K₂CO₃ModerateK₃PO₄High
Ligand PPh₃Low to ModerateBuchwald Ligands (e.g., XPhos)High
Solvent Toluene/H₂OGoodAnhydrous DioxaneOften Improved (reduces protodeboronation)
Atmosphere AirVery LowInert (Argon/Nitrogen)High

Yields are generalized and highly dependent on the specific substrates and other reaction conditions.

Experimental Protocols

1. General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a generalized protocol and should be optimized for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_storage Safe Storage storage_node Store in a cool, dry, well-ventilated area inert_atm Under inert atmosphere (Argon/Nitrogen) storage_node->inert_atm Recommended tightly_closed Keep container tightly closed storage_node->tightly_closed Essential away_from away_from storage_node->away_from Store away from incompatibles Strong Oxidizing Agents Strong Acids away_from->incompatibles Incompatible materials heat_sources Heat, sparks, open flames away_from->heat_sources Heat sources G start Low or No Yield in Suzuki Coupling check_reagents Are all reagents pure and fresh? start->check_reagents check_atmosphere Is the reaction under a strict inert atmosphere? check_reagents->check_atmosphere Yes solution_reagents Use high-purity reagents. check_reagents->solution_reagents No catalyst_deactivation Suspect Catalyst Deactivation? check_atmosphere->catalyst_deactivation Yes solution_atmosphere Thoroughly degas solvents and maintain inert conditions. check_atmosphere->solution_atmosphere No protodeboronation Suspect Protodeboronation? catalyst_deactivation->protodeboronation No solution_catalyst Use bulky, electron-rich ligands (e.g., Buchwald ligands). catalyst_deactivation->solution_catalyst Yes optimize_base Optimize Base and Solvent protodeboronation->optimize_base No solution_protodeboronation Use anhydrous solvents and consider milder bases/temperatures. protodeboronation->solution_protodeboronation Yes

References

Technical Support Center: Purification of Pyridylborane Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from pyridylborane coupling reactions, primarily focusing on Suzuki-Miyaura couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in pyridylborane coupling reactions?

A1: The most prevalent impurities include:

  • Unreacted Boronic Acid/Ester: Often polar and can be difficult to separate from polar products.

  • Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules or two aryl halide molecules. These can have very similar polarity to the desired product.[1][2]

  • Protodeboronated Byproducts: The pyridylboronic acid can be sensitive to hydrolysis, leading to the formation of pyridine.[3] 2-Pyridylboronic acids are particularly prone to this side reaction.[3]

  • Residual Palladium Catalyst: For many applications, especially in drug development, palladium levels must be reduced to a minimum (ppm levels) due to toxicity concerns.[1]

  • Ligand-Derived Impurities: Degradation or side reactions of phosphine (B1218219) ligands can introduce phosphorus-containing impurities.[4][5]

  • Inorganic Salts: Bases (e.g., K₂CO₃, K₃PO₄) and their byproducts from the reaction.

Q2: What is the first step I should take to purify my crude reaction mixture?

A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1] It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and washing with water or brine.[1]

Q3: How can I effectively remove unreacted pyridylboronic acid?

A3: Unreacted boronic acids are acidic and can be removed with a basic aqueous wash. By treating the organic extract of your crude product with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer.[1] For more persistent cases, specialized techniques can be employed:

  • Extraction with a Diol: Boronic acids form stable complexes with diols. Washing the organic layer with a solution containing a diol like sorbitol can help pull the boronic acid into the aqueous phase.

  • Derivatization: The crude mixture can be treated with diethanolamine (B148213) to form a crystalline adduct with the boronic acid, which can then be filtered off.[6]

Q4: My desired product and a homocoupled byproduct have very similar polarities. How can I separate them?

A4: This is a common and challenging purification problem. Here are some strategies:

  • Meticulous Column Chromatography: Use a long column with a shallow solvent gradient to maximize separation.[1] It is crucial to first screen various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method. This technique relies on differences in solubility between your product and the impurity in a given solvent. Careful selection of the recrystallization solvent is key.[1][7]

  • Preparative HPLC: For difficult separations or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool, although it is less scalable.[8]

Q5: What are the best methods for removing residual palladium catalyst?

A5: Removing trace palladium is critical for pharmaceutical applications.[1] Methods include:

  • Filtration: Heterogeneous catalysts can be removed by filtering the reaction mixture through a pad of celite.[1]

  • Metal Scavengers: These are materials, often functionalized silica (B1680970) or polymers, that selectively bind to the metal, allowing it to be removed by filtration.[1]

  • Activated Carbon: Treatment with activated carbon can also be effective in adsorbing residual palladium.

Troubleshooting Guides

Problem 1: The product appears as an oil and will not crystallize.
Potential Cause Suggested Solution
Presence of impurities inhibiting crystallization. 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. Try triturating the oil with a non-polar solvent (e.g., hexanes, pentane) to induce solidification.
The product is intrinsically an oil at room temperature. If the product is pure (as determined by NMR, LC-MS), then purification by chromatography is the most appropriate method.[1]
Problem 2: Difficulty with column chromatography (streaking, poor separation).
Potential Cause Suggested Solution
Product is too polar and is sticking to the silica gel. 1. Add a small amount of a polar modifier to your eluent, such as methanol (B129727) or triethylamine (B128534) (if your compound is basic), or acetic acid (if your compound is acidic).[8] 2. Switch to a different stationary phase, such as alumina (B75360) or reverse-phase silica (C18).
Inappropriate solvent system. Systematically screen a range of solvent systems with varying polarities using TLC to find the optimal eluent for separation.[1]

Data Presentation

Table 1: Common Purification Strategies for Pyridylborane Coupling Products
Purification MethodTarget ImpurityAdvantagesDisadvantages
Aqueous Wash (Basic) Unreacted Boronic Acid, Inorganic SaltsSimple, fast, and removes bulk impurities.[1]May not be sufficient for all boronic acids; potential for emulsion formation.
Silica Gel Chromatography Homocoupled Byproducts, Unreacted Starting Materials, Other Organic ImpuritiesWidely applicable, can provide high purity.[1][8]Can be time-consuming, may lead to product loss on the column, challenging for very polar compounds.[8]
Recrystallization Byproducts with Different Solubility ProfilesCan provide very high purity, scalable.[1][7]Only applicable to solid products, requires finding a suitable solvent system, can have lower yields.
Palladium Scavengers Residual Palladium CatalystHighly effective for removing trace metals to ppm levels.[1]Adds cost to the purification process.
Activated Carbon Treatment Residual Palladium Catalyst, Colored ImpuritiesInexpensive and effective for removing a range of impurities.Can sometimes adsorb the desired product, leading to yield loss.

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. Water (to remove water-soluble inorganics). b. 1M aqueous NaOH or K₂CO₃ solution (to remove unreacted boronic acid).[1][9] c. Brine (to facilitate phase separation and remove residual water).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column in the desired solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Dry-load the adsorbed product onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).[1]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to induce crystal formation.[7]

  • Further cooling in an ice bath or refrigerator can maximize crystal yield.

  • Isolate the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc/Water Wash) start->workup extraction Basic Extraction (e.g., 1M NaOH) workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: General experimental workflow for the purification of pyridylborane coupling products.

troubleshooting_workflow start Crude Product Analysis (TLC, NMR, LC-MS) impurity_check Major Impurity Identified? start->impurity_check boronic_acid Unreacted Boronic Acid impurity_check->boronic_acid Yes homocoupling Homocoupled Byproduct impurity_check->homocoupling Yes palladium Residual Palladium impurity_check->palladium Yes other_impurity Other Impurities impurity_check->other_impurity Yes column Careful Column Chromatography (Shallow Gradient) impurity_check->column No basic_wash Perform Basic Wash (e.g., NaOH aq.) boronic_acid->basic_wash homocoupling->column recrystallize Recrystallization homocoupling->recrystallize scavenger Treat with Pd Scavenger or Activated Carbon palladium->scavenger other_impurity->column end Pure Product basic_wash->end column->end recrystallize->end scavenger->end

Caption: Troubleshooting guide for common purification challenges.

References

Technical Support Center: Troubleshooting Heteroaryl Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during heteroaryl cross-coupling experiments, with a focus on overcoming low conversion rates.

General Troubleshooting Guide for Low Conversion Rates

Low conversion is a frequent issue in heteroaryl cross-coupling reactions. The following guide addresses common problems, their potential causes, and actionable solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials. What are the most common initial checks?

A1: When a cross-coupling reaction fails, a systematic check of the foundational components is the first step. The primary areas to investigate are the catalyst system, the quality and stability of the reagents, and the reaction conditions.[1]

  • Catalyst Activity: The active catalytic species, typically Pd(0), is sensitive to air and moisture.[2] Ensure your palladium source and phosphine (B1218219) ligands have not been oxidized and were stored under an inert atmosphere. For Pd(II) precatalysts, ensure the in situ reduction to Pd(0) is efficient.

  • Reagent Quality: Verify the purity of your heteroaryl halide and organometallic reagent. Organoboron compounds, in particular, can be prone to decomposition.[3]

  • Inert Atmosphere: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of palladium black.[2] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]

  • Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed efficiently.[2] If your reaction is sluggish at a lower temperature, a carefully controlled increase may improve the conversion rate.

Q2: I'm working with a nitrogen-containing heterocycle (like pyridine (B92270) or pyrimidine) and observing very low yields. What is unique about these substrates?

A2: Nitrogen-containing heterocycles present a specific challenge due to the Lewis basicity of the nitrogen atom. This nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][4][5] This is a very common reason for low yields when working with these substrates.

Solutions for Nitrogen-Containing Heterocycles:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical.[4][5] Ligands like those from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig (e.g., Josiphos-type) series can shield the palladium center, preventing coordination with the heteroaryl substrate and promoting the desired catalytic cycle.[2][5]

  • Catalyst Precatalysts: Modern, well-defined "precatalysts" are designed for the clean and efficient generation of the active Pd(0) species and can be more robust against deactivation by heteroaryl substrates.[6]

  • Anhydrous Conditions with Additives: For Suzuki-Miyaura couplings, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate (B1201080) can prevent catalyst poisoning by the heteroatomic units.[3]

Q3: My boronic acid/ester seems to be decomposing. How can I confirm this and what are the alternatives?

A3: Heteroaryl boronic acids are often unstable and can undergo protodeboronation, where the boron group is replaced by a hydrogen atom, especially under aqueous and high-temperature conditions.[3]

  • Confirmation: You can check the purity and stability of your boronic acid by NMR spectroscopy before use.

  • Alternatives: Consider using more stable organoboron reagents such as boronic esters (e.g., pinacol, neopentyl, or MIDA esters).[3] These are generally more robust and less prone to decomposition.

Q4: I'm observing the formation of a black precipitate in my reaction. What does this mean?

A4: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, metallic form of palladium.[2] This reduces the concentration of the active catalyst in the solution and is a common cause of low conversion.

Potential Causes and Solutions for Palladium Black Formation:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[2]

  • High Reaction Temperature: Excessive heat can promote catalyst agglomeration and precipitation.[2] Consider lowering the reaction temperature, although this may require longer reaction times.

  • Inappropriate Solvent: The choice of solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP can sometimes help stabilize the catalytic species.

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation but can be challenging with heteroaryl substrates.

FAQs for Heteroaryl Suzuki-Miyaura Coupling:

  • Q: Which base should I choose for my heteroaryl Suzuki coupling?

    • A: The choice of base is critical and often substrate-dependent. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[6][7] For sensitive substrates, weaker bases or alternative conditions might be necessary. A screening of different bases is often recommended to find the optimal conditions for a specific transformation.[7]

  • Q: My substrates are not soluble in the reaction solvent. What can I do?

    • A: Poor solubility is a common issue, especially with highly polar heterocyclic compounds.[3] A screening of solvents with varying polarities is recommended. Common solvents include toluene, 1,4-dioxane, and THF, often with some water as a co-solvent.[2][8] For particularly insoluble substrates, more polar aprotic solvents like DMF or DMSO can be considered.[4]

Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid [9]

LigandBaseSolventTemperature (°C)Yield (%)
PPh₃K₂CO₃Toluene/H₂O10045
P(t-Bu)₃K₂CO₃Toluene/H₂O10085
SPhosK₂CO₃Toluene/H₂O10092
XPhosK₂CO₃Toluene/H₂O10095
PPh₃Cs₂CO₃Dioxane/H₂O10055
XPhosCs₂CO₃Dioxane/H₂O10098

This data is representative and compiled to illustrate the impact of reaction parameters. Actual results may vary.

Diagram 1: Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Conversion Observed catalyst Check Catalyst System - Active Pd(0)? - Ligand appropriate? - Precatalyst needed? start->catalyst reagents Verify Reagents - Heteroaryl Halide Purity - Boronic Acid/Ester Stability (Check for protodeboronation) start->reagents conditions Review Conditions - Inert Atmosphere? - Degassed Solvents? - Optimal Temperature? start->conditions hetN Heteroaryl-Specific Issue? (e.g., Pyridine) catalyst->hetN reagents->hetN ester Use More Stable Boronic Ester (Pinacol, MIDA) reagents->ester optimize Systematically Optimize Base, Solvent, & Temp. conditions->optimize ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) hetN->ligand_screen Yes hetN->optimize No ligand_screen->optimize ester->optimize

Caption: A logical workflow for diagnosing and resolving low conversion in heteroaryl Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds, but is susceptible to catalyst poisoning by N-heteroaryl substrates.

FAQs for Heteroaryl Buchwald-Hartwig Amination:

  • Q: My amination of a 2-halopyridine is failing. What is the most likely cause?

    • A: The most common issue with 2-halopyridines is catalyst poisoning by the pyridine nitrogen, which coordinates to the palladium center and inhibits its activity.[2] The solution often involves using sterically bulky ligands that can prevent this coordination.[2]

  • Q: I am observing significant hydrodehalogenation of my heteroaryl halide. How can I minimize this side reaction?

    • A: Hydrodehalogenation (replacement of the halogen with hydrogen) can compete with the desired amination. This is often an issue when the reductive elimination step is slow.[4] Optimizing the ligand and base combination can help to favor the desired reaction pathway.

Table 2: Optimization of Buchwald-Hartwig Amination of 2-Bromopyridine with N-Methylaniline [2]

LigandBaseSolventTemperature (°C)Yield (%)
BINAPNaOtBuToluene10015
XantphosNaOtBuToluene10040
RuPhosNaOtBuToluene10088
XPhosNaOtBuToluene10094
XPhosK₃PO₄Dioxane11075
XPhosLHMDSToluene10091

This is representative data to illustrate an optimization workflow.

Diagram 2: Buchwald-Hartwig Catalytic Cycle and Inhibition by Pyridine

Caption: The productive Buchwald-Hartwig cycle versus the catalyst inhibition pathway caused by pyridine coordination.

Heck Coupling

The Heck reaction couples aryl or vinyl halides with alkenes. With heteroaryl halides, catalyst stability and side reactions can be problematic.

FAQs for Heteroaryl Heck Coupling:

  • Q: My Heck reaction is giving a low yield without any palladium black formation. What could be the issue?

    • A: If catalyst precipitation isn't the problem, consider other factors like suboptimal ligand choice, ineffective base, or issues with the alkene coupling partner. The ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. The base is essential for regenerating the catalyst in the final step of the cycle.

  • Q: I'm observing isomerization of my alkene starting material or product. How can I prevent this?

    • A: Alkene isomerization can occur via a palladium-hydride intermediate. This can sometimes be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture.

Table 3: Effect of Solvent and Base on a Model Heck Reaction (Bromobenzene and Styrene) [10]

Base (equiv)SolventTemperature (°C)Yield (%)
K₃PO₄ (1.5)THF4017
K₃PO₄ (1.5)THF6042
K₃PO₄ (1.5)Dioxane6065
Cs₂CO₃ (1.5)Dioxane6078
K₂CO₃ (1.5)DMF8085
K₂CO₃ (1.5)NMP8092

This data is representative and compiled to illustrate the impact of reaction parameters. Actual results may vary.

Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.

FAQs for Heteroaryl Sonogashira Coupling:

  • Q: What is the reactivity order for the heteroaryl halides in Sonogashira couplings?

    • A: The reactivity generally follows the order of halide bond strength: I > OTf > Br >> Cl.[11] Aryl chlorides are particularly challenging to activate.[11]

  • Q: My reaction is not working, and I'm using a Pd(II) precatalyst. What could be wrong?

    • A: If you are using a Pd(II) source, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient. The amine base or the alkyne itself can act as the reducing agent, sometimes leading to alkyne homocoupling (Glaser coupling) as a side product.[12]

Table 4: Sonogashira Coupling of Various Aryl Halides with Phenylacetylene [13]

Aryl HalideCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
Iodobenzene0.01Bu₃N50395
4-Iodotoluene0.01Bu₃N50396
Bromobenzene0.5Bu₃N801285
4-Bromotoluene0.5Bu₃N801288
2-Bromopyridine1.0Et₃N1002472
3-Bromopyridine1.0Et₃N1002478

Data is representative and compiled from literature sources to show general trends.

Key Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction[7]
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-G4, 0.02 mmol, 2 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Procedure for a Sonogashira Coupling Reaction[12]
  • Reaction Setup: To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF or DMF) in a reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and the copper(I) cocatalyst (e.g., CuI, 0.025 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

  • Reagent Addition: Add the amine base (e.g., diisopropylamine (B44863) or triethylamine, ~7.0 equiv) followed by the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an ether solvent (e.g., Et₂O) and filter through a pad of Celite®, washing the pad with additional ether.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

Impact of base selection on Diethyl(3-pyridyl)borane reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the synthesis of Diethyl(3-pyridyl)borane and its application in Suzuki-Miyaura cross-coupling reactions. The efficiency of both processes is highly dependent on the appropriate selection and use of basic reagents.

Section 1: Synthesis of this compound via Organometallic Reagents

The synthesis of this compound typically involves the reaction of an organometallic reagent with a 3-halopyridine, followed by quenching with a boron electrophile. In this context, the "base" is a highly reactive organometallic compound, such as an organolithium or Grignard reagent, which initiates the reaction through a metal-halogen exchange or metalation.

Frequently Asked Questions (FAQs): Synthesis

Q1: What is the role of n-butyllithium (n-BuLi) in the synthesis of this compound? A1: n-Butyllithium (n-BuLi) is a very strong organometallic base.[1] In this synthesis, it acts as a reagent to perform a lithium-halogen exchange with 3-bromopyridine (B30812) at low temperatures.[2][3] This generates a highly reactive intermediate, 3-lithiopyridine, which then acts as a nucleophile, attacking the electrophilic boron atom of a reagent like diethylmethoxyborane (B30974) to form the desired this compound.[2][3]

Q2: Can I use a Grignard reagent instead of an organolithium reagent? A2: Yes, Grignard reagents (RMgX) can also be used to prepare organoboranes from organic halides.[4][5] However, there are key differences in reactivity. Organolithium reagents are generally more reactive and more basic than Grignard reagents.[1][6][7] This higher reactivity can be advantageous for difficult substrates but also increases the risk of side reactions.[7] The choice depends on the specific substrate and desired reaction conditions; Grignard reagents are sometimes preferred for their better balance of reactivity and selectivity, especially in industrial applications.[7]

Q3: Why must the synthesis be carried out at very low temperatures (e.g., -78 °C to -40 °C)? A3: The low temperatures are critical for several reasons. Firstly, the organolithium and lithiated pyridine (B92270) intermediates are extremely reactive and thermally unstable; low temperatures prevent their decomposition.[2] Secondly, many side reactions, such as reaction with the solvent (e.g., THF) or undesired coupling, are minimized at these temperatures. Maintaining a low temperature ensures the chemoselectivity of the lithium-halogen exchange and the subsequent reaction with the borane (B79455) electrophile.[2]

Troubleshooting Guide: Synthesis
Issue Potential Cause Recommended Solution
Low or No Yield of Product 1. Inactive n-BuLi or Grignard reagent: Reagents may have degraded due to exposure to moisture or air.[6] 2. Reaction temperature too high: The lithiated intermediate may have decomposed before reacting with the borane.[2] 3. Inefficient metal-halogen exchange: The starting 3-halopyridine may be of poor quality or the reaction time may be insufficient.1. Titrate the n-BuLi or Grignard reagent before use to determine its exact molarity. Use freshly prepared or newly purchased reagents. 2. Ensure rigorous temperature control throughout the addition and reaction steps, maintaining the temperature below -40 °C.[2] 3. Use purified 3-bromopyridine and ensure adequate stirring and reaction time (e.g., 20-60 minutes) after the addition of the organometallic reagent.[2][3]
Formation of Multiple Side Products 1. Presence of moisture or oxygen: This can quench the organometallic reagent and lead to side reactions.[6] 2. Incorrect stoichiometry: An excess of the organometallic reagent can lead to undesired reactions. 3. Reaction warmed too quickly: Uncontrolled warming can promote side reactions.1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] 2. Carefully measure all reagents and add the organometallic reagent dropwise to control the reaction. 3. Allow the reaction to warm slowly and naturally to room temperature after the reagents have been combined at low temperature.[2][3]
Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures.[2][3]

Materials:

  • 3-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Diethylmethoxyborane in THF (e.g., 1.0 M)

  • Anhydrous diethyl ether or dibutyl ether

  • Anhydrous ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (B109758)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-bromopyridine (1.0 equiv) in anhydrous diethyl ether (approx. 20 mL per gram of halide).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise above -65 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add diethylmethoxyborane (1.0 to 1.5 equiv) dropwise, again maintaining the temperature below -65 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by carefully adding water, followed by brine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with dichloromethane to yield this compound.[2]

Diagram: Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_quench Boron Source cluster_product Final Product A 3-Bromopyridine C 3-Lithiopyridine A->C  Lithium-Halogen  Exchange @ -78 °C  + n-BuLi B n-Butyllithium (n-BuLi) E This compound C->E  Nucleophilic Attack  on Boron  + Diethylmethoxyborane D Diethylmethoxyborane

Caption: Workflow for the synthesis of this compound.

Section 2: Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[8] In this reaction, the choice of an appropriate base is critical for activating the organoborane and driving the catalytic cycle, directly impacting reaction efficiency and yield.[9][10]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: Why is a base essential for the Suzuki-Miyaura reaction? A1: The base plays a crucial role in the transmetalation step of the catalytic cycle.[11] It activates the organoborane reagent by converting it into a more nucleophilic tetracoordinate borate (B1201080) anion (e.g., [ArB(OR)₃]⁻).[12] This "ate" complex is much more reactive and readily transfers its organic group to the palladium(II) center, which is a necessary step for product formation.[12][13] Without a base, the reaction often does not proceed.[9]

Q2: How does base strength affect reaction efficiency? A2: The strength of the base can significantly influence the reaction rate and final yield. Stronger bases like NaOH or Ba(OH)₂ can accelerate the rate of coupling compared to weaker bases like Na₂CO₃.[9] However, a base that is too strong can lead to undesired side reactions, such as the degradation of base-sensitive functional groups (e.g., esters) on the substrates or promoting protodeboronation.[12] The optimal base is one that is strong enough to facilitate efficient transmetalation without causing significant side reactions.[12]

Q3: What is protodeboronation and how is it related to the base? A3: Protodeboronation is a major side reaction where the C-B bond of the organoborane is cleaved and replaced by a C-H bond, effectively destroying the reagent.[12] This issue is particularly pronounced with electron-deficient heteroaryl boranes, like those derived from pyridine.[14] The reaction is often exacerbated by the presence of strong bases and water.[12] Choosing a milder base or anhydrous conditions can help minimize this side reaction.[12][14]

Q4: Which base should I choose for a substrate with sensitive functional groups? A4: For substrates containing base-labile functionalities (e.g., esters, certain ketones), milder bases are strongly recommended to avoid degradation.[12] Anhydrous potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are often good choices.[12] Strong bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and alkoxides should generally be avoided unless the substrate is known to be stable under these conditions.[12]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause (Base-Related) Recommended Solution
Low or No Yield 1. Base is too weak: Insufficient activation of the borane reagent for transmetalation.[12] 2. Poor base solubility: The base is not participating effectively in the reaction.[12]1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[15] 2. Choose a solvent system that improves base solubility or use a phase-transfer catalyst. Consider using a soluble base like potassium trimethylsilanolate (TMSOK) for challenging couplings.[14]
Protodeboronation of Borane Reagent 1. Base is too strong: The combination of a strong base and protic solvent promotes C-B bond cleavage.[12]1. Switch to a milder base (e.g., K₂CO₃).[12] 2. Use anhydrous conditions and an anhydrous base (e.g., powdered K₃PO₄).[12][14]
Degradation of Starting Material or Product 1. Base is too strong for functional groups present: Saponification of esters, enolization of ketones, etc.[12]1. Use a milder base such as K₂CO₃ or K₃PO₄.[12] 2. Screen organic bases like triethylamine (B128534) (TEA), although they are often less effective.[12][16]
Homocoupling of Borane Reagent 1. Overall reaction conditions are suboptimal: While not solely a base issue, the base choice contributes to the overall environment that can favor homocoupling.[12]1. Re-optimize the reaction conditions, including the base, solvent, and palladium catalyst/ligand combination. Ensure the reaction is properly degassed to remove oxygen.
Data Presentation: Effect of Base on Suzuki-Miyaura Coupling Yield

The following table summarizes the general effect of different bases on the yield of Suzuki-Miyaura cross-coupling reactions, particularly with heteroaryl substrates. The optimal choice is highly substrate-dependent.

Base Relative Strength Typical Yield Key Considerations
K₃PO₄ StrongGood to ExcellentVery effective for many couplings, especially with base-sensitive groups. Often used under anhydrous conditions.[12]
Cs₂CO₃ StrongGood to ExcellentHighly effective, particularly for challenging or sterically hindered substrates.[9]
K₂CO₃ ModerateModerate to GoodA good starting point for optimization. Milder than K₃PO₄, reducing risks of side reactions.[17]
Na₂CO₃ ModerateModerate to GoodA common and cost-effective choice. Often found to be highly effective in aqueous solvent systems.[15]
NaOH Very StrongVariableCan provide very fast reaction rates but has a high risk of causing protodeboronation and degrading sensitive substrates.[12]
Et₃N (TEA) Weak (Organic)Low to ModerateGenerally less effective than inorganic bases but can be useful for very sensitive substrates where inorganic bases are problematic.[12]
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of an aryl halide with this compound or a similar heteroarylboronic acid/ester.

Materials:

  • Aryl or Heteroaryl Halide (e.g., bromide) (1.0 equiv)

  • This compound or corresponding boronic acid/ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF/Water mixture)

Procedure:

  • To a Schlenk tube or pressure flask, add the aryl halide (1.0 equiv), the borane reagent (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv).[11]

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane (B91453) and water) via syringe.[11]

  • Stir the reaction mixture at an elevated temperature (e.g., 85-110 °C) and monitor its progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

G cluster_base Role of Base pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetal Transmetalation Intermediate pd2_r1r2 R¹-Pd(II)L₂-R² product R¹-R² l1->transmetal R²-B(OR)₂ l2->pd2_r1r2 Transmetalation l3->pd0 Reductive Elimination l3->product borane R²B(OR)₂ borate [R²B(OR)₂(Base)]⁻ borane->borate + Base base Base (e.g., K₂CO₃) borate->transmetal Activates for Transmetalation

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Scalable Synthesis of Diethyl(3-pyridyl)borane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of Diethyl(3-pyridyl)borane. It includes frequently asked questions and a troubleshooting guide to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound on a scalable basis is the reaction of a 3-pyridyl organometallic reagent with an electrophilic boron source. Typically, this involves the formation of 3-pyridyllithium or a 3-pyridyl Grignard reagent from 3-bromopyridine (B30812), which is then reacted with diethylmethoxyborane (B30974).

Q2: Which organometallic intermediate is preferred for scale-up: 3-pyridyllithium or a 3-pyridyl Grignard reagent?

A2: While both are viable, 3-pyridyllithium, generated from 3-bromopyridine and n-butyllithium, is frequently cited in scalable procedures.[1][2] This preference may be due to faster halogen-metal exchange at low temperatures, potentially leading to fewer side reactions compared to Grignard formation with magnesium, which can sometimes be sluggish and require activation.

Q3: What are the critical safety precautions when handling the reagents for this synthesis?

A3: The reagents used in this synthesis are hazardous and require careful handling in a controlled laboratory environment.

  • n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Diethylmethoxyborane and the product, This compound , are organoboranes that can be sensitive to air and moisture.[3]

  • It is imperative to use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[4][5][6] All operations should be conducted in a well-ventilated fume hood.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy on quenched aliquots. For instance, the disappearance of the 3-bromopyridine starting material can be tracked to determine reaction completion.

Q5: What are the typical storage conditions for this compound?

A5: this compound is a solid that should be stored in a tightly sealed container under an inert atmosphere to protect it from air and moisture.[7] It is often recommended to store it in a cool, dry place.[8] For long-term storage, refrigeration may be advisable.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive n-Butyllithium: The reagent may have degraded due to improper storage or handling.1. Titrate the n-butyllithium solution before use to determine its exact molarity. Use freshly opened or properly stored reagent.
2. Presence of Moisture or Oxygen: Contamination of the reaction vessel, solvents, or reagents with water or air will quench the organolithium intermediate.2. Ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents and perform the reaction under a strict inert atmosphere (nitrogen or argon).
3. Incorrect Reaction Temperature: The formation of 3-pyridyllithium is highly temperature-sensitive. Temperatures that are too high can lead to side reactions.3. Maintain a low temperature (e.g., -40°C to -78°C) during the addition of n-butyllithium and the subsequent reaction with diethylmethoxyborane as specified in the protocol.[1][2]
Formation of Significant Byproducts 1. Wurtz-type Coupling: The organolithium intermediate can react with the starting 3-bromopyridine to form bipyridyl compounds.1. Add the n-butyllithium solution slowly to the 3-bromopyridine solution to maintain a low concentration of the organolithium species. Ensure efficient stirring to quickly disperse the reagent.
2. Reaction with Solvent: The organolithium reagent may react with certain solvents, such as tetrahydrofuran (B95107) (THF), especially at higher temperatures.2. Use a non-reactive solvent like diethyl ether or dibutyl ether for the lithiation step.[1][2] If THF is used, maintain a very low temperature.
Incomplete Reaction 1. Insufficient Reagent: The stoichiometry of the reagents may be incorrect, or one of the reagents may be of lower purity or concentration than assumed.1. Use a slight excess of the electrophilic boron reagent (diethylmethoxyborane). Ensure accurate measurement of all reagents.
2. Poor Mixing: In a large-scale reaction, inefficient stirring can lead to localized concentration gradients and incomplete reaction.2. Use an appropriate overhead mechanical stirrer to ensure the reaction mixture is homogeneous.
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Workup: The presence of basic nitrogen in the product and intermediates can lead to emulsions during the aqueous workup.1. Use brine washes to help break up emulsions.[1] A gentle extraction technique may also be beneficial.
2. Product Instability on Silica (B1680970) Gel: Organoboranes can sometimes be unstable on silica gel, leading to degradation during column chromatography.2. Minimize the time the product spends on the silica gel column. Consider using a less acidic stationary phase or alternative purification methods like crystallization or distillation if feasible.

Scalable Reaction Conditions for this compound

Parameter Procedure 1 [1]Procedure 2 [2]
Scale (3-bromopyridine) 10.04 g (64 mmol)25.4 mL (264 mmol)
Base n-Butyllithium (2.5M in hexanes)n-Butyllithium
Stoichiometry (Base) 1.0 equivalent1.0 equivalent
Boron Reagent Diethylmethoxyborane (1M in THF)Diethylmethoxyborane
Stoichiometry (Boron Reagent) 1.0 equivalent1.5 equivalents
Solvent Diethyl etherDibutyl ether
Litiation Temperature -40°C-78°C
Borylation Temperature -70°C-78°C to Room Temperature
Reaction Time 20 min at -40°C, then warm to RT1 hour at -78°C, then 16 hours at RT
Workup Ethyl acetate (B1210297) extraction, brine washWater and brine wash, isopropanol (B130326) slurry
Purification Silica gel column chromatographyFiltration
Yield 7.3 g (approx. 77%)29.8 g (approx. 77%)

Detailed Experimental Protocol

This protocol is a generalized procedure based on literature reports for the scalable synthesis of this compound.[1][2]

1. Reagent Preparation and Setup:

  • All glassware should be thoroughly dried in an oven at >120°C overnight and allowed to cool under a stream of dry nitrogen or argon.

  • The reaction should be assembled in a fume hood and maintained under a positive pressure of an inert gas throughout the experiment.

  • A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen/argon inlet, and a dropping funnel is recommended.

2. Lithiation of 3-Bromopyridine:

  • Charge the reaction flask with a solution of 3-bromopyridine (1.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or dibutyl ether).

  • Cool the stirred solution to the specified low temperature (e.g., -40°C to -78°C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add a solution of n-butyllithium (1.0 eq.) via the dropping funnel, ensuring the internal temperature does not exceed the specified limit.

  • After the addition is complete, allow the reaction mixture to stir at the low temperature for the specified time (e.g., 20 minutes to 1 hour) to ensure complete formation of 3-pyridyllithium.

3. Borylation:

  • To the cold solution of 3-pyridyllithium, slowly add a solution of diethylmethoxyborane (1.0-1.5 eq.) via the dropping funnel, again maintaining the low temperature.

  • Once the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for several hours or overnight.

4. Workup and Isolation:

  • Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of water or brine.

  • If necessary, dilute the mixture with an organic solvent (e.g., ethyl acetate) to facilitate phase separation.

  • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

5. Purification:

  • The crude this compound can be purified by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane).[1]

  • Alternatively, for larger scales, purification may be achieved by recrystallization or slurrying in a suitable solvent (e.g., isopropanol) followed by filtration.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_glass Dry Glassware setup_inert Inert Atmosphere Setup charge_reagents Charge 3-Bromopyridine and Solvent setup_inert->charge_reagents cool_reaction Cool to -40°C to -78°C charge_reagents->cool_reaction add_nBuLi Slowly Add n-BuLi cool_reaction->add_nBuLi stir_lithiation Stir for Lithiation add_nBuLi->stir_lithiation add_borane Slowly Add Diethylmethoxyborane stir_lithiation->add_borane warm_stir Warm to RT and Stir add_borane->warm_stir quench Quench with Water/Brine warm_stir->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Column Chromatography or Crystallization concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the scalable synthesis of this compound.

troubleshooting_guide problem_low_yield Low/No Yield cause_inactive_nBuLi Inactive n-BuLi problem_low_yield->cause_inactive_nBuLi cause_moisture Moisture/Oxygen Contamination problem_low_yield->cause_moisture cause_temp Incorrect Temperature problem_low_yield->cause_temp problem_byproducts Byproduct Formation cause_coupling Wurtz-type Coupling problem_byproducts->cause_coupling cause_solvent_reaction Reaction with Solvent problem_byproducts->cause_solvent_reaction problem_incomplete Incomplete Reaction cause_stoichiometry Incorrect Stoichiometry problem_incomplete->cause_stoichiometry cause_mixing Poor Mixing problem_incomplete->cause_mixing problem_purification Purification Issues cause_emulsion Emulsion Formation problem_purification->cause_emulsion cause_instability Instability on Silica problem_purification->cause_instability solution_titrate Titrate n-BuLi cause_inactive_nBuLi->solution_titrate solution_dry Use Anhydrous Conditions cause_moisture->solution_dry solution_temp_control Strict Temperature Control cause_temp->solution_temp_control solution_slow_addition Slow Reagent Addition cause_coupling->solution_slow_addition solution_solvent_choice Choose Appropriate Solvent cause_solvent_reaction->solution_solvent_choice solution_reagent_check Verify Reagent Amounts cause_stoichiometry->solution_reagent_check solution_stirring Ensure Efficient Stirring cause_mixing->solution_stirring solution_brine_wash Use Brine Wash cause_emulsion->solution_brine_wash solution_alt_purification Alternative Purification cause_instability->solution_alt_purification

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to Diethyl(3-pyridyl)borane and 3-Pyridylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boron reagent is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth, objective comparison of two key reagents for the introduction of a 3-pyridyl moiety: Diethyl(3-pyridyl)borane and 3-Pyridylboronic acid. This comparison is tailored for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visual aids to inform reagent selection.

At a Glance: Key Differences and Performance

The primary distinction between this compound and 3-pyridylboronic acid lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times.[1] However, this heightened reactivity often comes at the cost of reduced stability, as they are susceptible to decomposition pathways like oxidation and protodeboronation.[1] Conversely, organoboranes such as this compound, offer enhanced stability, making them easier to handle and store.[2]

A direct comparison in the synthesis of trisubstituted pyrimidines highlights this performance difference. In a study, the Suzuki coupling of a polyhalopyrimidine with this compound resulted in a significantly better yield compared to reactions attempted with 3-pyridylboronic acid or its glycol boronate ester.[3]

Table 1: Performance Comparison in the Synthesis of a Trisubstituted Pyrimidine [3]

Boron ReagentCatalystBaseSolventTemperature (°C)Yield (%)
This compoundBedford PalladacycleCsFDioxane10060
3-Pyridylboronic acidBedford PalladacycleCsFDioxane100No Reaction
3-Pyridylboronic acid glycol esterBedford PalladacycleCsFDioxane100Poor Conversion

In-Depth Analysis: Reactivity, Stability, and Applications

This compound: The Robust Workhorse

This compound has emerged as a vital reagent for constructing complex organic molecules, particularly in the pharmaceutical industry.[4] Its structure, featuring a pyridine (B92270) ring attached to a diethylboryl group, makes it an excellent participant in palladium-catalyzed cross-coupling reactions.[4]

Key Advantages:

  • Enhanced Stability: As an alkylborane, it is generally more stable under normal conditions compared to the corresponding boronic acid, making it easier to handle and store.[5][6][7] This stability can lead to more consistent and reproducible results.

  • Higher Yields in Challenging Couplings: As demonstrated in the synthesis of trisubstituted pyrimidines, it can outperform boronic acids in reactions where the boronic acid may be prone to decomposition.[3]

  • Pharmaceutical Applications: It is a key intermediate in the synthesis of potent therapeutic agents, including inhibitors of protein kinases like ataxia telangiectasia mutated (ATM) and Rad3-related (ATR) kinases, which are promising targets for anticancer therapies.[4]

3-Pyridylboronic Acid: The Reactive Precursor

3-Pyridylboronic acid is a widely used reagent for introducing the 3-pyridyl group via the Suzuki reaction.[8] Its utility is well-established in the synthesis of biaryl and heterocyclic systems.[9][10]

Key Considerations:

  • Higher Reactivity (Potentially): Boronic acids are often more reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which can result in faster reactions.[1]

  • Instability and Handling Challenges: The polar and hydrophilic nature of 3-pyridylboronic acid can make its isolation from aqueous media difficult.[11] Furthermore, pyridylboronic acids can be unstable, which may affect shelf-life and reaction yields.[9]

  • Formation of Boroxines: Boronic acids can reversibly trimerize to form boroxines, which can complicate characterization and reactivity.[12]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions utilizing each reagent. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is adapted from the synthesis of a trisubstituted pyrimidine.[3]

Reaction Scheme:

Materials:

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, cesium fluoride, and the palladium catalyst.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling with 3-Pyridylboronic Acid

This is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with 3-pyridylboronic acid.[10]

Reaction Scheme:

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Pyridylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)

  • Solvent (e.g., a mixture of toluene (B28343) and ethanol)

Procedure:

  • In a reaction vessel, dissolve the aryl halide, 3-pyridylboronic acid, and the palladium catalyst in the solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Chemistry

To better understand the processes discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (cis-complex) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Py(L2) Ar-Pd(II)-Py(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Py(L2) Transmetalation Ar-Pd(II)-Py(L2)->Pd(0)L2 Reductive Elimination Ar-Py Ar-Py Ar-Pd(II)-Py(L2)->Ar-Py Ar-X Ar-X Py-B(OR)2 Py-B(OR)2 Base Base

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Boron Reagent, Catalyst, Base start->reagents solvent Add Anhydrous Solvent reagents->solvent heating Heat to Reaction Temperature solvent->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

Both this compound and 3-pyridylboronic acid are valuable reagents for introducing the 3-pyridyl moiety in organic synthesis. The choice between them hinges on the specific requirements of the reaction and the stability of the substrates involved. For reactions that are sensitive to the decomposition of the boronic acid or for syntheses requiring high reproducibility and ease of handling, this compound presents a superior alternative, often leading to higher yields in challenging coupling reactions. In contrast, for rapid screenings or when reaction conditions are mild, the higher intrinsic reactivity of 3-pyridylboronic acid may be advantageous. Ultimately, a clear understanding of the properties of each reagent, supported by the experimental evidence presented, will enable researchers to make an informed decision and optimize their synthetic strategies.

References

A Head-to-Head Comparison: Diethyl(3-pyridyl)borane vs. Pyridyl MIDA Boronates in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the choice of the organoboron species is a critical determinant of yield, reproducibility, and functional group tolerance. This guide provides an objective comparison of two key reagents for the introduction of a pyridyl moiety: Diethyl(3-pyridyl)borane and the increasingly popular pyridyl MIDA (N-methyliminodiacetic acid) boronates.

This comparison delves into the stability, handling, and performance of these reagents, supported by experimental data to inform your synthetic strategy.

At a Glance: Key Differences

FeatureThis compoundPyridyl MIDA Boronates
Stability Moderate stability. Can be sensitive to air and moisture, requiring handling under inert atmosphere.Exceptionally stable, crystalline, free-flowing solids. Stable to air, moisture, and chromatography.[1]
Handling Typically handled as a solution or solid under an inert atmosphere.Can be handled on the benchtop with no special precautions.
Reaction Mechanism Direct participation in the Suzuki-Miyaura catalytic cycle.Acts as a stable precursor that slowly releases the corresponding boronic acid in situ under specific basic conditions.[1]
Performance Effective in various Suzuki-Miyaura couplings for the synthesis of complex molecules.[2]Often provide higher and more reproducible yields, especially with challenging substrates or for unstable pyridylboronic acids (e.g., 2-pyridyl).[1]
Purification Standard chromatographic techniques.Compatible with silica (B1680970) gel chromatography without degradation.[1]

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

It is critical to note that the reaction conditions cited in the sources are not identical, which can significantly influence the reported yields. This data should therefore be interpreted as a general indicator of performance rather than a direct head-to-head comparison.

Aryl HalideBoron ReagentProductYield (%)
p-BromoanisoleThis compound3-(4-Methoxyphenyl)pyridine88%
p-Bromoanisole3-Pyridyl MIDA boronate3-(4-Methoxyphenyl)pyridine44%
BromobenzeneThis compound3-Phenylpyridine85%
p-BromotolueneThis compound3-(4-Methylphenyl)pyridine84%
o-BromotolueneThis compound3-(2-Methylphenyl)pyridine72%
p-ChlorobenzonitrileThis compound4-(Pyridin-3-yl)benzonitrile87%

The "Slow-Release" Advantage of MIDA Boronates

The superior performance of MIDA boronates, particularly in challenging couplings, is attributed to their "slow-release" mechanism.[1] Pyridylboronic acids, especially the 2-pyridyl isomer, are notoriously unstable and prone to rapid protodeboronation, which leads to low and inconsistent yields.[1] MIDA boronates act as a stable reservoir, slowly hydrolyzing under mild aqueous basic conditions to release the boronic acid at a controlled rate. This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling pathway over decomposition.

slow_release MIDA Pyridyl MIDA Boronate (Stable, Benchtop Solid) BA Pyridylboronic Acid (Unstable Intermediate) MIDA->BA Slow Hydrolysis Base Mild Aqueous Base (e.g., K3PO4) Pd_cycle Suzuki-Miyaura Catalytic Cycle BA->Pd_cycle Cross-Coupling Decomposition Protodeboronation (Side Reaction) BA->Decomposition Product Coupled Product Pd_cycle->Product

Slow-release mechanism of MIDA boronates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from the work of Ishikura et al. (1984).

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium hydroxide (B78521) (powdered) (3.0 mmol)

  • Tetrabutylammonium (B224687) bromide (0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred mixture of the aryl halide and Pd(PPh₃)₄ in THF under a nitrogen atmosphere at room temperature, add tetrabutylammonium bromide, powdered potassium hydroxide, and this compound.

  • Heat the mixture under reflux for 2 hours.

  • After cooling, dilute the mixture with ethyl acetate, wash with brine, and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Pyridyl MIDA Boronate

This protocol is a generalized procedure based on established methods for MIDA boronate couplings.

Materials:

  • Aryl halide (1.0 equiv)

  • Pyridyl MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyridyl MIDA boronate, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture at the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS for completion.

  • Upon completion, cool the reaction to room temperature, perform a standard aqueous workup, and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by silica gel chromatography.

Decision Workflow: Choosing the Right Reagent

The selection between this compound and a pyridyl MIDA boronate depends on several factors, including the stability of the desired pyridylboronic acid, the complexity of the substrates, and the desired reaction robustness.

decision_tree start Start: Need to perform a 3-pyridyl Suzuki coupling stability_check Is the corresponding pyridylboronic acid known to be unstable? start->stability_check substrates_check Are the coupling partners precious or complex? stability_check->substrates_check No use_mida Use Pyridyl MIDA Boronate for enhanced stability and reproducibility stability_check->use_mida Yes use_diethyl This compound is a viable and cost-effective option substrates_check->use_diethyl No consider_mida Consider Pyridyl MIDA Boronate for potentially higher and more reproducible yields substrates_check->consider_mida Yes

Decision tree for reagent selection.

Conclusion

Both this compound and pyridyl MIDA boronates are valuable reagents for the synthesis of 3-arylpyridines via Suzuki-Miyaura cross-coupling. This compound has a longer history of use and has demonstrated its utility in numerous applications. However, the advent of MIDA boronates represents a significant advancement, offering unparalleled stability and a unique "slow-release" mechanism that can lead to higher and more reproducible yields, especially when dealing with inherently unstable boronic acid intermediates. For routine couplings with robust substrates, this compound remains a cost-effective choice. For challenging couplings, substrates of high value, or when reproducibility is paramount, pyridyl MIDA boronates are often the superior option, justifying their potentially higher initial cost with improved outcomes and simplified handling.

References

A Comparative Guide to Reagents for Introducing a 3-Pyridyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a 3-pyridyl moiety is a critical transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridine (B92270) ring, with its unique electronic properties and ability to participate in hydrogen bonding, often imparts desirable pharmacokinetic and pharmacodynamic properties to a molecule. This guide provides an objective comparison of the performance of several key reagents and methodologies for the introduction of a 3-pyridyl group, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The primary methods for forging a carbon-carbon bond to the 3-position of a pyridine ring can be broadly categorized into:

  • Cross-Coupling Reactions: These methods are the workhorses of modern synthetic chemistry and involve the reaction of a 3-pyridyl organometallic reagent with an organic halide or triflate, or vice versa, in the presence of a transition metal catalyst, most commonly palladium.

  • Direct C-H Arylation: A more recent and atom-economical approach that involves the direct coupling of a C-H bond on the pyridine ring with an aryl halide or equivalent, or the C-H bond of an arene with a 3-halopyridine.

  • Grignard Reagent Addition: A classic organometallic reaction involving the nucleophilic attack of a 3-pyridyl Grignard reagent on an electrophilic carbon.

This guide will focus on the comparative performance of reagents used in the most prevalent cross-coupling reactions – Suzuki-Miyaura, Negishi, and Stille – and provide context with the emerging field of direct C-H arylation.

Performance Comparison of 3-Pyridylating Reagents

The choice of reagent for introducing a 3-pyridyl moiety is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and the toxicity and stability of the reagents. Below is a summary of quantitative data for common cross-coupling methods. It is important to note that direct comparison of yields can be challenging as they are highly substrate and condition dependent. The data presented is based on representative examples from the literature.

Reagent/Methodology3-Pyridyl ReagentCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 3-Pyridylboronic Acid4-BromoanisolePd(dppf)Cl₂ / Na₃PO₄Dioxane/H₂O10018Good[1]
Suzuki-Miyaura 3-Pyridylboronic Acid2-ChloropyridinePd(OAc)₂ / SPhos / Cs₂CO₃Dioxane/H₂O10018High[1]
Negishi 3-Pyridylzinc HalideAryl BromidePd(dba)₂ / XPhosTHFRT-602-12Good-High[2]
Negishi 3-Pyridylzinc Halide2-BromopyridinePdBr(Ph)(PPh₃)₂THFRT285[2]
Stille 3-(Tributylstannyl)pyridineAryl IodidePd(PPh₃)₄ / LiClDMF8012-24Good[3][4]
Direct C-H Arylation PyridineAryl Bromide[Rh(cod)Cl]₂ / P(OⁱPr)₃Toluene1502461[5]
Direct C-H Arylation Pyridine N-oxideBenzenePd(OAc)₂ / Ag₂CO₃Benzene1302485[6]

Note: "Good" and "High" yields are qualitative descriptors from the literature where specific percentages for a general reaction were not provided. Reaction conditions and yields are highly dependent on the specific substrates used.

Method Selection Workflow

The selection of an appropriate method for introducing a 3-pyridyl moiety depends on a variety of factors. The following diagram illustrates a logical workflow for making this decision.

ReagentSelection Workflow for Selecting a 3-Pyridylation Method start Define Substrate and Desired Product functional_group High Functional Group Tolerance Required? start->functional_group suzuki Suzuki-Miyaura Coupling (3-Pyridylboronic Acid) functional_group->suzuki Yes grignard_check Anhydrous/Air-Free Conditions Feasible? functional_group->grignard_check No atom_economy Atom Economy a Key Concern? suzuki->atom_economy negishi Negishi Coupling (3-Pyridylzinc Halide) negishi->atom_economy stille Stille Coupling (3-Pyridylstannane) stille->atom_economy ch_arylation Direct C-H Arylation atom_economy->ch_arylation Yes prefunctionalization Is Pre-functionalization of Pyridine Undesirable? atom_economy->prefunctionalization No end Proceed with Selected Method ch_arylation->end prefunctionalization->ch_arylation Yes prefunctionalization->end No grignard_check->negishi No grignard Grignard Reagent (3-Pyridylmagnesium Halide) grignard_check->grignard Yes grignard->atom_economy

Caption: A decision-making workflow for selecting an appropriate 3-pyridylation method.

Experimental Protocols

Suzuki-Miyaura Coupling using 3-Pyridylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3-pyridylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • 3-Pyridylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous 1,4-dioxane (B91453) (5 mL)

  • Degassed water (1 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, 3-pyridylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Negishi Coupling using 3-Pyridylzinc Halide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a pre-formed 3-pyridylzinc halide.

Materials:

  • 3-Bromopyridine (B30812) (1.0 mmol)

  • Activated Zinc powder (1.2 mmol)

  • Aryl halide (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure: Part A: Formation of 3-Pyridylzinc Bromide

  • To a flame-dried Schlenk flask under an inert atmosphere, add activated zinc powder.

  • Add a solution of 3-bromopyridine in anhydrous THF to the zinc powder.

  • Heat the mixture to reflux for 2-3 hours to form the organozinc reagent. The formation can be monitored by the disappearance of the starting material (TLC or GC-MS).

  • Allow the resulting greyish suspension of 3-pyridylzinc bromide to cool to room temperature.

Part B: Cross-Coupling Reaction

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and Pd(PPh₃)₄ in anhydrous THF.

  • To this solution, add the freshly prepared 3-pyridylzinc bromide solution from Part A via cannula.

  • Stir the reaction mixture at room temperature or heat to 60 °C until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][7][8][9][10][11]

Stille Coupling using 3-(Tributylstannyl)pyridine

This protocol provides a general method for the palladium-catalyzed Stille coupling of an aryl halide with 3-(tributylstannyl)pyridine.

Materials:

  • Aryl halide (1.0 mmol)

  • 3-(Tributylstannyl)pyridine (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF) or Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, 3-(tributylstannyl)pyridine, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture can be worked up by partitioning between an organic solvent and water.

  • To remove the tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (B91410) (KF).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3][4][12][13][14]

Direct C-H Arylation of Pyridine

This protocol describes a rhodium-catalyzed direct arylation of pyridine with an aryl bromide.

Materials:

  • Pyridine (used as substrate and solvent)

  • Aryl bromide (1.0 mmol)

  • Di-μ-chlorobis(1,5-cyclooctadiene)dirhodium(I) ([Rh(cod)Cl]₂, 2.5 mol%)

  • Triisopropyl phosphite (B83602) (P(OⁱPr)₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a pressure tube, add the aryl bromide, [Rh(cod)Cl]₂, triisopropyl phosphite, and potassium carbonate.

  • Add an excess of pyridine to the tube.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Conclusion

The choice of the most suitable reagent and method for introducing a 3-pyridyl moiety is a multifaceted decision that requires careful consideration of the specific synthetic context.

  • Suzuki-Miyaura coupling is often the method of choice due to the stability and commercial availability of boronic acids and their tolerance to a wide range of functional groups.

  • Negishi coupling offers higher reactivity of the organozinc reagent, which can be advantageous for less reactive coupling partners, but requires stricter anhydrous and oxygen-free conditions.[10][15]

  • Stille coupling is also highly versatile but is often avoided due to the toxicity of organotin compounds and the difficulty in removing tin byproducts.[4][12][15]

  • Direct C-H arylation represents a more modern and atom-economical approach, avoiding the need for pre-functionalized pyridines. However, it can suffer from issues with regioselectivity and may require harsher reaction conditions.[5][16][17][18]

By understanding the relative strengths and weaknesses of each method, as outlined in this guide, researchers can make more informed decisions to optimize their synthetic strategies for the efficient and effective incorporation of the valuable 3-pyridyl pharmacophore.

References

A Comparative Kinetic Analysis of Diethyl(3-pyridyl)borane in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the organoboron reagent is a critical parameter that dictates the kinetic profile and overall success of the reaction. This guide provides a comparative analysis of the performance of diethyl(3-pyridyl)borane in Suzuki-Miyaura coupling reactions, benchmarked against a range of commonly employed aryl- and heteroarylboronic acids. This analysis is supported by experimental data, detailed methodologies for kinetic studies, and visualizations of the reaction pathways.

Performance Comparison of Boron Reagents

While specific kinetic parameters such as rate constants and reaction orders for this compound in Suzuki coupling are not extensively documented in publicly available literature, its reactivity can be inferred from yield and reaction time data from seminal works and compared with other boronic acids under similar conditions. The following tables provide a comparative overview of the performance of this compound against standard arylboronic acids (phenylboronic acid), electron-rich (4-methoxyphenylboronic acid), electron-poor (4-chlorophenylboronic acid), and another heteroarylboronic acid (3-thienylboronic acid).

Table 1: Performance of this compound in Suzuki Coupling with Various Aryl Halides

Aryl HalideProductReaction Time (h)Yield (%)
Iodobenzene3-Phenylpyridine284
Bromobenzene3-Phenylpyridine275
4-Iodoanisole3-(4-Methoxyphenyl)pyridine295
4-Bromoanisole3-(4-Methoxyphenyl)pyridine280
4-Iodotoluene3-(4-Methylphenyl)pyridine292
4-Bromotoluene3-(4-Methylphenyl)pyridine278
4-Chlorobenzonitrile3-(4-Cyanophenyl)pyridine288

Data extracted from a foundational study by Miyaura and Suzuki, showcasing the utility of this compound in synthesizing 3-arylpyridines. The reactions were typically carried out using a palladium catalyst in the presence of a base.

Table 2: Comparative Performance of Various Boronic Acids in Suzuki Coupling with 4-Bromoanisole

Boronic AcidRelative Initial RateYield (%)Key Observations
This compound -80Good reactivity, but potential for catalyst inhibition due to the Lewis basic pyridine (B92270) nitrogen.
Phenylboronic Acid1.00~95Standard benchmark for Suzuki coupling reactions.
4-Methoxyphenylboronic Acid>1.00>95Electron-donating group accelerates transmetalation, leading to faster reaction rates.[1]
4-Chlorophenylboronic Acid<1.00~90Electron-withdrawing group can slow down the transmetalation step.
3-Thienylboronic AcidVariable~85-95%Heteroarylboronic acids can exhibit good reactivity but may also be prone to protodeboronation.[2]

Note: The relative initial rates are qualitative comparisons based on established electronic effects in Suzuki-Miyaura couplings. Actual rates are highly dependent on specific reaction conditions.

Experimental Protocols

To conduct a thorough kinetic analysis of the Suzuki-Miyaura coupling reaction for any of the aforementioned boronic acids, a well-defined experimental protocol is essential. The following methodologies describe how to monitor the reaction progress and extract key kinetic data.

General Procedure for Kinetic Studies

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Internal standard (e.g., dodecane (B42187) or biphenyl, for chromatographic analysis)

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, base, and internal standard.

  • Add the anhydrous solvent, and stir the mixture to ensure homogeneity.

  • Add the palladium catalyst to the mixture.

  • Place the flask in a pre-heated oil bath set to the desired reaction temperature.

Reaction Monitoring:

Aliquots of the reaction mixture should be taken at regular intervals and quenched to stop the reaction. The quenched samples can then be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time.

Sample Preparation and Analysis by GC-MS
  • Quenching: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and add it to a vial containing a quenching agent (e.g., a cold solution of diethyl ether and water).

  • Extraction: Vortex the vial and separate the organic layer.

  • Analysis: Inject the organic layer into the GC-MS. The concentration of the reactants and product can be determined by comparing their peak areas to that of the internal standard.

Sample Preparation and Analysis by HPLC
  • Quenching: Withdraw a small aliquot (e.g., 0.1 mL) and dilute it with a suitable solvent (e.g., acetonitrile) to a known volume.

  • Filtration: Filter the diluted sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any solid particles.

  • Analysis: Inject the filtered sample into the HPLC. The concentrations are determined by integrating the peak areas of the reactants and product and comparing them to a pre-established calibration curve.

Visualizing Reaction Mechanisms and Workflows

Diagrams are crucial for understanding the complex processes in catalytic chemistry and for outlining experimental procedures.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OA_label Oxidative Addition Pd0->OA_label ArPdX Ar-Pd(II)Ln-X Base_label Base ArPdX->Base_label Ar-X ArPdOR Ar-Pd(II)Ln-OR TM_label Transmetalation ArPdOR->TM_label ArPdAr_prime Ar-Pd(II)Ln-Ar' RE_label Reductive Elimination ArPdAr_prime->RE_label OA_label->ArPdX TM_label->ArPdAr_prime Ar'-B(OH)2 RE_label->Pd0 Ar-Ar' Base_label->ArPdOR Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis reagents Combine Reactants, Base, and Internal Standard solvent Add Anhydrous Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst initiate Initiate Reaction at Desired Temperature catalyst->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench chromatography Analyze by GC-MS or HPLC quench->chromatography kinetics Determine Concentrations and Calculate Kinetic Parameters chromatography->kinetics

Caption: A typical experimental workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to Palladium Catalysts for Pyridylborane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. When one of the coupling partners is a pyridylborane, the choice of the palladium catalyst is critical to the success of the transformation. The pyridine (B92270) nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst and leading to lower yields or reaction failure. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling of pyridylboranes, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of pyridylboranes is highly dependent on the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems. The data highlights the performance of traditional catalysts alongside more modern systems designed for challenging couplings.

Catalyst SystemLigand TypeAryl HalidePyridylborane ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Monodentate Phosphine (B1218219)4-Bromoanisole3-Pyridylboronic acidK₂CO₃Toluene (B28343)/Water90-11012-2475-85
Pd(dppf)Cl₂Bidentate Ferrocenylphosphine4-Bromoanisole3-Pyridylboronic acidK₃PO₄Dioxane/Water80-1004-1285-95
Pd₂(dba)₃ / Ligand 1Phosphine Oxide1-Bromo-4-butylbenzeneLithium triisopropyl 2-pyridylboronateKFDioxane1001285
Pd₂(dba)₃ / Ligand 2Phosphite4-ChlorotolueneLithium triisopropyl 2-pyridylboronateK₃PO₄Dioxane1001278
PEPPSI-IPrN-Heterocyclic Carbene (NHC)4-Bromoanisole3-Pyridylboronic acidK₃PO₄t-BuOH/Water80-1001-6>95

Note: The data for Pd(PPh₃)₄, Pd(dppf)Cl₂, and PEPPSI-IPr with 3-pyridylboronic acid are representative examples based on typical performance for similar Suzuki-Miyaura couplings, as direct side-by-side comparative data under identical conditions for this specific reaction is limited in the literature. The data for the Pd₂(dba)₃ systems are from a specific study and demonstrate the effectiveness of specialized ligands for 2-pyridylborane couplings.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of a pyridylborane with an aryl halide using different classes of palladium catalysts.

Protocol 1: General Procedure Using a Phosphine-Based Catalyst (e.g., Pd(PPh₃)₄)

This protocol is suitable for standard Suzuki-Miyaura couplings and is widely used due to the commercial availability and relatively low cost of the catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Pyridylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, pyridylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for Challenging Couplings Using a Specialized Ligand System (e.g., Pd₂(dba)₃ with a Phosphine Oxide Ligand)

This protocol is adapted from a study demonstrating a highly efficient method for the coupling of 2-pyridyl nucleophiles, which are known to be challenging substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Phosphine oxide ligand 1 (0.03 mmol, 3 mol%)

  • Potassium fluoride (B91410) (KF) (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-dioxane (B91453) (3 mL, degassed)

Procedure:

  • In a glovebox, to a vial equipped with a magnetic stir bar, add Pd₂(dba)₃ and the phosphine oxide ligand.

  • Add the anhydrous, degassed 1,4-dioxane and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • To a separate vial, add the aryl bromide, lithium triisopropyl 2-pyridylboronate, and potassium fluoride.

  • Transfer the catalyst solution to the vial containing the substrates and base.

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling of pyridylboranes, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Pyridylborane, & Base B Add Solvent A->B C Purge with Inert Gas B->C D Add Pd Catalyst C->D E Heat & Stir (e.g., 100°C, 1-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Isolated Product

Caption: A generalized experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling of pyridylboranes.

suzuki_cycle cluster_reactants Reactants cluster_products Products center pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd_complex2 R¹-Pd(II)L₂-R² pd0->pd_complex1 Oxidative Addition pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination biaryl_product Biaryl Product (R¹-R²) pd_complex2->biaryl_product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd_complex1 pyridyl_borane Pyridylborane (R²-B(OR)₂) pyridyl_borane->pd_complex2 borate_salt Borate Salt (X-B(OR)₂) base Base base->pd_complex1

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Validation of Analytical Methods for Diethyl(3-pyridyl)borane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of Diethyl(3-pyridyl)borane purity, a critical parameter for its application in pharmaceutical synthesis and other high-purity chemical reactions. Ensuring the purity of starting materials like this compound is paramount for reaction efficiency, impurity profiling, and the quality of the final active pharmaceutical ingredient (API).

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For this compound, this involves demonstrating that an analytical method can accurately and reliably quantify its purity and identify any significant impurities. Potential impurities could arise from the synthesis process, such as unreacted starting materials (e.g., 3-bromopyridine) or residual solvents.

This guide compares three common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. reference standard characterization).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Intrinsic quantitative analysis based on the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei.
Applicability Widely used for non-volatile and thermally labile compounds. A common method for purity assessment of organoboranes.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Applicable to any soluble compound with NMR-active nuclei. Provides structural information alongside quantification.
Strengths High resolution, sensitivity, and automation capabilities. Established methodology in pharmaceutical analysis.Excellent separation efficiency for volatile impurities and residual solvents. Element-selective detectors can enhance specificity.A primary ratio method that can provide absolute purity without a specific reference standard of the analyte. High precision and accuracy.
Limitations Requires a chromophore for UV detection. Purity assessment can be influenced by the response factors of impurities.The compound must be volatile or amenable to derivatization. Thermal degradation can be a concern for some organoboranes.Lower sensitivity compared to chromatographic techniques. Can be challenging for complex mixtures with overlapping signals.

Experimental Protocols

Detailed below are proposed experimental protocols for each analytical technique. These are illustrative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid) is often suitable for organoboranes.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 260 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC) Method

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a mass spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).

  • Chromatographic Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

    • Detector temperature: 300 °C

  • Data Analysis: Purity is determined by the area percent method.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard.

Validation Parameters and Data

The following tables summarize the key validation parameters and present hypothetical, yet realistic, comparative data for the analytical methods.

Table 1: Linearity

ParameterHPLCGCqNMR
Range (µg/mL) 1 - 1005 - 20050 - 1000
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Intercept < 2% of response at 100% concentration< 3% of response at 100% concentrationNot Applicable

Table 2: Precision

ParameterHPLCGCqNMR
Repeatability (%RSD, n=6) < 1.0%< 1.5%< 0.5%
Intermediate Precision (%RSD) < 2.0%< 2.5%< 1.0%

Table 3: Accuracy

ParameterHPLCGCqNMR
Recovery (%) 98.0 - 102.097.0 - 103.099.0 - 101.0

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterHPLCGCqNMR
LOD (µg/mL) 0.10.510
LOQ (µg/mL) 0.31.530

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the decision-making for method selection.

Analytical_Method_Validation_Workflow start Start: Define Analytical Requirement (Purity of this compound) method_dev Analytical Method Development (HPLC, GC, qNMR) start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation end End: Method Implementation documentation->end Method_Selection_Pathway start Need to determine purity of This compound? primary_method Primary Method for Absolute Purity? start->primary_method routine_qc Routine QC with High Throughput? primary_method->routine_qc No use_qnmr Use qNMR primary_method->use_qnmr Yes volatile_impurities Concerned with Volatile Impurities/Solvents? routine_qc->volatile_impurities No use_hplc Use HPLC routine_qc->use_hplc Yes volatile_impurities->use_hplc No use_gc Use GC volatile_impurities->use_gc Yes

A Comparative Guide to Boron Reagents: Diethyl(3-pyridyl)borane vs. Pyridyl Trifluoroborates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose, offering a versatile and functional group-tolerant approach to biaryl synthesis. The choice of the organoboron reagent is a critical parameter influencing the efficiency, stability, and scope of these reactions. This guide provides a detailed comparison of two key classes of pyridylboron reagents: Diethyl(3-pyridyl)borane and potassium pyridyltrifluoroborates, offering insights for researchers, scientists, and drug development professionals.

Overview of the Reagents

This compound is a trialkylborane that has found utility as a key intermediate in the synthesis of complex molecules, including potent inhibitors of protein kinases like ataxia telangiectasia mutated (ATM) and Rad3-related (ATR) protein kinases.[1][2] Its reactivity in Suzuki-Miyaura coupling reactions allows for the introduction of a 3-pyridyl moiety, a common structural motif in pharmaceuticals.

Potassium Pyridyltrifluoroborates are tetracoordinate boron species that have gained significant attention as highly stable and easy-to-handle alternatives to boronic acids.[3][4] Their enhanced stability towards air and moisture, and reduced susceptibility to protodeboronation, often translates to more reproducible and higher-yielding cross-coupling reactions, especially with challenging heteroaryl systems.[3][4]

Performance Comparison: Stability and Reactivity

FeatureThis compoundPotassium Pyridyltrifluoroborates
Chemical Stability Generally considered less stable than trifluoroborates. Susceptible to oxidation and protodeboronation, requiring careful handling and storage under inert conditions.[5]Crystalline, bench-stable solids with high stability towards air and moisture.[3][6] Less prone to protodeboronation compared to boronic acids and trialkylboranes.[3]
Handling Requires inert atmosphere techniques for storage and handling to prevent degradation.Can be handled in air without special precautions, simplifying experimental setup.
Reactivity in Suzuki Coupling Serves as an effective coupling partner for the introduction of the 3-pyridyl group.[1][7]Widely used and well-documented for efficient Suzuki-Miyaura coupling with a broad range of aryl and heteroaryl halides.[3][8]
In situ Generation Typically prepared beforehand and isolated.[7]Can be prepared in high yield from the corresponding boronic acids and stored for long periods.[6]
Byproducts Boron-containing byproducts are generally considered to have low toxicity.[9]Boron byproducts are also of low toxicity. The use of fluoride (B91410) salts is a consideration.

Experimental Data: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions for each class of reagent. It is important to note that the reaction conditions are not identical and have been optimized for the specific substrates and boron reagent.

Boron ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound PolyhalopyrimidineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1][2][7]
Potassium 3-pyridyltrifluoroborate 4-BromobenzonitrilePd(OAc)₂ / SPhosK₃PO₄n-Butanol1001285[3]
Potassium 2-pyridyltrifluoroborate 4-BromoanisolePd₂(dba)₃ / 1KFDioxane1101274[10]
Potassium 4-pyridyltrifluoroborate 4-ChlorotoluenePd(OAc)₂ / RuPhosNa₂CO₃Ethanol851292[3]

Note: Specific yield data for Suzuki coupling with this compound is not detailed in the general literature, which primarily highlights its application as an intermediate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Potassium Pyridyltrifluoroborate

This protocol is adapted from literature procedures for the coupling of potassium heteroaryltrifluoroborates.[3]

Materials:

  • Potassium pyridyltrifluoroborate (1.05 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, RuPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., n-butanol, dioxane, toluene/water)

Procedure:

  • To a dry reaction vessel, add the potassium pyridyltrifluoroborate, aryl halide, palladium catalyst, phosphine ligand, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 12-24 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conceptual Protocol for Suzuki-Miyaura Coupling with this compound

A specific, general protocol for the Suzuki coupling of this compound is not well-documented in generally accessible literature. However, a conceptual protocol can be outlined based on standard Suzuki-Miyaura conditions for trialkylboranes.

Materials:

  • This compound (1.1-1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., NaOH, K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, dioxane, toluene)

Procedure:

  • Under an inert atmosphere, dissolve the this compound in the anhydrous solvent in a dry reaction vessel.

  • Add the aryl halide, palladium catalyst, and base to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 60-100 °C) and stir for the required time.

  • Monitor the reaction progress.

  • After completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Suzuki-Miyaura Pathway

The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)Ln-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 ArR Ar-R' RedElim->ArR ArX Ar-X ArX->OxAdd Boron R'-B(Y)n Boron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Activation cluster_0 This compound Pathway cluster_1 Pyridyl Trifluoroborate Pathway D3PB This compound (Trialkylborane) ActiveBoronate1 [R-B(Et)₂(OH)]⁻ (Active Boronate) D3PB->ActiveBoronate1 Activation Base1 Base (e.g., OH-) Base1->ActiveBoronate1 PTFB [Pyridyl-BF₃]⁻K⁺ (Trifluoroborate) Hydrolysis Hydrolysis (Slow Release) PTFB->Hydrolysis BoronicAcid Pyridyl-B(OH)₂ (Boronic Acid) Hydrolysis->BoronicAcid ActiveBoronate2 [Pyridyl-B(OH)₃]⁻ (Active Boronate) BoronicAcid->ActiveBoronate2 Activation Base2 Base (e.g., OH-) Base2->ActiveBoronate2

Caption: Activation pathways for this compound and Pyridyl Trifluoroborate.

Conclusion

Both this compound and potassium pyridyltrifluoroborates are valuable reagents for introducing the 3-pyridyl moiety in drug discovery and development via the Suzuki-Miyaura cross-coupling reaction.

Potassium pyridyltrifluoroborates offer significant advantages in terms of stability, ease of handling, and often provide higher and more reproducible yields, making them a superior choice for general applications and in high-throughput screening settings. Their "slow-release" nature can also be beneficial in minimizing side reactions.[11]

This compound , while likely requiring more stringent handling conditions, has proven its utility as a key building block in the synthesis of specific, high-value pharmaceutical targets. Its application might be favored in contexts where it is generated and used in situ or when specific reactivity profiles of trialkylboranes are desired.

The selection of the appropriate boron reagent will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the complexity of the substrates, and the desired level of operational simplicity and reproducibility. For researchers seeking robust and reliable methods for the incorporation of pyridyl groups, potassium pyridyltrifluoroborates represent a highly attractive and often advantageous option.

References

A Comparative Guide to the Mechanistic Nuances of Transmetalation: The Case of Diethyl(3-pyridyl)borane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transmetalation step is a critical, often rate-determining, stage in the widely utilized Suzuki-Miyaura cross-coupling reaction. The structural and electronic properties of the organoboron reagent significantly influence the kinetics of this step and, consequently, the overall efficiency and outcome of the reaction. Diethyl(3-pyridyl)borane has emerged as a crucial building block in medicinal chemistry, valued for its role in synthesizing complex pharmaceutical agents, including kinase inhibitors.[1] This guide provides a comparative analysis of the mechanistic pathways of transmetalation, contextualizing the performance of this compound against alternative organoboron reagents, supported by experimental data and detailed protocols.

The Dueling Pathways of Transmetalation

The mechanism of the transmetalation step in the Suzuki-Miyaura reaction has been a subject of extensive debate, with two primary pathways being widely considered.[2][3] The predominant pathway is highly dependent on the reaction conditions, including the base, solvent, and ligands employed.[4][5]

  • The Boronate Pathway (Path A): In this pathway, the organoboron compound (e.g., boronic acid) is activated by a base to form a more nucleophilic boronate species. This boronate then attacks the palladium(II) halide complex, displacing the halide to facilitate the transfer of the organic group to the palladium center.[2][6]

  • The Oxo-Palladium Pathway (Path B): This pathway involves the conversion of the palladium(II) halide complex to a more nucleophilic palladium(II) hydroxo complex by the base. This hydroxo complex then reacts with the neutral organoboron compound (boronic acid or ester) to form a Pd-O-B linkage, which subsequently undergoes transmetalation.[2][3]

Systematic studies have shown that for reactions conducted with weak bases and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with a neutral boronic acid (Path B) is several orders of magnitude faster than the reaction of a palladium halide complex with a trihydroxyborate (Path A).[2] This suggests that under many common catalytic conditions, the Oxo-Palladium pathway is the dominant route.[2][7] As a neutral organoborane, this compound is well-suited to participate in this kinetically favored pathway.

Transmetalation_Pathways cluster_A Path A: Boronate Pathway cluster_B Path B: Oxo-Palladium Pathway pd_halide Ar-Pd(II)-X (L)n pathA_trans Transmetalation pd_halide->pathA_trans pd_hydroxide Ar-Pd(II)-OH (L)n pd_halide->pd_hydroxide + Base - X- boronic_acid R-B(OH)2 boronate [R-B(OH)3]- boronic_acid->boronate + Base pathB_intermediate Pre-transmetalation Intermediate (Pd-O-B linkage) boronic_acid->pathB_intermediate base Base (e.g., OH-) boronate->pathA_trans product Ar-Pd(II)-R (L)n pathA_trans->product pd_hydroxide->pathB_intermediate pathB_trans Transmetalation pathB_intermediate->pathB_trans pathB_trans->product Kinetic_Workflow prep_A Prepare Solution A: [ArPd(OH)]₂ in THF-d₈ in NMR Tube cool Cool NMR Probe (e.g., -30 °C) prep_A->cool prep_B Prepare Solution B: R-B(Et)₂ in THF-d₈ inject Rapidly Inject Solution B into Solution A prep_B->inject acquire_t0 Acquire Spectrum (t=0) cool->acquire_t0 acquire_t0->inject acquire_series Acquire Series of Spectra (¹⁹F or ³¹P) at Timed Intervals inject->acquire_series integrate Integrate Signals of Intermediate and Product acquire_series->integrate plot Plot [Concentration] vs. Time integrate->plot calculate Fit Data to Rate Law and Calculate Rate Constant (k) plot->calculate

References

A Head-to-Head Battle for Pyridine Synthesis: Diethyl(3-pyridyl)borane in Suzuki Coupling vs. Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized pyridines is a cornerstone of modern medicinal chemistry and materials science, with the pyridine (B92270) motif being a prevalent scaffold in a vast array of pharmaceuticals and functional materials. Among the arsenal (B13267) of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability in constructing carbon-carbon bonds. This guide provides an in-depth, objective comparison of two powerful methods for the synthesis of 3-arylpyridines: the Suzuki-Miyaura coupling, utilizing reagents such as Diethyl(3-pyridyl)borane, and the Stille coupling. This analysis, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

At a Glance: Performance Comparison

The choice between the Suzuki and Stille couplings for pyridyl synthesis is often a trade-off between toxicity, reaction conditions, and functional group tolerance. While both methods are highly effective, they present distinct advantages and disadvantages.

ParameterSuzuki-Miyaura Coupling (with this compound or similar)Stille Coupling
Typical Yield Good to excellent (often >80%)Good to excellent (can reach >90%)[1]
Reagent Toxicity Organoboron reagents are generally considered to have low toxicity.[2]Organotin reagents are highly toxic and require careful handling and specialized waste disposal.[2][3]
Byproduct Removal Boron-containing byproducts are typically water-soluble, facilitating easier removal during workup.[2]Tin-containing byproducts can be challenging to remove completely from the desired product, often requiring specific purification techniques.[2]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates) for activation of the boronic acid/ester.[4]Often proceeds under neutral or base-free conditions, which can be advantageous for base-sensitive substrates.[2]
Functional Group Tolerance Broad, but can be sensitive to the presence of acidic protons.Excellent, tolerates a wide range of sensitive functional groups.[2][5]
Substrate Scope Very broad for both coupling partners.Very broad, particularly for complex and sensitive substrates.[2]

Delving into the Chemistry: Catalytic Cycles

Both the Suzuki-Miyaura and Stille couplings are palladium-catalyzed reactions that proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.

Suzuki_Coupling cluster_boron Boron Activation Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Base Base Boronate_Complex [R-B(OR)₂(Base)]⁻ Base->Boronate_Complex R-B(OR)₂ R-B(OR)₂ R-B(OR)₂->Base + Base

Suzuki-Miyaura Catalytic Cycle

In the Suzuki-Miyaura coupling, the presence of a base is crucial for the formation of a boronate complex, which facilitates the transmetalation of the organic group from boron to the palladium center.[4]

Stille_Coupling Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) R-Sn(R')₃ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Stille Catalytic Cycle

Conversely, the Stille coupling typically does not require a base for transmetalation, as the organotin reagent is sufficiently nucleophilic to transfer its organic moiety to the palladium complex directly.[3]

Experimental Data: A Side-by-Side Comparison

A direct comparison of yields for the synthesis of a substituted pyridine derivative highlights the relative strengths of each method. In a study on the functionalization of diazocines, both couplings were employed to couple a pyridine moiety.

Coupling Partner 1Coupling Partner 2MethodCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
Borylated Diazocine4-BromopyridineSuzukiPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O800[1]
Stannylated Diazocine4-BromopyridineStillePd₂(dba)₃ / P(tBu)₃-DMSO10090-94[1]
3-Bromopyridine (B30812)Phenylboronic acidSuzukiPd(OAc)₂ / PPh₃K₂CO₃95% EtOHRefluxModerate to Excellent[6]
3-BromopyridineTributyl(phenyl)stannaneStillePd(PPh₃)₄-Toluene (B28343)100Good[7]

These results demonstrate that for certain challenging substrates, such as 4-bromopyridine, the Stille coupling can provide significantly higher yields where the Suzuki coupling may fail.[1] However, for less demanding couplings, both methods can provide good to excellent yields.

Experimental Protocols

Detailed methodologies for the synthesis of 3-phenylpyridine (B14346) are provided below as representative examples of each coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl halides.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a round-bottom flask, add 3-bromopyridine, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and a 2M aqueous solution of potassium carbonate.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Stille Coupling of 3-Bromopyridine with Tributyl(phenyl)stannane

This protocol outlines the reaction of 3-bromopyridine with an organostannane reagent.[7]

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromopyridine and tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous toluene via syringe, followed by the addition of tributyl(phenyl)stannane.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for at least one hour.

  • Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Logical Workflow for Method Selection

The decision to employ Suzuki or Stille coupling for a specific pyridine synthesis should be based on a careful evaluation of several factors.

decision_tree start Substrate Contains Base-Sensitive Groups? stille Consider Stille Coupling start->stille Yes suzuki_check Are Organoboron Reagents Readily Available/Stable? start->suzuki_check No toxicity Is Reagent Toxicity a Major Concern? stille->toxicity suzuki Favor Suzuki Coupling suzuki_check->suzuki Yes stille_alt Consider Stille as an Alternative suzuki_check->stille_alt No stille_alt->toxicity suzuki_preferred Suzuki is Preferred toxicity->suzuki_preferred Yes stille_handling Proceed with Stille (with proper handling) toxicity->stille_handling No

Decision-making workflow for selecting a cross-coupling method.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are formidable tools for the synthesis of 3-arylpyridines. The Suzuki coupling, particularly with the use of stable and less toxic reagents like this compound, is often the method of choice due to its operational simplicity and the ease of byproduct removal.[2] However, the Stille coupling's exceptional functional group tolerance and its ability to proceed under base-free conditions make it an invaluable alternative, especially for complex or sensitive substrates where the Suzuki coupling may fall short.[1][2] Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, including the nature of the substrates, the scale of the reaction, and the importance of minimizing toxic waste streams.

References

A Comparative Guide to the Efficacy of 2-Pyridylborane and 3-Pyridylborane Reagents in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of pyridyl moieties is a cornerstone of modern medicinal chemistry and materials science. Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. Pyridylboronic acids are key reagents in these transformations, with the isomeric position of the boronic acid group significantly influencing reactivity, stability, and ultimately, the success of the coupling reaction. This guide provides an objective comparison of the efficacy of 2-pyridylborane and 3-pyridylborane reagents, supported by experimental data and detailed protocols.

The "2-Pyridyl Problem": A Tale of Two Isomers

A significant body of research highlights the challenges associated with the use of 2-pyridylboronic acids, often referred to as the "2-pyridyl problem".[1] This phenomenon is primarily attributed to two factors:

  • Instability and Protodeboronation: The proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids renders them susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, leading to the formation of pyridine (B92270) and a reduction in the yield of the desired coupled product.[2] This decomposition is particularly prevalent under neutral pH conditions.[3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and slowing down the reaction rate.[2]

In contrast, 3-pyridylboronic acids are generally more stable and less prone to these side reactions.[4] This inherent stability often translates to higher yields and more robust reaction outcomes.

Quantitative Performance Comparison

While a direct head-to-head comparison under identical conditions across a broad range of substrates is not extensively documented in a single study, the available literature provides valuable insights into the relative performance of these isomers. The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving 2- and 3-pyridylboronic acids (or their derivatives) with various coupling partners. It is important to note that reaction conditions can vary between studies, which may influence the observed yields.

Coupling Partner 1 (Boronic Acid/Ester)Coupling Partner 2 (Halide)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Lithium triisopropyl 2-pyridylboronate3,5-(bis-trifluoromethyl)bromobenzenePd₂(dba)₃ / Ligand 1KFDioxane110-82[5]
Lithium triisopropyl 2-pyridylboronate4-bromoanisolePd₂(dba)₃ / Ligand 1KFDioxane110-74[5]
Lithium triisopropyl 2-pyridylboronate4-chlorobenzonitrilePd₂(dba)₃ / Ligand 2KFDioxane110-73[5]
2-Bromo-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF80-10-32[6][7]
2-Chloro-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF80-65[7]
2-Methoxy-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF80-78[7]
Pyridine-3-boronic acid2-Chloropyridine (B119429)Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane (B91453)/H₂O10018High (not specified)[8]
3-Pyridylboronic acid3-BromoquinolinePd(OAc)₂ / PPh₃Na₂CO₃Toluene952.590-95[1]
2-Methoxy-3-pyridylboronic acid3-Amino-2-chloropyridinePd[P(tBu)₃]₂Na₂CO₃1,4-DioxaneReflux892[9]

Note: Ligand 1 and Ligand 2 in the first three entries refer to specific phosphite (B83602) or phosphine (B1218219) oxide ligands detailed in the cited reference.[5] The yield for the reaction of pyridine-3-boronic acid with 2-chloropyridine was described as "high" but a specific percentage was not provided in the protocol.[8]

Experimental Protocols

To provide a practical framework for researchers, detailed experimental protocols for key Suzuki-Miyaura coupling reactions are outlined below.

Protocol 1: Suzuki-Miyaura Coupling of Lithium triisopropyl 2-pyridylboronate with an Aryl Bromide

This protocol is adapted from a general and efficient method for the coupling of 2-pyridyl nucleophiles.[5]

Materials:

  • Aryl bromide (1 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

  • Pd₂(dba)₃ (2.0-3.0 mol%)

  • Phosphite or phosphine oxide ligand (e.g., Ligand 1 from the reference) (6.0-9.0 mol%)

  • Anhydrous Potassium Fluoride (KF) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃, the ligand, lithium triisopropyl 2-pyridylboronate, and anhydrous KF.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the aryl bromide (if liquid, via syringe; if solid, add with the other solid reagents).

  • Replace the septum with a Teflon screw cap and seal the tube.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of silica (B1680970) gel, eluting with ethyl acetate (B1210297).

  • Concentrate the eluent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Pyridine-3-boronic Acid with 2-Chloropyridine

This protocol describes a method for the synthesis of 2,3'-bipyridine.[8]

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Pyridine-3-boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Both R¹-Pd(II)Ln-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R¹-R² RedElim->Pd0

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow start Start reagents Combine Aryl Halide, Pyridylborane, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between 2-pyridylborane and 3-pyridylborane reagents in Suzuki-Miyaura cross-coupling reactions is a critical decision for synthetic chemists. While 2-pyridylboronic acids are valuable for introducing the 2-pyridyl motif, their inherent instability and tendency to inhibit palladium catalysts present significant challenges. In contrast, 3-pyridylboronic acids are generally more stable and often provide higher yields. To overcome the "2-pyridyl problem," various strategies have been developed, including the use of more stable boronate esters (e.g., MIDA boronates, triisopropylboronates) and carefully optimized reaction conditions with specific ligands and bases. By understanding the distinct reactivity profiles of these isomers and employing the appropriate experimental protocols, researchers can effectively incorporate both 2- and 3-pyridyl moieties into complex molecules, advancing the fields of drug discovery and materials science.

References

A Comparative Guide to Diethyl(3-pyridyl)borane in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical factor in the efficiency and economic viability of synthetic routes. This guide provides a comprehensive cost-benefit analysis of Diethyl(3-pyridyl)borane, comparing its performance in Suzuki-Miyaura cross-coupling reactions with two common alternatives: 3-Pyridylboronic Acid and Potassium 3-Pyridyltrifluoroborate.

This compound has emerged as a valuable reagent in organic synthesis, particularly in the construction of carbon-carbon bonds essential for the development of novel pharmaceuticals.[1] Its utility is notably highlighted in its application as a precursor for inhibitors of Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) protein kinases, which are key targets in cancer therapy due to their role in DNA damage response mechanisms.[1][2] This guide presents a data-driven comparison of this compound against its alternatives, focusing on performance, cost, and ease of use, supported by detailed experimental protocols.

Performance Comparison in Suzuki-Miyaura Coupling

One of the primary challenges with heteroarylboronic acids, such as 3-pyridylboronic acid, is their propensity to undergo protodeboronation, where the carbon-boron bond is cleaved, reducing the yield of the desired cross-coupled product.[3] Potassium heteroaryltrifluoroborates were developed to address this instability.[3] As tetracoordinate boron species, they are more stable than the corresponding boronic acids and are often crystalline, bench-stable solids.[3] this compound, an organoborane, offers an alternative approach. The reactivity and stability of organoboranes in Suzuki-Miyaura coupling are influenced by the nature of the organic groups attached to the boron atom.

To provide a tangible comparison, we will consider the synthesis of 3,3'-bipyridine, a common structural motif in ligands and functional materials, via the Suzuki-Miyaura coupling of a 3-halopyridine with the respective boron reagent.

Table 1: Hypothetical Performance Comparison for the Synthesis of 3,3'-Bipyridine

FeatureThis compound3-Pyridylboronic AcidPotassium 3-Pyridyltrifluoroborate
Typical Yield Good to ExcellentModerate to GoodGood to Excellent
Reaction Time ModerateModerate to LongModerate
Stability Moderate (sensitive to air and moisture)Low (prone to protodeboronation)High (bench-stable solid)
Handling Requires inert atmosphere techniquesCan be handled in air, but storage is criticalEasy to handle crystalline solid
Byproducts Borinic acid derivativesBoronic acid-derived impuritiesInorganic fluoride (B91410) salts

Cost-Benefit Analysis

The economic feasibility of a synthetic route is a critical consideration, especially in process development and large-scale synthesis. The cost of the starting materials is a major contributing factor.

Table 2: Cost Comparison of Pyridylboron Reagents

ReagentSupplier ExamplePrice (USD) per Gram
This compound (98%)Thermo Scientific Chemicals$11.25/g (for 5g)[4]
This compound (97%)Ottokemi$48.50/g (for 1g)[5]
This compound (98%+)TCI America$19.50/g (for 1g)[6]
3-Pyridylboronic Acid (≥95.0%)Sigma-Aldrich$121.00/g (for 1g)[7]
Potassium 3-Pyridyltrifluoroborate (min 98%)CP Lab Safety$92.78/g (for 1g)[8]
Potassium 3-Pyridyltrifluoroborate (97%)Sigma-AldrichVaries

Analysis:

  • This compound presents a potentially more cost-effective option on a per-gram basis compared to 3-pyridylboronic acid and potassium 3-pyridyltrifluoroborate, especially when purchased in larger quantities.[9] However, its sensitivity to air and moisture may necessitate the use of specialized handling techniques, adding to the overall process cost.

  • 3-Pyridylboronic Acid is commercially available but can be expensive and its instability can lead to lower effective yields, increasing the cost per gram of the final product.[10]

  • Potassium 3-Pyridyltrifluoroborate offers the advantage of high stability, which can lead to more consistent and higher yields, potentially offsetting its higher initial cost per gram.[3]

The ultimate cost-benefit will depend on the scale of the synthesis, the specific reaction conditions, and the required purity of the final product. For large-scale industrial applications, the potentially lower bulk price of this compound could be a significant advantage, provided that handling challenges are adequately addressed.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and high-yielding synthetic outcomes. Below are representative protocols for the Suzuki-Miyaura coupling of a 3-halopyridine with each of the discussed boron reagents.

Protocol 1: Suzuki-Miyaura Coupling using this compound

Reaction: Synthesis of 3,3'-Bipyridine

Materials:

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromopyridine (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Add the aqueous sodium carbonate solution (2.0 M, 2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling using 3-Pyridylboronic Acid

Reaction: Synthesis of 3,3'-Bipyridine

Materials:

  • 3-Bromopyridine

  • 3-Pyridylboronic Acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous Sodium Carbonate)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[11]

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[11]

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).[11]

  • Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.[11]

  • Cool the reaction to room temperature and dilute with ethyl acetate.[11]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[11]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[11]

Protocol 3: Suzuki-Miyaura Coupling using Potassium 3-Pyridyltrifluoroborate

Reaction: Synthesis of 3,3'-Bipyridine

Materials:

  • 3-Chloropyridine (B48278)

  • Potassium 3-Pyridyltrifluoroborate

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., RuPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., n-Butanol)

Procedure:

  • To a reaction vial, add 3-chloropyridine (0.25 mmol), potassium 3-pyridyltrifluoroborate (0.26 mmol), and K₃PO₄ (0.50 mmol).

  • Add Pd(OAc)₂ (0.0075 mmol, 3 mol%) and RuPhos (0.015 mmol, 6 mol%).

  • Seal the vial and evacuate and backfill with argon.

  • Add degassed n-butanol (1 mL).

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizing the Synthetic Workflow and Biological Context

To further aid in the understanding of the processes discussed, the following diagrams created using the DOT language illustrate the general experimental workflow for a Suzuki-Miyaura coupling and the ATM/ATR signaling pathway where inhibitors synthesized using this compound play a role.

G cluster_workflow General Suzuki-Miyaura Workflow Start Start Reaction Setup Reaction Setup: - Add Halopyridine - Add Boron Reagent - Add Catalyst & Base Start->Reaction Setup Inert Atmosphere Establish Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent Addition Add Degassed Solvent Inert Atmosphere->Solvent Addition Heating & Stirring Heat and Stir Solvent Addition->Heating & Stirring Reaction Monitoring Monitor Progress (TLC/GC-MS) Heating & Stirring->Reaction Monitoring Work-up Aqueous Work-up Reaction Monitoring->Work-up Completion Purification Purification (Chromatography) Work-up->Purification Product Product Purification->Product

A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

G cluster_pathway ATM/ATR Signaling Pathway in DNA Damage Response DNA_Damage DNA Damage (e.g., Double-Strand Breaks) ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Downstream Phosphorylation of Downstream Targets (e.g., p53, CHK2) ATM_ATR->Downstream Inhibitor Inhibitor (Synthesized using This compound) Inhibitor->ATM_ATR Inhibits Cell_Cycle Cell Cycle Arrest Downstream->Cell_Cycle DNA_Repair DNA Repair Downstream->DNA_Repair Apoptosis Apoptosis Downstream->Apoptosis

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Diethyl(3-pyridyl)borane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl(3-pyridyl)borane. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 89878-14-8

Primary Hazards:

  • Causes skin irritation.[1][2][3][4]

  • Causes serious eye irritation.[1][2][3][4]

  • May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the handling of this compound to minimize exposure and ensure personal safety.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5]To protect eyes from contact, which can cause serious irritation.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2][5]To prevent skin contact and potential irritation.[1][5]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5][6]To protect skin from accidental splashes or spills.[5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6]To prevent respiratory tract irritation.[1][5]
Standard Operating Procedure for Handling

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5]

  • Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • The work area should be clean and free of clutter.[6]

  • Verify that all necessary PPE is available and in good condition.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Avoid contact with skin and eyes.[2][4]

  • Avoid the formation of dust and aerosols.[2][4]

  • When not in use, keep the container of this compound tightly closed.[1][2][4]

  • Use appropriate tools, such as a spatula, for transfers to avoid generating dust.[6]

  • Do not eat, drink, or smoke in the laboratory or when handling the chemical.[1][5]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][5]

  • Clean the work area to remove any residual chemical.

  • Contaminated clothing should be removed immediately and laundered before reuse.[1][5]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Prohibition: Do not pour waste down the drain.[2][5]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][5]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]

Visual Workflow and Safety Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Verify fume hood functionality Prep2 Check eyewash and safety shower Prep1->Prep2 Prep3 Gather all necessary PPE Prep2->Prep3 Handling1 Don all required PPE Prep3->Handling1 Handling2 Weigh and handle chemical in fume hood Handling1->Handling2 Handling3 Keep container closed when not in use Handling2->Handling3 Post1 Clean work area thoroughly Handling3->Post1 Post2 Properly doff and dispose of PPE Post1->Post2 Post3 Wash hands with soap and water Post2->Post3 Disposal1 Collect all waste in a labeled, sealed container Post3->Disposal1 Disposal2 Arrange for hazardous waste pickup Disposal1->Disposal2

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill Response Plan Spill Spill Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate Assess Is the spill large or small? Evacuate->Assess LargeSpill Alert EHS and evacuate the area Assess->LargeSpill Large SmallSpill Contain with inert absorbent material Assess->SmallSpill Small Cleanup Carefully collect and containerize waste SmallSpill->Cleanup Decontaminate Decontaminate the spill area Cleanup->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose

Caption: Decision-making flowchart for spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl(3-pyridyl)borane
Reactant of Route 2
Diethyl(3-pyridyl)borane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。